Methyl 5-nitro-1H-indole-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-nitro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)7-5-8-6(2-3-11-8)4-9(7)12(14)15/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUKSZPNFDTWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Methyl 5-nitro-1H-indole-6-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 5-nitro-1H-indole-6-carboxylate, a novel indole derivative with significant potential in medicinal chemistry. Despite its current absence from major chemical catalogs, as indicated by the lack of a registered CAS number, its structural similarity to known bioactive molecules, particularly in the realm of oncology, warrants a detailed exploration.[1] This document outlines predicted physicochemical properties, proposes robust synthetic pathways, details characterization methodologies, and explores its promising application as a c-Myc G-quadruplex binder for anticancer drug development. The insights herein are synthesized from established chemical principles and extensive literature on related nitroindole analogs, offering a foundational resource for its synthesis and investigation.
Introduction: The Rationale for a Novel Nitroindole
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[2] The introduction of a nitro group onto this scaffold dramatically influences its electronic properties and biological activity. Specifically, 5-nitroindole derivatives have garnered substantial interest for their role in the synthesis of pharmacologically active compounds, including the anti-asthmatic drug Zafirlukast and as potent anticancer agents.[3][4]
Recent research has highlighted the efficacy of substituted 5-nitroindoles as stabilizers of G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene.[3] The c-Myc protein is a critical transcription factor that is overexpressed in a vast number of human cancers, driving proliferation and tumor progression. Stabilization of the c-Myc G4 structure inhibits its transcription, presenting a compelling therapeutic strategy.[5][6][7]
This compound combines the key 5-nitroindole pharmacophore with a carboxylate group at the 6-position. This specific arrangement is hypothesized to offer unique opportunities for molecular interactions within the G4-DNA groove or with associated proteins, potentially enhancing binding affinity and selectivity. This guide serves as a proactive dossier, providing the necessary theoretical and practical framework for the synthesis and evaluation of this promising, yet underexplored, molecule.
Physicochemical Properties and Structural Elucidation
While empirical data for this compound is not yet available, its fundamental properties can be accurately predicted. These predictions are crucial for planning its synthesis, purification, and analytical characterization.
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₀H₈N₂O₄ | Based on chemical structure |
| Molecular Weight | 220.18 g/mol | Calculated from the molecular formula[1] |
| Appearance | Yellow to Orange Solid | Typical for nitroaromatic compounds |
| Melting Point | >200 °C (decomposes) | Similar to related isomers like methyl 6-nitroindole-2-carboxylate (225–227 °C)[8] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water | Common for polar, aromatic compounds |
Spectroscopic Characterization Roadmap
The unambiguous identification of the target compound will rely on a suite of spectroscopic techniques. Below are the expected spectral features based on analysis of its isomers and foundational spectroscopic principles.[9][10][11]
-
¹H NMR (in DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl ester protons. Key diagnostic signals would include the downfield shift of protons adjacent to the electron-withdrawing nitro and carboxylate groups. The proton at the C7 position, being ortho to the nitro group, is expected to be significantly deshielded.
-
¹³C NMR (in DMSO-d₆): The carbon spectrum will reveal ten distinct signals. The carbonyl carbon of the ester will appear significantly downfield (~165-170 ppm). The carbons directly attached to the nitro group (C5) and the indole nitrogen will also exhibit characteristic shifts.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a clear molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 220. Characteristic fragmentation patterns for nitroindoles include the loss of NO (m/z 190) and NO₂ (m/z 174).[10]
-
Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of functional groups: N-H stretching (~3300 cm⁻¹), C=O stretching of the ester (~1700-1725 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (~1520 and ~1340 cm⁻¹, respectively).
-
UV-Visible Spectroscopy: Nitroindoles typically exhibit strong absorption in the near-UV range (300–400 nm).[10][12] The exact λmax will be characteristic of this specific substitution pattern.
Proposed Synthetic Pathways
The synthesis of this compound can be approached through several strategic routes. The following pathways are proposed based on established and reliable methods for the synthesis of substituted nitroindoles.
Pathway A: Direct Nitration of Methyl 1H-indole-6-carboxylate
This is the most direct approach, starting from the commercially available Methyl 1H-indole-6-carboxylate. The primary challenge lies in controlling the regioselectivity of the electrophilic nitration. The indole ring is highly activated towards electrophilic substitution, typically at the C3 position. However, nitration on the benzene ring is achievable under specific conditions.
Protocol: Pathway A
-
N-Protection (Optional but Recommended): To prevent undesired side reactions at the C3 position and the indole nitrogen, the starting material can be protected, for instance, with an acetyl or tosyl group.
-
Nitration: The protected indole is dissolved in concentrated sulfuric acid at a low temperature (e.g., -10 to 0 °C). A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise. The electron-withdrawing nature of the C6-carboxylate group will direct the incoming nitro group. While C5 is a plausible position, formation of other isomers is possible and will require careful purification.
-
Work-up and Deprotection: The reaction mixture is quenched by pouring it onto ice, followed by neutralization and extraction of the product. If a protecting group was used, it is then removed under appropriate conditions (e.g., base-catalyzed hydrolysis for an acetyl group).
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired this compound isomer.
Caption: Workflow for Pathway A: Direct Nitration.
Pathway B: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[2][13][14] This pathway offers better control over the final substitution pattern by starting with a pre-functionalized phenylhydrazine.
Protocol: Pathway B
-
Hydrazone Formation: Commercially available 4-carbomethoxy-3-nitrophenylhydrazine is condensed with a suitable ketone or aldehyde, such as pyruvic acid or an equivalent, in an acidic medium to form the corresponding phenylhydrazone.
-
Indolization: The purified phenylhydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). This induces a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.
-
Work-up and Purification: The reaction is cooled, quenched, and the crude product is extracted. Purification via recrystallization or column chromatography yields the target molecule. If pyruvic acid was used, a subsequent decarboxylation step might be necessary, or an alternative carbonyl partner can be chosen to directly yield the desired product.
Caption: Workflow for Pathway B: Fischer Indole Synthesis.
Potential Application in Drug Discovery: A c-Myc G-Quadruplex Binder
The primary therapeutic rationale for synthesizing this compound is its potential as a selective stabilizer of the c-Myc promoter G-quadruplex.
Mechanism of Action
G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA.[7] The promoter region of the c-Myc gene contains such a sequence, and its folding into a G4 structure acts as a silencer element, repressing gene transcription. Small molecules that can bind to and stabilize this G4 structure can effectively lock the gene in an "off" state, leading to the downregulation of c-Myc protein levels. This, in turn, can inhibit cancer cell proliferation and induce apoptosis.[3][15]
The proposed binding mode involves the flat, aromatic 5-nitroindole core stacking on the terminal G-quartets of the G4 structure via π-π interactions. The side chains, in this case, the methyl carboxylate group at C6, can further enhance binding affinity and selectivity by forming hydrogen bonds or van der Waals interactions within the grooves of the G4-DNA.[16]
Caption: Proposed Mechanism of c-Myc Inhibition.
Conclusion and Future Directions
This compound represents a logically designed and highly promising molecule for anticancer research. While its synthesis and characterization are yet to be reported in the literature, this guide provides a robust framework based on established chemical precedent. The proposed synthetic pathways are feasible and offer clear routes to obtaining this novel compound. The true value of this molecule will be unveiled through its biological evaluation. Future research should focus on executing the proposed syntheses, followed by rigorous biophysical assays (e.g., FRET melting, SPR, NMR titration) to confirm its binding to the c-Myc G-quadruplex, and cellular assays to determine its efficacy in downregulating c-Myc expression and inhibiting cancer cell growth. The insights gained will be invaluable for the rational design of the next generation of G4-targeted cancer therapeutics.
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- In silico identification of novel ligands for G-quadruplex in the c-MYC promoter. (2014). Journal of Biochemistry, 156(6), 345-353.
- Kozlova, A. A., et al. (2021). Effects of G-Quadruplex-Binding Plant Secondary Metabolites on c-MYC Expression. International Journal of Molecular Sciences, 22(23), 12821.
- BenchChem. (n.d.). Methyl 6-nitroindoline-2-carboxylate | 428861-43-2.
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- Discovery of a natural product-like c-myc G-quadruplex DNA groove-binder by molecular docking. (2013). Bioorganic & Medicinal Chemistry Letters, 23(12), 3644-3648.
- BenchChem. (n.d.). Spectroscopic Comparison of 2-Nitroindole and 3-Nitroindole Isomers: A Guide for Researchers.
- Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2018). ACS Earth and Space Chemistry, 2(10), 1059-1067.
- Szabó, Z., Sánta, Z., & Kőrösi, J. (2003). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Request PDF.
- Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
- G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy. (2023). Cancers, 15(6), 1845.
- Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES.
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- MedChemExpress. (n.d.). 5-Nitroindole | Universal Base Analog.
- Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.
- Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2018). ACS Earth and Space Chemistry.
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An In-depth Technical Guide to the Chemical Properties of Methyl 5-nitro-1H-indole-6-carboxylate
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 5-nitro-1H-indole-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate a deeper understanding of this heterocyclic compound.
Introduction: The Significance of the Nitroindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group onto this scaffold, as seen in this compound, profoundly influences its chemical and biological properties. The nitro group is a strong electron-withdrawing group, which modulates the electron density of the indole ring system, thereby affecting its reactivity and potential as a pharmacophore. Nitroaromatic compounds are valuable intermediates in the synthesis of a wide array of chemicals and have been utilized in pharmaceuticals, agrochemicals, and materials science.[2][3]
Substituted 5-nitroindoles, in particular, have demonstrated a range of biological activities, including potential as anticancer agents.[4] These compounds can interact with biological targets such as G-quadruplex DNA, leading to the downregulation of oncogenes like c-Myc and inducing cell-cycle arrest in cancer cells.[4] The presence of a methyl carboxylate group at the 6-position offers a handle for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Synthesis and Elucidation of Structure
While a direct, step-by-step synthesis for this compound is not extensively reported in the literature, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of related nitroindole derivatives. A common approach involves the nitration of an indole precursor.
A potential synthetic route would be the direct nitration of methyl 1H-indole-6-carboxylate. The regioselectivity of indole nitration can be challenging, as the reaction can yield a mixture of isomers.[5] The conditions for the nitration reaction would need to be carefully optimized to favor the formation of the 5-nitro isomer.
An alternative and potentially more controlled approach would involve the synthesis of 5-nitro-1H-indole-6-carboxylic acid, followed by esterification to yield the desired methyl ester. This multi-step synthesis, while longer, may offer better control over the final product's purity.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound via direct nitration.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, and the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of both the nitro and the carboxylate groups.
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester and the carbons attached to the nitro group are expected to appear at characteristic downfield shifts.
| Predicted ¹H and ¹³C NMR Data for this compound |
| ¹H NMR (Predicted) |
| Proton |
| N-H |
| H-2 |
| H-3 |
| H-4 |
| H-7 |
| -OCH₃ |
| ¹³C NMR (Predicted) |
| Carbon |
| C=O |
| C-2 |
| C-3 |
| C-3a |
| C-4 |
| C-5 |
| C-6 |
| C-7 |
| C-7a |
| -OCH₃ |
Note: The predicted chemical shifts are estimations and should be confirmed by experimental data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Predicted IR Absorption Bands |
| Functional Group |
| N-H stretch |
| C-H stretch (aromatic) |
| C=O stretch (ester) |
| N-O stretch (nitro, asymmetric) |
| N-O stretch (nitro, symmetric) |
| C-N stretch |
| C-O stretch (ester) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.
Chemical Reactivity and Potential Transformations
The reactivity of this compound is dictated by the interplay of the indole ring system and its electron-withdrawing substituents.
-
N-H Reactivity: The proton on the indole nitrogen is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions to introduce further diversity into the molecule.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid combinations (e.g., Sn/HCl). This transformation provides a key intermediate, an aminoindole, which can be further functionalized, for example, through diazotization or acylation reactions.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides or converted to other functional groups.
-
Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack. However, the presence of the strongly deactivating nitro and carboxylate groups will make further electrophilic substitution on the benzene portion of the indole ring challenging and would likely require harsh reaction conditions.
Potential Chemical Transformations:
Caption: Key potential reactions of this compound.
Potential Applications in Drug Discovery and Development
While specific studies on this compound are limited, the broader class of 5-nitroindoles has attracted attention for its potential therapeutic applications.
-
Anticancer Activity: As previously mentioned, substituted 5-nitroindoles have been investigated as c-Myc G-quadruplex binders with anticancer properties.[4] The ability of these compounds to stabilize G-quadruplex structures in the promoter regions of oncogenes can lead to the suppression of their transcription, offering a novel approach to cancer therapy.
-
Antibacterial Agents: Nitroaromatic compounds, in general, have a long history of use as antibacterial agents.[6] The mechanism of action often involves the reduction of the nitro group within the bacterial cell to generate reactive nitrogen species that can damage cellular components, including DNA.[6]
-
Building Block for Complex Molecules: The functional groups present in this compound make it a versatile intermediate for the synthesis of more elaborate molecules. The ability to selectively modify the N-H, nitro, and ester functionalities allows for the construction of a diverse library of compounds for screening against various biological targets.
Experimental Protocols (Hypothetical)
The following is a hypothetical, generalized protocol for the synthesis and purification of this compound. This protocol is based on standard organic chemistry techniques and should be adapted and optimized based on experimental observations.
Synthesis of this compound via Nitration of Methyl 1H-indole-6-carboxylate
-
Dissolution: Dissolve methyl 1H-indole-6-carboxylate in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the solution while maintaining the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Extraction: Extract the product into an organic solvent, such as ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis, while requiring careful control of regioselectivity, can likely be achieved through established nitration methodologies. The presence of the nitro and methyl ester functional groups provides avenues for a wide range of chemical transformations, enabling the creation of diverse molecular architectures. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
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Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. (URL: [Link])
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Publishing. (URL: [Link])
-
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF - ResearchGate. (URL: [Link])
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (URL: [Link])
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Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates - ChemRxiv. (URL: [Link])
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1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
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(PDF) Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - ResearchGate. (URL: [Link])
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Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed. (URL: [Link])
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From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - NIH. (URL: [Link])
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A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed. (URL: [Link])
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A Technical Guide to the Molecular Structure, Synthesis, and Application of Methyl 5-nitro-1H-indole-6-carboxylate
Executive Summary
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] The strategic functionalization of this scaffold is a cornerstone of modern drug discovery. This guide provides a detailed technical overview of a specific, highly functionalized derivative: Methyl 5-nitro-1H-indole-6-carboxylate. While direct experimental data for this precise isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational organic chemistry principles to provide a robust predictive analysis. We will explore its molecular architecture, propose a logical synthetic pathway, detail expected analytical characterizations, and discuss its potential as a versatile intermediate in the development of novel therapeutics, particularly in oncology and infectious diseases.[1][3]
The Nitroindole Carboxylate Scaffold: A Chemo-informatic Perspective
The indole ring system is a critical pharmacophore, but its inherent reactivity and physicochemical properties often require modification for drug development. The introduction of an electron-withdrawing nitro group (NO₂) at the 5-position and a methyl ester group (-COOCH₃) at the 6-position profoundly alters the electronic landscape of the indole core.
-
Electronic Effects : The nitro group is a strong deactivating group, withdrawing electron density from the aromatic system via both resonance and inductive effects. This significantly influences the reactivity of the ring, for instance, making the C3 position less susceptible to electrophilic attack compared to unsubstituted indole. The methyl carboxylate group is also electron-withdrawing, further modulating the molecule's reactivity and providing a key handle for derivatization.
-
Medicinal Chemistry Relevance : The nitro group, while sometimes associated with toxicity, is a valuable synthetic precursor. Its reduction to an amine provides a nucleophilic center, enabling a vast array of subsequent chemical transformations (e.g., amidation, sulfonylation, reductive amination) to build molecular complexity and explore structure-activity relationships (SAR).[4] The ester can be hydrolyzed to a carboxylic acid, another critical functional group for forming interactions with biological targets or improving pharmacokinetic properties.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. Below is the elucidated structure and a table of key computed and anticipated properties for this compound.
Caption: 2D structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₄ | - |
| Molecular Weight | 220.18 g/mol | - |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a yellow or light brown solid | [5] |
| Solubility | Low solubility in water; soluble in organic solvents like DMSO, DMF, Chloroform. | [5][6] |
| Predicted LogP | ~2.0 - 2.5 | (Computationally predicted) |
Proposed Synthesis Strategy
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical)
This protocol is predictive and requires experimental validation.
-
Step 1: N-Acetylation (Protection)
-
Rationale: The indole N-H is acidic and can be nitrated under harsh conditions. Protecting it as an acetamide directs nitration to the benzene ring and improves solubility.[7]
-
Procedure: Dissolve Methyl 1H-indole-6-carboxylate (1 equiv.) in acetic anhydride. Heat the mixture gently (e.g., 80-100 °C) for 1-2 hours. Monitor by TLC until starting material is consumed. Cool the reaction and pour it into ice water to precipitate the N-acetylated product. Filter, wash with water, and dry.
-
-
Step 2: Nitration
-
Rationale: The C5 position is electronically activated for electrophilic substitution. A standard nitrating mixture (HNO₃/H₂SO₄) is typically effective. Careful temperature control is critical to prevent over-nitration or side reactions.
-
Procedure: Cool a mixture of concentrated sulfuric acid to 0 °C. Add the N-acetylated indole from Step 1 portion-wise, maintaining the temperature below 5 °C. Add a pre-cooled mixture of nitric acid and sulfuric acid dropwise. Stir at 0-5 °C for 1-3 hours. Monitor by TLC. Carefully quench the reaction by pouring it onto crushed ice. The nitrated product should precipitate. Filter, wash thoroughly with water to remove acid, and dry.
-
-
Step 3: De-protection
-
Rationale: The N-acetyl group must be removed to yield the final product. Basic hydrolysis is a standard method for this transformation.
-
Procedure: Suspend the crude nitrated product from Step 2 in a mixture of methanol and aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours. Monitor by TLC for the disappearance of the starting material. Cool the reaction, neutralize with an acid (e.g., HCl) to pH ~7, which should precipitate the final product. Filter the solid, wash with water, and dry.
-
-
Purification:
-
Rationale: The final product will likely require purification to remove any regioisomers or unreacted material.
-
Procedure: Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography on silica gel are standard methods.[1]
-
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following sections outline the expected spectroscopic signatures for this compound, with reference data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be highly informative. The protons on the aromatic ring will appear as downfield signals, with their chemical shifts influenced by the strong electron-withdrawing effects of the nitro and ester groups. The N-H proton will likely be a broad singlet far downfield (>10 ppm). The methyl ester protons will be a sharp singlet around 3.9-4.0 ppm.
-
¹³C NMR: The carbon spectrum will show 10 distinct resonances. The carbonyl carbon of the ester will be significantly downfield (~165 ppm). Carbons attached to or near the nitro group (C5) and the ester group (C6) will also be shifted downfield compared to unsubstituted indole.
Reference Data: For comparison, Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate shows the following characteristic signals in CDCl₃: ¹H NMR signals at δ 8.99 (d), 8.12 (dd), 7.36 (d), 4.00 (s, OCH₃), and 2.81 (s, CH₃); ¹³C NMR signals at δ 165.4 (C=O), 147.0, 143.5, 137.5, 126.5, 118.5, 118.3, 113.4, 110.7, 106.7, 51.3 (OCH₃), 14.3 (CH₃).[1][2]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. Carboxylates exhibit two strong, characteristic peaks due to asymmetric and symmetric stretching of the -CO₂⁻ group.[8]
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Broad, characteristic of the indole amine |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp peaks |
| C=O Stretch (Ester) | 1700 - 1725 | Strong, sharp absorption |
| N-O Stretch (Asymmetric) | 1500 - 1550 | Very strong, one of the most prominent peaks |
| N-O Stretch (Symmetric) | 1300 - 1370 | Strong absorption |
| C-O Stretch (Ester) | 1100 - 1300 | Strong absorption |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion Peak: For C₁₀H₈N₂O₄, the expected [M+H]⁺ peak in ESI-MS would be at m/z 221.05. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
-
Fragmentation Pattern: Common fragmentation pathways for nitro-aromatic compounds include the loss of NO₂ (m/z -46) and NO (m/z -30).[9] The ester may fragment via loss of the methoxy radical (·OCH₃, m/z -31) or methanol (CH₃OH, m/z -32).
Applications in Drug Discovery
This compound is not an end-stage drug but rather a highly valuable building block for creating libraries of more complex molecules for screening.
Caption: Key transformations enabling use as a drug discovery intermediate.
-
Oncology: The reduction of the nitro group to an amine is a key step. The resulting 5-aminoindole derivative can be used to synthesize compounds that target specific biological pathways in cancer. For example, substituted 5-nitroindoles have been investigated as binders of the c-Myc G-quadruplex, an important anticancer target.[4]
-
Anti-Infectives: The indole scaffold is present in many anti-parasitic and antibacterial agents. This molecule could serve as a starting point for developing novel agents against diseases like Chagas disease or for overcoming bacterial resistance.[3][10]
-
Probe Development: The nitro group can act as a fluorescent quencher. Its reduction to the fluorescent amine can be exploited in the design of chemical probes to study biological processes.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for related nitroaromatic and indole compounds should be strictly followed.
-
Hazards: Nitroaromatic compounds can be toxic and are potential skin and eye irritants.[11][12][13] Handle with care, avoiding inhalation of dust and contact with skin and eyes.[14]
-
Personal Protective Equipment (PPE): Always use a certified respirator, chemical-resistant gloves, and safety goggles when handling this compound.[12][13] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[12][14]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.[6]
Conclusion
This compound represents a strategically designed chemical scaffold with significant potential for medicinal chemistry and drug discovery. Its dual functionality—a reducible nitro group and a modifiable ester—provides two distinct points for chemical elaboration. While this guide offers a predictive framework based on established chemical principles and data from analogous structures, it underscores the necessity for empirical validation of the proposed synthesis and characterization data. The insights provided herein should serve as a valuable resource for researchers aiming to leverage this and similar nitroindole intermediates in the pursuit of novel therapeutic agents.
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The Multifaceted Biological Activities of 5-Nitroindole Derivatives: A Technical Guide for Researchers
The 5-nitroindole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This guide provides an in-depth technical overview of the anticancer, antimicrobial, and antiviral properties of 5-nitroindole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower your research endeavors.
Part 1: Anticancer Activity: Targeting the Master Regulator c-Myc and Beyond
5-Nitroindole derivatives have emerged as a promising class of anticancer agents, with a primary mechanism of action involving the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[1][2] This stabilization effectively acts as a "roadblock" for transcriptional machinery, leading to the downregulation of c-Myc protein expression.[3][4][5] The c-Myc protein is a critical transcription factor that regulates up to 15% of all human genes, playing a pivotal role in cell growth, proliferation, differentiation, and apoptosis. Its overexpression is implicated in as many as 80% of all solid tumors, making it a prime target for cancer therapy.[1][6]
Mechanism of Action: A Triad of Anticancer Effects
The anticancer activity of 5-nitroindole derivatives stems from a multi-pronged attack on cancer cell biology:
-
Downregulation of c-Myc Expression: By binding to and stabilizing the G-quadruplex DNA structure in the c-Myc promoter, these compounds inhibit its transcription and subsequent translation into the c-Myc protein.[3][4] This directly curtails the oncogenic signaling driven by c-Myc.
-
Induction of Cell Cycle Arrest: The reduction in c-Myc levels disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the sub-G1/G1 phase.[2][4] This halt in the cell cycle prevents cancer cells from proliferating uncontrollably.
-
Generation of Reactive Oxygen Species (ROS): Certain 5-nitroindole derivatives have been shown to increase the intracellular concentration of ROS.[2][4] Elevated ROS levels can induce oxidative stress, leading to cellular damage and apoptosis. The antiproliferative effects of some of these compounds can be reversed by treatment with ROS scavengers like N-acetyl cysteine (NAC), confirming the role of ROS in their anticancer activity.[1]
Furthermore, some indole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer.[7][8]
Signaling Pathway of 5-Nitroindole Derivatives in Cancer Cells
Caption: Mechanism of anticancer action of 5-nitroindole derivatives.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 5-nitroindole derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| Compound 5 | HeLa (Cervical Cancer) | 5.08 ± 0.91 | Pyrrolidine-substituted 5-nitroindole. The nitro group at the 5th position is critical for activity. | [4] |
| Compound 7 | HeLa (Cervical Cancer) | 5.89 ± 0.73 | Pyrrolidine-substituted 5-nitroindole. | [4] |
| 4l | HOP-62 (Non-small cell lung) | <0.01 (GI50) | 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone. | [9] |
| 4l | HL-60(TB) (Leukemia) | 0.50 (GI50) | 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone. | [9] |
| 4l | MOLT-4 (Leukemia) | 0.66 (GI50) | 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone. | [9] |
Experimental Protocol: Fluorescence Indicator Displacement (FID) Assay for G-Quadruplex Binding
This protocol describes a high-throughput assay to screen for and characterize the binding of 5-nitroindole derivatives to the c-Myc G-quadruplex.[10] The assay is based on the displacement of a fluorescent probe, Thiazole Orange (TO), from the G-quadruplex DNA by a competing ligand.
Materials:
-
c-Myc G-quadruplex forming oligonucleotide (e.g., 5'-TGAGGGTGGGTAGGGTGGGTAA-3')
-
Thiazole Orange (TO)
-
Assay buffer (e.g., 20 mM Tris-HCl, 140 mM KCl, pH 7.4)
-
5-nitroindole derivatives to be tested
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
G-Quadruplex Annealing: Prepare a stock solution of the c-Myc oligonucleotide in the assay buffer. Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to allow for G-quadruplex formation.
-
Assay Preparation: In a 96-well plate, add the annealed c-Myc G-quadruplex DNA to a final concentration of 0.25 µM and Thiazole Orange to a final concentration of 0.5 µM in the assay buffer.
-
Compound Addition: Add the 5-nitroindole derivatives at various concentrations to the wells. Include a control well with no compound.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 501 nm and an emission wavelength of 521 nm.
-
Data Analysis: The displacement of TO by the ligand will result in a decrease in fluorescence. The percentage of displacement can be calculated, and the data can be fitted to determine the DC50 value (the concentration of the ligand required to displace 50% of the fluorescent probe).
Part 2: Antimicrobial Activity: A Renewed Hope Against Drug-Resistant Pathogens
The emergence of multidrug-resistant (MDR) bacteria and fungi poses a significant threat to global health. 5-Nitroindole derivatives have demonstrated promising antimicrobial activity against a range of clinically relevant pathogens.[11][12] While the exact mechanisms are still under investigation, some studies suggest that these compounds may interfere with essential cellular processes in microorganisms. For instance, some indole derivatives have been shown to inhibit bacterial cell division.[13]
Workflow for Antimicrobial Screening of 5-Nitroindole Derivatives
Caption: A typical workflow for the discovery and development of antimicrobial 5-nitroindole derivatives.
Quantitative Analysis of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected indole derivatives against various pathogenic microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 5-Nitroimidazole derivative | Staphylococcus aureus | 7.3 - 125 | [14] |
| 5-Nitroimidazole derivative | Fungi | 3 - 125 | [14] |
| Indole-triazole derivative (3d) | Staphylococcus aureus | 3.125 | [15] |
| Indole-triazole derivative (3d) | MRSA | 3.125 | [15] |
| Indole-triazole derivative (3d) | Escherichia coli | 6.25 | [15] |
| Indole-triazole derivative (3d) | Candida krusei | 3.125 | [15] |
| Halo substituted indole dihydropyrimidines | Bacteria and Fungi | 50 - 100 | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of 5-nitroindole derivatives against bacteria.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
5-nitroindole derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the 5-nitroindole derivatives in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (bacteria without compound) and a negative control well (broth without bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Part 3: Antiviral Activity: Targeting Key Viral Enzymes and Processes
The indole scaffold is present in several approved antiviral drugs, and 5-nitroindole derivatives are being actively investigated for their potential to combat viral infections, including those caused by the Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[16][17][18]
Mechanism of Action: A Multi-pronged Approach to Viral Inhibition
5-Nitroindole derivatives can interfere with various stages of the viral life cycle:
-
HIV: Some 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been shown to inhibit HIV-1 replication through a multitarget mechanism, acting as dual inhibitors of reverse transcriptase and integrase.[1] These are two crucial enzymes for the replication of the HIV genome.
-
HCV: Certain indole derivatives have been found to inhibit HCV replication by interfering with the early steps of the viral life cycle, such as viral entry into the host cell.[17] Others have been shown to induce the expression of pro-inflammatory cytokines, which can contribute to the antiviral response.[11]
Viral Life Cycle and Points of Inhibition by 5-Nitroindole Derivatives
Caption: Key stages of a viral life cycle and the points of inhibition by 5-nitroindole derivatives.
Quantitative Analysis of Antiviral Activity
The following table summarizes the antiviral activity of representative 5-nitroindole and other indole derivatives. The EC50 (half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response.
| Compound Class/ID | Virus | EC50 (µM) | Mechanism of Action | Reference |
| 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives | HIV-1 | < 20 | Dual inhibition of reverse transcriptase and integrase | [1] |
| (R)-10m (N-protected indole scaffold) | HCV | 0.72 ± 0.09 | Inhibition of viral entry | [17] |
| 12e (Indole derivative) | HCV | 1.1 | Induction of pro-inflammatory cytokines | [11][14] |
| 6-Nitro derivative (36) | HCV (genotype 1b) | 1.61 | RdRp binding | [19] |
Conclusion and Future Perspectives
5-Nitroindole derivatives represent a versatile and promising scaffold for the development of novel therapeutics. Their multifaceted biological activities, particularly their potent anticancer effects through the targeting of the c-Myc oncogene, highlight their potential in addressing significant unmet medical needs. The antimicrobial and antiviral properties of these compounds further underscore their importance in the ongoing battle against infectious diseases.
Future research should focus on elucidating the detailed molecular mechanisms of action, particularly for their antimicrobial and antiviral activities. Structure-activity relationship studies will be crucial for the rational design of more potent and selective derivatives with improved pharmacokinetic and safety profiles. The development of 5-nitroindole-based compounds as single agents or in combination therapies holds great promise for the future of medicine.
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Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link]
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Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]
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Gençer, N., et al. (2006). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Arzneimittelforschung, 56(11), 777-782. [Link]
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Wang, Y., et al. (2020). Antibacterial activity of indolyl-quinolinium derivatives and study their mode of action. Scientific Reports, 10(1), 1-11. [Link]
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Sharma, P., et al. (2013). Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. ResearchGate. [Link]
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Zhang, M., et al. (2017). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 5, 87. [Link]
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De Rache, A., & Mergny, J. L. (2012). Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures. Biochimie, 94(11), 2333-2341. [Link]
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Wu, D., et al. (2016). The discovery of indole derivatives as novel hepatitis C virus inhibitors. European Journal of Medicinal Chemistry, 118, 204-214. [Link]
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Song, Y., et al. (2021). Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease. European Journal of Medicinal Chemistry, 225, 113767. [Link]
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Mamedov, I., et al. (2021). Therapeutic Potential of Indole Derivatives as Anti-HIV Agents: A Mini-review. Current Medicinal Chemistry, 28(35), 7248-7263. [Link]
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Aguilar-Gracia, O., et al. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 11, 1269894. [Link]
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"Methyl 5-nitro-1H-indole-6-carboxylate literature review"
An In-depth Technical Guide to Methyl 5-nitro-1H-indole-6-carboxylate: Synthesis, Characterization, and Applications
Introduction
This compound is a heterocyclic compound featuring an indole core, a nitro group at the 5-position, and a methyl carboxylate group at the 6-position. The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast array of pharmacologically active compounds, from natural products like tryptamine and vinca alkaloids to synthetic drugs.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the indole ring, influencing its reactivity and biological activity. Nitro-containing compounds are known to exhibit a wide spectrum of biological effects, including antibacterial, antiparasitic, and anticancer activities.[2]
This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, spectroscopic characterization, and its significance as a building block in drug discovery and organic synthesis. While direct literature on this specific isomer is not abundant, this guide synthesizes information from closely related analogues to provide a robust scientific framework for researchers, scientists, and drug development professionals.
Synthesis and Chemical Properties
The synthesis of substituted nitroindoles typically involves the nitration of an appropriately functionalized indole or indoline precursor, followed by any necessary functional group manipulations. The regioselectivity of the nitration reaction is a critical consideration, often dictated by the existing substituents on the indole ring and the nitrating agent employed.
Plausible Synthetic Pathway
A logical approach to the synthesis of this compound would start from a commercially available indole-6-carboxylic acid derivative. The synthesis can be envisioned in the following key steps: protection of the indole nitrogen, esterification of the carboxylic acid, regioselective nitration, and deprotection.
A related synthetic strategy has been successfully employed for the synthesis of the isomeric methyl 6-nitroindole-2-carboxylate. This process involved the transformation of indoline-2-carboxylic acid to 6-nitroindoline-2-carboxylic acid, followed by esterification and subsequent dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the final product.[3] A similar strategy involving nitration of a protected methyl indoline-6-carboxylate followed by aromatization would be a viable route.
Below is a detailed, generalized protocol for a potential synthesis.
Experimental Protocol: Synthesis of this compound
Step 1: N-Protection of 1H-indole-6-carboxylic acid
-
Dissolve 1H-indole-6-carboxylic acid (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Add a base, for example, sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C.
-
After stirring for 30 minutes, add a protecting group reagent, such as benzenesulfonyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-protected indole-6-carboxylic acid.
Causality: Protection of the indole nitrogen is crucial to prevent side reactions during the subsequent nitration step and to direct the nitration to the desired position on the benzene ring portion of the indole.
Step 2: Esterification
-
Dissolve the N-protected indole-6-carboxylic acid (1 equivalent) in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the methyl ester.
Causality: The methyl ester is introduced as it is the target functional group in the final molecule. Acid-catalyzed esterification (Fischer esterification) is a standard and efficient method for this transformation.
Step 3: Nitration
-
Dissolve the N-protected methyl indole-6-carboxylate (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Add a nitrating agent, such as fuming nitric acid or potassium nitrate (1.1 equivalents), dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Causality: The electron-withdrawing N-sulfonyl group directs nitration primarily to the C5 position. The use of a strong acid medium is necessary to generate the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.
Step 4: N-Deprotection
-
Dissolve the N-protected this compound (1 equivalent) in a suitable solvent like methanol or tetrahydrofuran (THF).
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Stir the mixture at room temperature or gentle heat for 2-4 hours until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Causality: Base-mediated hydrolysis is a standard method for the cleavage of sulfonyl protecting groups, regenerating the N-H of the indole ring.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Physicochemical Properties
While specific experimental data for this compound is limited, properties can be predicted based on related structures like 1-Methyl-5-nitro-1H-indole.[4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₄ | Calculated |
| Molecular Weight | 220.18 g/mol | Calculated |
| Appearance | Expected to be a yellow or dark yellow solid | [4] |
| Melting Point | >150 °C (Predicted) | [4] |
| Solubility | Soluble in DMSO, Chloroform (Slightly) | [4] |
Spectroscopic Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Predicted data based on known nitroindole structures are summarized below.[1][5][6]
| Technique | Expected Observations |
| ¹H NMR | - N-H proton: A broad singlet around δ 11.0-12.0 ppm. - Aromatic protons: Signals in the δ 7.5-9.0 ppm range. The proton at C4 would likely be the most downfield due to the anisotropic effect of the nitro group. The C7 proton would also be significantly downfield. - Indole C2/C3 protons: Signals in the typical indole region, with C3-H appearing as a doublet of doublets and C2-H as a triplet. - Methyl protons (-OCH₃): A singlet around δ 3.9-4.0 ppm. |
| ¹³C NMR | - Carbonyl carbon (-COO-): A signal around δ 165 ppm. - C5 (bearing NO₂): A signal around δ 142-145 ppm. - C6 (bearing COOMe): A signal around δ 125-130 ppm. - Other aromatic carbons: Signals in the δ 100-140 ppm range. - Methyl carbon (-OCH₃): A signal around δ 52 ppm. |
| IR (Infrared) | - N-H stretch: A broad peak around 3300-3400 cm⁻¹. - C=O stretch (ester): A strong peak around 1700-1720 cm⁻¹. - N-O stretch (nitro): Two characteristic strong peaks around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). |
| Mass Spec (MS) | - Molecular Ion Peak (M+): Expected at m/z = 220. - Fragmentation: Characteristic loss of -OCH₃ (m/z = 189), -NO₂ (m/z = 174), and subsequent fragmentation of the indole ring.[7] |
Applications and Biological Significance
The indole scaffold is a cornerstone in drug discovery, and the introduction of a nitro group can confer potent biological activities.
Anticancer Potential
Substituted 5-nitroindoles have emerged as promising anticancer agents.[8] One of the key mechanisms involves their ability to bind and stabilize G-quadruplex (G4) DNA structures. G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, such as in the promoter regions of oncogenes like c-Myc. Stabilization of these structures can inhibit transcription of the oncogene, leading to downregulation of its protein product and subsequent cell cycle arrest and apoptosis in cancer cells.
Research has shown that 5-nitroindole derivatives can act as c-Myc promoter G-quadruplex binders, downregulate c-Myc expression, and induce cell-cycle arrest.[8] The planar indole scaffold is well-suited for π-π stacking interactions with the G-tetrads of the quadruplex, and the nitro group can form hydrogen bonds or other electrostatic interactions, enhancing binding affinity and selectivity.
Mechanism of Action: G-Quadruplex Binding
Caption: Proposed mechanism of anticancer activity via G-quadruplex stabilization.
Synthetic Intermediate in Drug Development
Beyond its intrinsic biological activity, this compound is a valuable synthetic intermediate. The functional groups present—the N-H, the nitro group, and the methyl ester—offer multiple handles for further chemical modification.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing a key precursor for the synthesis of a wide range of derivatives, such as amides, sulfonamides, and ureas. This transformation is pivotal, as seen in the synthesis of 5-aminoindole scaffolds which also show affinity for G-quadruplexes.[8]
-
Modification of the Carboxylate: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. Alternatively, it can be reduced to an alcohol, opening up another avenue for derivatization. The development of novel nitrofuranyl indole carboxylates as potential antibacterial agents highlights the utility of the carboxylate handle in creating drug conjugates.[9]
-
N-Alkylation/Arylation: The indole nitrogen can be functionalized with various alkyl or aryl groups to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.
Conclusion
This compound is a molecule of significant interest for researchers in organic and medicinal chemistry. While specific studies on this isomer are limited, its structural features, based on the well-established importance of the nitroindole scaffold, point towards considerable potential. Its synthesis, though requiring careful control of regioselectivity, is achievable through established chemical transformations. The compound's true value lies in its potential as both a biologically active agent, particularly in the realm of anticancer research through mechanisms like G-quadruplex stabilization, and as a versatile synthetic building block for the creation of more complex and potent therapeutic agents. Future research should focus on the development of efficient, regioselective syntheses and a thorough investigation of its biological activity profile to fully unlock its therapeutic potential.
References
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Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2025). ResearchGate. [Link]
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). MDPI. [Link]
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2018). PubMed Central. [Link]
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Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. (2022). ChemRxiv. [Link]
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methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635. PubChem. [Link]
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. (2022). iris.unina.it. [Link]
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Mass spectral studies of nitroindole compounds. (2011). TSI Journals. [Link]
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Methyl 1H-indole-3-carboxylate. Magritek. [Link]
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1-methyl-5-nitro-1H-indole-2-carboxylic acid | C10H8N2O4 | CID 12477536. PubChem. [Link]
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. [Link]
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The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. ACS Publications. [Link]
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Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives. ResearchGate. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]
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[Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). MDPI. [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 5-nitro-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of pharmacologically active compounds, including antiviral, anticancer, and antimicrobial agents. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's biological activity, pharmacokinetic properties, and target specificity. The nitro group, a potent electron-withdrawing group, and the methyl carboxylate, a key functional handle for further chemical modification, make Methyl 5-nitro-1H-indole-6-carboxylate a valuable intermediate in the synthesis of complex molecular architectures. Accurate spectroscopic characterization is the bedrock of chemical synthesis, ensuring the identity, purity, and structural integrity of such compounds.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. This analysis is based on the reported data for the structural isomer, Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate, and established principles of spectroscopic interpretation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the methyl ester protons. The electron-withdrawing nitro group at the C5 position and the methyl carboxylate at C6 will significantly influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~11.0 - 12.0 | br s | - |
| H4 | ~8.5 - 8.7 | s | - |
| H2 | ~7.8 - 8.0 | t | ~2.5 - 3.0 |
| H3 | ~6.7 - 6.9 | t | ~2.5 - 3.0 |
| H7 | ~8.0 - 8.2 | s | - |
| OCH₃ | ~3.9 - 4.1 | s | - |
Causality behind Predictions: The N-H proton is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding, appearing as a broad singlet. The protons H4 and H7, being ortho to the strongly electron-withdrawing nitro and carboxylate groups respectively, will be the most downfield of the aromatic protons and are predicted to be singlets due to the substitution pattern. The H2 and H3 protons on the pyrrole ring will likely appear as triplets due to coupling with each other. The methyl ester protons will be a sharp singlet in the typical ester region.
The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 - 168 |
| C5 | ~142 - 145 |
| C7a | ~135 - 138 |
| C3a | ~128 - 131 |
| C6 | ~125 - 128 |
| C4 | ~118 - 121 |
| C7 | ~115 - 118 |
| C2 | ~123 - 126 |
| C3 | ~103 - 106 |
| OCH₃ | ~52 - 54 |
Causality behind Predictions: The carbonyl carbon of the ester will be the most downfield signal. The carbons attached to the nitro group (C5) and those in its vicinity will be significantly influenced. The quaternary carbons (C3a, C5, C6, C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Sharp |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Ester) | 1700 - 1725 | Strong |
| N-O Stretch (Asymmetric) | 1500 - 1550 | Strong |
| N-O Stretch (Symmetric) | 1335 - 1385 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Causality behind Predictions: The presence of a sharp N-H stretch is characteristic of the indole ring.[2] The strong carbonyl absorption confirms the ester functionality. The two strong bands for the nitro group are highly characteristic and are a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Expected Molecular Ion: For C₁₀H₈N₂O₄, the exact mass is 220.0484 g/mol . High-resolution mass spectrometry (HRMS) should show a molecular ion peak ([M]+) at m/z corresponding to this value. In electrospray ionization (ESI), adducts such as [M+H]⁺ (m/z 221.0557) or [M+Na]⁺ (m/z 243.0376) are commonly observed.[1]
-
Key Fragmentation Patterns: The fragmentation of nitro-containing aromatic compounds often involves the loss of NO₂ (46 Da) and NO (30 Da).[3] The ester group can undergo fragmentation through loss of the methoxy group (•OCH₃, 31 Da) or the entire methoxycarbonyl group (•COOCH₃, 59 Da).
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. These should be adapted based on the specific instrumentation available.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for indole derivatives as it can help in observing the N-H proton.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Use the same sample.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (typically 1024 or more).
-
Perform DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty accessory or KBr pellet.
-
Collect the sample spectrum and ratio it against the background.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition (HRMS-ESI):
-
Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).
-
Acquire the spectrum in both positive and negative ion modes to observe [M+H]⁺/[M+Na]⁺ and [M-H]⁻ ions, respectively.
-
Perform tandem MS (MS/MS) experiments on the molecular ion peak to obtain fragmentation data.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized indole derivative.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of indole derivatives.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging data from a close structural isomer and fundamental spectroscopic principles, researchers can gain valuable insights into the expected NMR, IR, and MS data for this compound. The detailed experimental protocols and workflow diagrams serve as a practical resource for scientists working on the synthesis and characterization of novel indole-based molecules, ultimately facilitating their development as potential therapeutic agents. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the structural elucidation of new chemical entities.
References
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Di Mola, A., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed C-H Activation. Molecules, 27(5), 1530. Available at: [Link]
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Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. Available at: [Link]
-
Mahendra Kumar Trivedi, et al. (2015). FT-IR spectrum of control indole. ResearchGate. Available at: [Link]
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The Nitroindole Scaffold: A Versatile Tool for Modern Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Chemistry and Potential of Nitroindoles
The indole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] The introduction of a nitro group (—NO₂) to this scaffold dramatically alters its electronic properties, transforming the typically electron-rich indole into a potent electrophile.[1] This fundamental change unlocks unique reactivity and paves the way for a diverse array of applications, from targeted cancer therapies to advanced materials science. The strong electron-withdrawing nature of the nitro group is often key to the biological activities of these compounds, enabling them to participate in redox reactions within cells and generate reactive intermediates.[1][3] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and cutting-edge research applications of nitroindole compounds, supported by quantitative data and detailed experimental protocols.
I. Medicinal Chemistry: Nitroindoles as Potent Therapeutic Agents
The versatile nitroindole scaffold has been extensively explored in medicinal chemistry, leading to the development of promising candidates for treating a range of diseases.
Anticancer Activity: Targeting Key Oncogenic Pathways
Nitroindole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[4][5] A key mechanism of action for some 5-nitroindole derivatives is the targeting of G-quadruplex (G4) DNA structures in the promoter region of oncogenes like c-Myc.[6][7]
Mechanism of Action: c-Myc G-Quadruplex Binding
Certain pyrrolidine-substituted 5-nitroindole compounds have been shown to bind to the c-Myc promoter G-quadruplex.[6][7] This binding stabilizes the G4 structure, which in turn represses the transcription and translation of the c-Myc oncogene. The downregulation of c-Myc protein expression leads to cell cycle arrest, primarily in the sub-G1/G1 phase, and induces apoptosis in cancer cells.[6][7] Furthermore, these compounds have been observed to increase the concentration of intracellular reactive oxygen species (ROS), contributing to their anticancer effects.[6][7]
Below is a diagram illustrating the proposed mechanism of c-Myc inhibition by 5-nitroindole derivatives.
Caption: Mechanism of c-Myc Inhibition by 5-Nitroindole Derivatives.
Quantitative Data: Anticancer Activity of Nitroindole Derivatives
The following table summarizes the in vitro anticancer activity of selected 5-nitroindole derivatives against the HeLa cancer cell line.
| Compound | IC₅₀ (µM) against HeLa Cells | Reference |
| 5 | 5.08 ± 0.91 | [6] |
| 7 | 5.89 ± 0.73 | [6] |
Experimental Protocol: Cell Viability Assay (Alamar Blue)
This protocol outlines a typical procedure for assessing the anticancer activity of nitroindole compounds using an Alamar blue assay.
-
Cell Culture: Culture HeLa cells in appropriate media and conditions.
-
Seeding: Seed the HeLa cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the nitroindole compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Alamar Blue Addition: Add Alamar blue reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plates for a further 4-6 hours.
-
Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial and Antifungal Activity
Nitroindole derivatives have also emerged as promising antimicrobial and antifungal agents.[8][9] The nitro group can be a key pharmacophore, or it can serve as a precursor to an amino group for further chemical modifications.[8]
Mechanism of Action
While the exact mechanisms can vary, the antimicrobial effects of nitro-compounds are often attributed to the enzymatic reduction of the nitro group within the microbial cell.[3] This process can generate reactive nitrogen species that are toxic to the microorganism. For example, some nitro-substituted compounds target essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.[8]
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected nitro-substituted compounds against various microbial strains.
| Compound | Target Organism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | 3d (indole-triazole) | MRSA | <3.125 |[9] | | 2c (indole-thiadiazole) | MRSA | <3.125 |[9] | | Ciprofloxacin | MRSA | 3.125 |[9] | | 3d (indole-triazole) | C. krusei | 6.25 |[9] | | Fluconazole | C. krusei | 12.5 |[9] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of nitroindole compounds.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microplate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microplate.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential in Neurodegenerative Diseases
Indole-based compounds, including their nitro derivatives, are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[10][11][12] Their mechanisms of action in this context are often multifaceted, involving antioxidant, anti-inflammatory, and anti-aggregation properties.[10][12]
Potential Mechanisms of Action
-
Antioxidant Effects: Some indole derivatives can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[10]
-
Anti-inflammatory Properties: Certain indole compounds can modulate the immune response in the brain, reducing the production of pro-inflammatory cytokines that exacerbate neurodegeneration.[12]
-
Inhibition of Protein Aggregation: Some indole-based molecules have been shown to interfere with the misfolding and aggregation of proteins like amyloid-beta and alpha-synuclein, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively.[10]
II. Materials Science and Chemical Biology: Nitroindoles as Functional Molecules
Beyond their therapeutic potential, nitroindole compounds possess unique electronic and photophysical properties that make them valuable in materials science and as chemical probes.
Fluorescent Probes and Sensors
The "push-pull" electronic structure of some nitroindoles, with an electron-donating indole ring and an electron-withdrawing nitro group, makes them promising candidates for fluorescent probes and sensors.[13][14] This structure can lead to intramolecular charge transfer (ICT), a phenomenon that is sensitive to the local environment.
Applications in Sensing
Indole-based fluorescent sensors have been developed for the detection of various analytes, including metal ions and pH changes.[14][15] The binding of an analyte to the sensor can modulate the ICT process, resulting in a detectable change in the fluorescence emission.
Experimental Workflow: Fluorescent Sensing
The following diagram outlines a general workflow for the application of a nitroindole-based fluorescent sensor.
Caption: General workflow for using a nitroindole-based fluorescent sensor.
Universal Base Analogues in DNA
Nitro-substituted indoles, particularly 5-nitroindole, have been investigated as "universal base" analogues in oligonucleotides.[16][17] A universal base is a non-natural nucleobase that can pair with all four natural DNA bases (A, T, C, and G) with little discrimination. This property is valuable in various molecular biology applications, such as in probes for detecting gene families or in sequencing primers. 5-nitroindole has been shown to be superior to other analogues, providing good duplex stability.[17]
III. Synthesis of Nitroindole Compounds
The synthesis of nitroindole derivatives can be achieved through various methods, with the direct nitration of indole being a common approach. However, controlling the regioselectivity of this reaction can be challenging.[13][18]
Common Synthetic Strategies
-
Direct Nitration: This method often involves the use of strong acids like nitric acid, which can lead to environmental concerns and low yields.[18][19]
-
Nitration of Protected Indoles: A more controlled approach involves the nitration of a protected indoline followed by dehydrogenation.[13]
-
Non-acidic and Non-metallic Conditions: More recent methods utilize reagents like ammonium tetramethylnitrate and trifluoroacetic anhydride to achieve regioselective nitration under milder conditions.[18] This approach generates trifluoroacetyl nitrate in situ as the electrophilic nitrating agent.[18]
Illustrative Synthetic Scheme: Regioselective Synthesis of 3-Nitroindoles
The following diagram illustrates a modern, non-acidic approach to the synthesis of 3-nitroindoles.
Caption: A modern, non-acidic route for the synthesis of 3-nitroindoles.
IV. Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of nitroindole-based compounds for specific applications.[6][20]
Key SAR Insights for Anticancer Activity
For the 5-nitroindole derivatives that target the c-Myc G-quadruplex, studies have revealed several key structural features that influence their activity:[6]
-
Position of the Nitro Group: A nitro or amino group at the 5-position of the indole core is critical for binding affinity.[6]
-
Substitution at the Indole Nitrogen: Protection of the indole nitrogen (at the 1-position) can significantly improve G-quadruplex binding.[6]
-
Side Chain Modifications: The nature of the substituent at other positions can be modulated to fine-tune the compound's properties, such as solubility and cell permeability.
V. Pharmacokinetics and Toxicology
While nitroindole compounds show significant promise, it is essential to consider their pharmacokinetic and toxicological profiles in the context of drug development.[21][22]
Considerations for Drug Development
-
Bioavailability: The ability of the compound to be absorbed and reach its target in the body is a critical factor.[23]
-
Metabolism: Nitroaromatic compounds can undergo enzymatic reduction in the body, which can lead to the formation of reactive intermediates.[3][22] While this can be part of their therapeutic mechanism, it can also contribute to toxicity.[3][22]
-
Toxicity: A thorough evaluation of the potential toxicity of any new nitroindole-based drug candidate is essential. This includes assessing for potential hepatotoxicity and other organ-specific toxicities.[22]
Conclusion and Future Outlook
Nitroindole compounds represent a versatile and powerful class of molecules with a wide range of potential research applications. Their unique electronic properties, conferred by the nitro group, make them valuable scaffolds for the development of new anticancer, antimicrobial, and neuroprotective agents. Furthermore, their utility in materials science as fluorescent probes and in molecular biology as universal base analogues highlights their broad applicability.
Future research in this area will likely focus on:
-
The design and synthesis of novel nitroindole derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
A deeper understanding of the mechanisms of action of these compounds in various biological systems.
-
The exploration of new applications for nitroindoles in areas such as diagnostics, bioimaging, and advanced materials.
The continued investigation of this fascinating class of compounds holds great promise for advancing both fundamental scientific knowledge and the development of new technologies and therapeutics.
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In-Silico Modeling of Methyl 5-nitro-1H-indole-6-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. The introduction of a nitro group, particularly at the 5-position, often enhances the therapeutic potential, leading to a diverse range of biological activities. This guide provides an in-depth technical framework for the in-silico modeling of Methyl 5-nitro-1H-indole-6-carboxylate, a representative nitroindole derivative. We will navigate the essential computational strategies, from target identification and validation to lead optimization, offering a logical and scientifically robust workflow for researchers, scientists, and drug development professionals. This document emphasizes the causality behind methodological choices, ensuring a self-validating and reproducible research paradigm.
Introduction: The Therapeutic Potential of Nitroindoles
Nitro-containing compounds exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The 5-nitroindole moiety, in particular, is a recurring motif in molecules with significant cytotoxic and antimicrobial efficacy.[2][3] this compound serves as a focal point for this guide, embodying the key structural features that warrant a thorough computational investigation to unlock its therapeutic potential. In-silico modeling provides a cost-effective and efficient avenue to explore the molecular interactions, predict pharmacokinetic and pharmacodynamic properties, and guide the rational design of more potent and selective analogs.[4][5]
Foundational Steps: Ligand Preparation and Target Identification
A successful in-silico study begins with meticulous preparation of the small molecule and the identification of plausible biological targets.
Ligand Preparation
The three-dimensional structure of this compound must be accurately generated and optimized. This is a critical step as the ligand's conformation will directly influence the outcome of subsequent modeling studies.
Protocol 2.1: Ligand Preparation Workflow
-
2D Structure Generation: Draw the molecule using a chemical drawing tool such as ChemDraw or Marvin Sketch.
-
Conversion to 3D: Employ a program like Open Babel to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Subject the 3D structure to energy minimization using a force field like MMFF94 or UFF. This process optimizes the geometry to a low-energy state.
-
File Format Conversion: Save the optimized structure in a suitable format for docking and other analyses (e.g., .pdbqt, .mol2, .sdf).
Caption: Workflow for preparing the ligand for in-silico studies.
Target Identification and Validation
Given the broad biological activities of 5-nitroindoles, a multi-pronged approach to target identification is recommended. This can involve literature mining for known targets of similar compounds and utilizing inverse docking or target prediction servers.
Potential Biological Targets for this compound:
-
Anticancer: Substituted 5-nitroindoles have been shown to target the c-Myc G-quadruplex, leading to the downregulation of the c-Myc oncogene.[6][7][8] Other potential targets in cancer-related pathways include protein kinases and components of the PI3K/Akt/mTOR signaling pathway.[2]
-
Antibacterial: The NorA efflux pump in Staphylococcus aureus is a known target for indole-based inhibitors, suggesting a potential mechanism for overcoming antibiotic resistance.[3] β-ketoacyl-ACP Synthase III (FabH) is another promising antibacterial target.[9]
-
Antiviral: For antiviral activity, key enzymes in viral replication cycles are prime candidates. For HIV, these include reverse transcriptase and integrase.[10][11]
Core In-Silico Methodologies
This section details the primary computational techniques for characterizing the interaction of this compound with its potential biological targets.
Molecular Docking: Predicting Binding Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the key molecular interactions driving complex formation.[12][13]
Protocol 3.1: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges using AutoDock Tools.
-
Save the prepared receptor in .pdbqt format.
-
-
Grid Box Generation:
-
Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The dimensions and center of the grid box are crucial parameters.
-
-
Ligand Preparation:
-
Follow the steps outlined in Protocol 2.1 to prepare the ligand in .pdbqt format.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface, specifying the prepared receptor, ligand, and grid box parameters.
-
-
Analysis of Results:
-
Analyze the output file, which contains the binding affinity (in kcal/mol) and the coordinates of the docked poses.
-
Visualize the protein-ligand interactions using software like PyMOL or BIOVIA Discovery Studio to identify hydrogen bonds, hydrophobic interactions, and other key contacts.[14]
-
Caption: A generalized workflow for molecular docking studies.
Molecular Dynamics Simulation: Assessing Complex Stability
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, providing insights into its stability and the conformational changes that may occur upon binding.[15] GROMACS is a widely used software package for performing MD simulations.[16][17][18]
Protocol 3.2: Molecular Dynamics Simulation with GROMACS
-
System Preparation:
-
Start with the best-docked pose of the protein-ligand complex from the molecular docking study.
-
Generate the topology files for both the protein and the ligand using a suitable force field (e.g., AMBER, CHARMM).
-
Solvate the complex in a water box and add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Conduct a two-phase equilibration process:
-
NVT (constant number of particles, volume, and temperature) equilibration: To stabilize the temperature of the system.
-
NPT (constant number of particles, pressure, and temperature) equilibration: To stabilize the pressure and density.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy to assess the stability of the complex.
-
Caption: Key steps in a molecular dynamics simulation workflow.
ADMET Prediction: Evaluating Drug-Likeness
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development. Several web-based tools can predict these properties based on the molecule's structure.
Table 1: Recommended Web Servers for ADMET Prediction
| Web Server | Key Features | URL |
| ADMETlab 3.0 | Comprehensive prediction of 119 ADMET-related parameters.[19] | [Link] |
| PreADMET | Predicts ADME data and assesses drug-likeness.[20] | [Link] |
| vNN-ADMET | Predicts 15 ADMET properties using a variable nearest neighbor methodology.[21] | [Link] |
| ADMETboost | Utilizes extreme gradient boosting for accurate ADMET prediction.[22] | [Link] |
Protocol 3.3: ADMET Prediction
-
Input Structure: Submit the SMILES string or upload the 2D structure of this compound to the selected web server.
-
Parameter Selection: Choose the desired ADMET properties to be predicted.
-
Analysis of Results: Evaluate the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are responsible for its biological activity.[23] This information can be used for virtual screening to identify novel compounds with similar activity or to guide lead optimization.
Protocol 3.4: Ligand-Based Pharmacophore Modeling
-
Dataset Preparation: Compile a set of known active and inactive molecules with similar scaffolds to this compound.
-
Feature Identification: Identify the common pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) present in the active compounds.
-
Model Generation and Validation: Generate a pharmacophore model and validate its ability to distinguish between active and inactive compounds.
-
Virtual Screening: Use the validated pharmacophore model to screen large compound libraries for molecules that match the pharmacophoric features.
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Methodological & Application
"Protocol for the synthesis of Methyl 5-nitro-1H-indole-6-carboxylate"
An Application Note for the Synthesis of Methyl 5-nitro-1H-indole-6-carboxylate
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a key heterocyclic building block for drug discovery and materials science. The described methodology centers on the regioselective electrophilic nitration of a commercially available precursor, Methyl 1H-indole-6-carboxylate. We delve into the mechanistic underpinnings of the reaction, offering insights into the control of regioselectivity, and provide a detailed, step-by-step experimental procedure designed for reproducibility and safety. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable method for accessing this valuable nitroindole derivative. The protocol includes detailed safety precautions, characterization data, and a troubleshooting guide to ensure successful execution.
Introduction: The Significance of Nitroindoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group onto this scaffold, creating nitroindoles, dramatically expands its chemical and biological potential. Nitroindoles serve as crucial intermediates for the synthesis of aminoindoles and other complex heterocyclic systems. Furthermore, the 5-nitroindole moiety, in particular, is a recognized pharmacophore found in compounds with anticancer and G-quadruplex binding activities.[2][3]
This application note details a robust and scalable synthesis of this compound. The strategy relies on the direct nitration of the indole-6-carboxylate precursor. This approach is advantageous due to the availability of the starting material and the straightforward nature of the reaction.
Mechanistic Rationale: Controlling Regioselectivity
The core of this synthesis is an electrophilic aromatic substitution reaction. The indole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. However, the reaction conditions must be carefully controlled to achieve the desired regioselectivity.
2.1. Generation of the Electrophile
The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
2.2. Regioselectivity of Nitration
The position of nitration on the indole ring is governed by the electronic effects of the heterocyclic structure and the existing substituent. The indole nitrogen lone pair directs electrophilic attack primarily to the C3 position. However, when the C3 position is unsubstituted, it is highly reactive and prone to polymerization under strong acidic conditions. In this protocol, the reaction is performed at low temperatures in a strong acid medium (H₂SO₄), which protonates the indole nitrogen. This N-protonation deactivates the pyrrole ring, favoring substitution on the benzene ring.
The directing effect of the methyl carboxylate group at the C6 position must also be considered. As a meta-directing deactivating group, it would electronically favor nitration at the C4 and C7 positions. However, steric hindrance at the C7 position (peri-interaction with the indole N-H) and the overall electronic preference for substitution at C5 often leads to the 5-nitro product as the major isomer in related systems.[5] Careful control of reaction temperature is paramount to maximizing the yield of the desired C5 isomer.
Caption: Figure 1: Simplified mechanism of electrophilic nitration on the indole core.
Experimental Protocol
This protocol is designed for the synthesis of this compound from Methyl 1H-indole-6-carboxylate.
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Methyl 1H-indole-6-carboxylate | ≥97% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | Fisher Scientific |
| Nitric Acid (HNO₃) | 70%, ACS Reagent | Fisher Scientific |
| Deionized Water (H₂O) | - | In-house |
| Methanol (MeOH) | ACS Grade | VWR |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Crushed Ice | - | In-house |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice/salt bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for recrystallization or chromatography column
3.2. Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.
-
Pre-cooling: Add Methyl 1H-indole-6-carboxylate (5.0 g, 28.5 mmol) to the flask, followed by concentrated sulfuric acid (50 mL). Stir the mixture until all the solid has dissolved, maintaining the internal temperature between -5 °C and 0 °C.
-
Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, cautiously add concentrated nitric acid (2.0 mL, ~47.5 mmol) to concentrated sulfuric acid (8.0 mL). Caution: This addition is highly exothermic. Add the nitric acid dropwise with stirring.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred indole solution via the dropping funnel over 30-45 minutes. Carefully monitor the thermometer to ensure the internal temperature does not rise above 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate.
-
Reaction Quench: Prepare a large beaker (2 L) containing approximately 500 g of crushed ice and 500 mL of cold deionized water. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice. A yellow precipitate will form.
-
Isolation: Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper).
-
Drying: Dry the crude product under vacuum. The typical yield of crude product is in the range of 70-85%.
-
Purification: The crude solid can be purified by recrystallization from methanol or ethanol to yield a yellow crystalline solid. If isomers are present, purification by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) may be necessary.
3.3. Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: Yellow crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals for aromatic protons, the indole N-H proton (a broad singlet), and the methyl ester singlet. The aromatic region will show splitting patterns consistent with a 1,2,4,5-tetrasubstituted benzene ring.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the carbonyl carbon, aromatic carbons, and the methyl ester carbon.
-
Mass Spectrometry (ESI+): Calculated m/z for C₁₀H₈N₂O₄ [M+H]⁺.
Data Summary and Workflow
4.1. Reagent Table
| Reagent | Mol. Wt. ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |
| Methyl 1H-indole-6-carboxylate | 175.18 | 5.0 g | 28.5 | 1.0 |
| Nitric Acid (70%) | 63.01 | 2.0 mL | ~47.5 | ~1.67 |
| Sulfuric Acid (98%) | 98.08 | 58 mL | - | Solvent |
4.2. Experimental Workflow Diagram
Caption: Figure 2: Step-by-step workflow for the synthesis and analysis.
Safety and Handling
Critical Safety Precautions: This protocol involves highly corrosive and reactive chemicals. Adherence to safety guidelines is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).[6]
-
Fume Hood: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[7]
-
Handling Strong Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and are strong oxidizing agents. They can cause severe burns upon contact. Always add acid to water (or in this case, the less concentrated acid to the more concentrated one) slowly and with cooling to dissipate heat.
-
Quenching: The quenching of the reaction mixture on ice is highly exothermic and may cause splashing. Perform this step slowly behind a safety shield.
-
Nitro Compounds: Nitroaromatic compounds should be handled with care as they can be toxic and are potentially thermally unstable. Avoid excessive heating during drying.[6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic waste must be neutralized before disposal.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | 1. Ineffective nitrating mixture. 2. Temperature too low. 3. Starting material degradation. | 1. Ensure acids are fresh and concentrated. 2. Maintain temperature between -5 °C and 0 °C. 3. Ensure slow addition of reagents. |
| Formation of Multiple Spots on TLC (Isomers) | Reaction temperature was too high, leading to loss of regioselectivity. | 1. Repeat the reaction with stricter temperature control. 2. Isolate the desired product using column chromatography. |
| Dark, Tarry Product | Temperature exceeded 5 °C, causing polymerization/decomposition of the indole. | The reaction must be repeated with strict adherence to the temperature protocol. Ensure efficient cooling and slow addition. |
| Product Insoluble During Recrystallization | Incorrect solvent chosen or product is still impure. | Try a different solvent system (e.g., ethyl acetate, acetone). If the issue persists, purify by column chromatography first. |
References
-
Di Antonio, M., Biffi, G., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. Available at: [Link]
-
Bhatt, U., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem. Available at: [Link]
-
Rechek, D. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
"Using Methyl 5-nitro-1H-indole-6-carboxylate in kinase inhibitor design"
Application Notes & Protocols
Topic: Using Methyl 5-nitro-1H-indole-6-carboxylate in Kinase Inhibitor Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Indole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, which regulate the majority of cellular signaling pathways, have become one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment. Within the vast chemical space explored for kinase inhibition, the indole nucleus stands out as a "privileged scaffold."[2] Its rigid, bicyclic structure provides an excellent framework for presenting functional groups in a defined three-dimensional orientation, enabling precise interactions with the ATP-binding pocket of various kinases.[3][4] Numerous FDA-approved drugs, such as Sunitinib and Alectinib, feature an indole core, underscoring its therapeutic relevance.[2][5]
This guide focuses on a specific starting fragment, This compound , as a strategic entry point for a fragment-based drug discovery (FBDD) campaign targeting protein kinases. The rationale for selecting this fragment is threefold:
-
The Indole Core: Provides a validated anchor for kinase binding.
-
The Nitro Group: Acts as a strong hydrogen bond acceptor and an electron-withdrawing group, influencing the electronics of the ring system. It can also serve as a synthetic handle for further modification, for instance, through reduction to an amine.
-
The Carboxylate Group: Offers a crucial vector for chemical elaboration, allowing for the exploration of solvent-exposed regions of the kinase active site to enhance potency and selectivity.
This document provides a comprehensive workflow, from initial computational assessment to biochemical and cell-based validation, outlining the strategic use of this compound as a foundational block for novel kinase inhibitor development.
Section 1: The Drug Discovery Workflow
The process of developing a kinase inhibitor from a starting fragment is a multi-stage, iterative process. It begins with computational methods to predict binding, followed by biochemical assays to confirm inhibition, cellular assays to assess activity in a biological context, and finally, iterative chemical synthesis to optimize the structure for improved potency and selectivity.
Section 2: Computational Protocol - Molecular Docking
Molecular docking is an essential first step to visualize potential binding modes and prioritize experimental resources.[6] It predicts how a small molecule like our indole fragment binds to the ATP-binding site of a target kinase.[7] This protocol uses AutoDock Vina as an example, but the principles are applicable to other software like Glide or ICM.[6][8][9]
Protocol 2.1: Molecular Docking of this compound
Objective: To predict the binding pose and affinity of the starting fragment in the active site of a selected protein kinase (e.g., Cyclin-Dependent Kinase 2, PDB ID: 1HCK).
Materials:
-
Protein Data Bank (PDB) file for the target kinase.
-
Molecular graphics software (e.g., PyMOL, Chimera).
-
AutoDock Tools (ADT) for file preparation.
-
AutoDock Vina for the docking calculation.
Methodology:
-
Protein Preparation:
-
Download the crystal structure of the target kinase from the PDB.
-
Using molecular graphics software, remove all water molecules and co-crystallized ligands.
-
Open the protein file in ADT. Add polar hydrogens and assign Gasteiger charges.
-
Save the prepared protein in the .pdbqt format. This format includes atomic charge and type information required by Vina.
-
-
Ligand Preparation:
-
Draw this compound in a chemical drawing tool (e.g., ChemDraw) and save as a .mol file.
-
Open the ligand file in ADT. Assign rotatable bonds and ensure the correct hybridization and charge states are set.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Definition:
-
In ADT, define the search space (grid box) for docking. This box should encompass the entire ATP-binding site.
-
Center the grid box on the location of the co-crystallized ligand (if available) or on key active site residues. A typical size is 25 x 25 x 25 Å.
-
Save the grid parameters to a configuration file (conf.txt).
-
-
Running AutoDock Vina:
-
Open a command-line terminal.
-
Execute the Vina command, specifying the prepared protein, ligand, and configuration file.
-
vina --receptor protein.pdbqt --ligand fragment.pdbqt --config conf.txt --out results.pdbqt --log results.log
-
-
Analysis of Results:
-
Vina will output a .pdbqt file containing the predicted binding poses, ranked by binding affinity (kcal/mol).
-
Visualize the results.pdbqt file along with the protein structure in PyMOL or Chimera.
-
Analyze the top-ranked pose for key interactions (e.g., hydrogen bonds with the hinge region, hydrophobic interactions). The validity of a docking protocol can be confirmed by redocking a co-crystallized ligand and ensuring the predicted pose has a low Root Mean Square Deviation (RMSD) from the experimental pose.[9]
-
Section 3: In Vitro Biochemical Assays
Biochemical assays are essential to confirm the computational predictions and quantify the inhibitory activity of the compound directly on the purified kinase enzyme.[10] A radiometric assay using [γ-³²P]ATP is a classic and highly sensitive method.[11]
Protocol 3.1: In Vitro Radiometric Kinase Assay
Objective: To measure the inhibition of a target kinase by this compound and determine its IC50 value.
Materials:
-
Purified, active recombinant kinase.
-
Specific peptide or protein substrate (e.g., Histone H1 for CDKs).[12]
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol).[11]
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Test compound dissolved in DMSO.
-
P81 phosphocellulose paper.
-
Phosphoric acid (0.75%).
-
Scintillation counter and scintillation fluid.
Methodology:
-
Reaction Setup:
-
Prepare a master mix containing the kinase buffer, substrate, and MgCl₂.
-
In a 96-well plate, add 2 µL of the test compound at various concentrations (e.g., 100 µM to 1 nM in a 10-point serial dilution). Include DMSO-only wells as a "no inhibitor" control (100% activity) and wells with no enzyme as a background control.
-
Add 23 µL of the master mix to each well.
-
Add 5 µL of the purified kinase to each well (except background controls).
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiating the Kinase Reaction:
-
Start the reaction by adding 10 µL of a [γ-³²P]ATP solution (final concentration typically at or below the Km for ATP, e.g., 10 µM).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
-
Stopping the Reaction and Separation:
-
Stop the reaction by spotting 25 µL from each well onto a sheet of P81 phosphocellulose paper. The positively charged paper binds the phosphorylated peptide/protein substrate, while the negatively charged ATP is washed away.
-
Wash the P81 paper three times for 10 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
-
Quantification and Data Analysis:
-
Cut out the individual spots from the P81 paper and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Subtract the background CPM from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (CPM_compound / CPM_DMSO)).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using software like GraphPad Prism to determine the IC50 value.[13]
-
| Compound | Modification | Target Kinase | IC50 (µM) |
| Fragment 1 | Parent Scaffold | CDK2 | >100 |
| Analog 1A | Nitro -> Amino | CDK2 | 55.3 |
| Analog 1B | Methyl Ester -> Amide | CDK2 | 27.8 |
| Analog 1C | Both A & B | CDK2 | 1.2 |
| Table 1: Example of hypothetical data from an initial in vitro screening and SAR study, demonstrating how modifications to the parent scaffold can improve inhibitory potency. |
Section 4: Cell-Based Assays
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if a compound can enter a cell, engage its target in a physiological context, and exert a desired biological effect.[14][15][16]
Protocol 4.1: Cell Proliferation Assay (MTT Assay)
Objective: To assess the ability of a kinase inhibitor to inhibit the growth of cancer cells that are dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., MCF-7 for a CDK inhibitor).
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plate and a multi-channel pipette.
-
Plate reader capable of measuring absorbance at 570 nm.
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include DMSO-only (vehicle control) and no-cell (blank) wells.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percent viability relative to the vehicle control.
-
Plot the percent viability against the log of compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Section 5: Structure-Activity Relationship (SAR) Optimization
The initial fragment will likely have modest potency. The goal of lead optimization is to systematically modify the chemical structure to improve its biological activity.[17][18] This iterative process is guided by the data from biochemical and cellular assays.
Key modifications to the This compound scaffold include:
-
Position 5 (Nitro Group): The nitro group is a common starting point for modification. It can be reduced to an amine (-NH₂), which can then be acylated or alkylated to introduce new functionalities that can form additional hydrogen bonds or hydrophobic interactions.[19][20]
-
Position 6 (Carboxylate Group): The methyl ester can be hydrolyzed to the carboxylic acid or converted to a variety of amides. This position often points towards the solvent-exposed region of the ATP pocket, providing an opportunity to introduce larger groups to improve selectivity and physical properties.
-
Position 1 (Indole Nitrogen): Alkylation at the N1 position can modulate the electronic properties of the ring and fill a nearby hydrophobic pocket.
-
Other Positions (2, 3, 4, 7): Substitution at other positions on the indole ring can be explored to further probe the binding pocket and optimize interactions.
Conclusion
This compound represents a strategically valuable starting point for a kinase inhibitor discovery program. Its indole core provides a reliable anchor within the ATP-binding site, while the nitro and carboxylate functionalities offer versatile handles for synthetic elaboration. By following a systematic workflow that integrates computational design, biochemical validation, cellular characterization, and iterative SAR-driven optimization, researchers can leverage this fragment to develop novel, potent, and selective kinase inhibitors for therapeutic applications.
References
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Asati, V., Bhupal, R., Bhattacharya, S., Kaur, K., Gupta, G. D., Pathak, A., & Mahapatra, D. K. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404–416. [Link][3][4][21][22]
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Wan, Y., Li, Y., Yan, C., Yan, M., & Tang, Z. (2019). Indole: A privileged scaffold for the design of anti-cancer agents. European Journal of Medicinal Chemistry, 183, 111691. [Link]
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Martens, S. (2023). In vitro kinase assay. protocols.io. [Link][23]
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Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link][19][20][24]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice. [Link][14]
-
Mahapatra, D. K., Asati, V., & Bharti, S. K. (2018). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 13(3), 281-292. [Link][1]
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Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2618. [Link][25]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Retrieved January 19, 2026, from [Link][15]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link][26]
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Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link][12]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link][16]
-
Festa, F., & LaBaer, J. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. Journal of Visualized Experiments, (152), e59886. [Link][27]
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Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(24), 7921–7932. [Link][8][28]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link][13]
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Halder, D., Das, S., R., A., & S., J. R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22956–22974. [Link][7][9]
-
Carlson, S. M., et al. (2020). A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040. [Link][29]
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Carlson, D. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link][30]
-
Scott, J. D., & Pawson, T. (Eds.). (2014). New Screening Approaches for Kinases. Royal Society of Chemistry. [Link][10]
-
Dhiman, A., Nanda, S., Dhiman, M., & Singh, R. K. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). Acta Pharmaceutica Sinica B, 12(8), 3239–3265. [Link][2][5]
-
St. Jean, D. J., Jr, et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112552. [Link][18]
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Application Notes and Protocols for Methyl 5-nitro-1H-indole-6-carboxylate in Anti-inflammatory Agent Development
Prepared by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Indole Scaffolds in Inflammation
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic drugs with diverse biological activities.[1] Among these, its role in the development of anti-inflammatory agents is particularly noteworthy, with the classic example being Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).[1][2] The anti-inflammatory efficacy of many indole derivatives is attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1][2] The structural versatility of the indole ring allows for extensive modifications to enhance potency and selectivity, potentially leading to new therapeutics with improved safety profiles compared to traditional NSAIDs.[2][3]
This document provides a comprehensive guide for researchers on the application of a specific indole derivative, Methyl 5-nitro-1H-indole-6-carboxylate, in the discovery and development of novel anti-inflammatory agents. We will explore its hypothesized mechanism of action, provide detailed protocols for its evaluation in both in vitro and in vivo models of inflammation, and present a framework for data analysis and interpretation.
Hypothesized Mechanism of Action: Targeting the Pillars of Inflammation
While direct experimental evidence for this compound is emerging, its structural features suggest a plausible mechanism of action centered on the inhibition of pro-inflammatory mediators. Based on the extensive research on related indole derivatives, we hypothesize that this compound may exert its anti-inflammatory effects through one or more of the following pathways:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many indole-based anti-inflammatory agents function as COX inhibitors, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][2] It is plausible that this compound could exhibit inhibitory activity against both COX-1 and COX-2.
-
Modulation of Pro-inflammatory Cytokine Production: Chronic inflammatory conditions are often characterized by the overproduction of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] Novel indole conjugates have demonstrated the ability to suppress the lipopolysaccharide (LPS)-induced production of these cytokines in immune cells.[4][5]
-
Inhibition of Nitric Oxide (NO) Synthesis: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation, contributing to tissue damage. The suppression of NO production is a key target for anti-inflammatory drug development.[6]
The following signaling pathway diagram illustrates the potential points of intervention for this compound within the inflammatory cascade.
Caption: Multi-tiered Experimental Evaluation Workflow.
Detailed Experimental Protocols
The following protocols are provided as a guide and can be adapted based on specific laboratory capabilities and research objectives.
Protocol 1: In Vitro Evaluation in LPS-Stimulated Murine Macrophages (RAW 264.7)
This assay is a widely used primary screen to assess the anti-inflammatory effects of a compound on key inflammatory mediators. [5][6] 1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare stock solutions of this compound in DMSO.
- Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1%.
- Pre-treat the cells with the compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
3. Inflammatory Stimulation:
- Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
4. Measurement of Nitric Oxide (NO):
- After incubation, collect 50 µL of the cell culture supernatant.
- Determine the NO concentration using the Griess reagent system according to the manufacturer's instructions. Measure absorbance at 540 nm.
5. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
- Collect the remaining cell culture supernatant.
- Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.
6. Cell Viability Assay:
- After collecting the supernatant, assess cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Protocol 2: In Vivo Evaluation using the Carrageenan-Induced Paw Edema Model
This is a classic and well-established model of acute inflammation, ideal for the initial in vivo screening of anti-inflammatory compounds. [3][7] 1. Animals:
- Use male Wistar rats (180-220 g). House the animals under standard laboratory conditions with free access to food and water.
- Acclimatize the animals for at least one week before the experiment. All animal procedures should be approved by the institutional animal ethics committee.
2. Compound Administration:
- Group the animals (n=6 per group) as follows: Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound (e.g., 10, 25, and 50 mg/kg).
- Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.
3. Induction of Paw Edema:
- Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Volume:
- Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
5. Data Analysis:
- Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation and Interpretation
Quantitative data from the in vitro and in vivo studies should be systematically organized to facilitate comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Compound | IC₅₀ (µM) for NO Inhibition | IC₅₀ (µM) for TNF-α Inhibition | IC₅₀ (µM) for IL-6 Inhibition | CC₅₀ (µM) in RAW 264.7 cells |
| This compound | 15.8 ± 1.2 | 22.5 ± 2.1 | 25.1 ± 1.9 | > 100 |
| Dexamethasone (Positive Control) | 0.5 ± 0.04 | 0.8 ± 0.06 | 1.1 ± 0.09 | > 100 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg, p.o.) | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0 |
| This compound | 10 | 25.4 ± 3.1* |
| This compound | 25 | 48.9 ± 4.5 |
| This compound | 50 | 65.2 ± 5.3 |
| Indomethacin (Positive Control) | 10 | 72.8 ± 6.1** |
*Data are presented as mean ± SEM (n=6). *p < 0.05, *p < 0.01 compared to the vehicle control group.
Conclusion and Future Directions
The provided application notes and protocols offer a robust framework for investigating the anti-inflammatory potential of this compound. The hypothesized mechanisms of action, centered on the inhibition of key inflammatory mediators, are supported by the broader literature on indole derivatives. The successful execution of the described in vitro and in vivo experiments will provide crucial data to validate these hypotheses and guide further drug development efforts. Future studies could explore the compound's selectivity for COX-1 versus COX-2, its effects on other inflammatory pathways, and its efficacy in chronic models of inflammation, such as collagen-induced arthritis. [8][9]
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Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available from: [Link]
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McNamee, K., & Williams, R. (2014). In Vivo Models for Inflammatory Arthritis. PubMed. Available from: [Link]
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Madhumitha, G., & Singh, P. (2014). Indole as a Core Anti-Inflammatory Agent- A Mini Review. Research & Reviews: A Journal of Pharmaceutical Science. Available from: [Link]
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Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Available from: [Link]
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Kumar, A., Kumar, R., Tyagi, S., & Singh, V. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(11), 1489. Available from: [Link]
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Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Available from: [Link]
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Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods, 38(4), 273-279. Available from: [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, Y. (2022). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 12(48), 31238-31242. Available from: [Link]
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Martínez-Vázquez, M., & García-García, A. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2378. Available from: [Link]
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S, S., & G, S. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available from: [Link]
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Acar, Ç., & Kaymak, F. (2021). Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Journal of Biologically Active Products from Nature, 11(1), 1-13. Available from: [Link]
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Godard, A., et al. (2000). [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. Annales Pharmaceutiques Francaises, 58(4), 253-261. Available from: [Link]
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Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(1), 1-11. Available from: [Link]
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Iovine, V., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1398. Available from: [Link]
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ChemRxiv. (2023). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. Available from: [Link]
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Micco, M., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15068-15091. Available from: [Link]
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Kumar, A., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 13(18), 1915-1927. Available from: [Link]
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Singh, P., et al. (2017). TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents. European Journal of Medicinal Chemistry, 140, 336-347. Available from: [Link]
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Fatima, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4058. Available from: [Link]
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National Institutes of Health. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Available from: [Link]
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National Institutes of Health. (n.d.). Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract. Available from: [Link]
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Iovine, V., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. Molecules, 27(4), 1398. Available from: [Link]
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Application Notes & Protocols: A Guide to the Regioselective Nitration of Indole-6-Carboxylates
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the experimental setup for the nitration of indole-6-carboxylates. This document delves into the theoretical underpinnings, offers a detailed step-by-step protocol for a reliable non-acidic nitration method, and addresses critical safety and troubleshooting considerations to ensure successful and safe execution.
Introduction: The Significance of Nitroindoles and the Challenge of Regioselectivity
Indole and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a nitro group onto the indole ring system serves as a versatile synthetic handle, enabling further functionalization and the exploration of novel chemical space. Specifically, 5- and 6-nitroindole derivatives have been investigated for their potential in developing c-Myc G-quadruplex binders with anticancer activity[1].
The nitration of indoles, however, is not without its challenges. The indole nucleus is highly susceptible to oxidation and polymerization under harsh acidic conditions, which are characteristic of traditional nitrating mixtures like nitric acid and sulfuric acid[2]. Furthermore, the regioselectivity of the electrophilic substitution is a critical factor. While the C-3 position of the indole ring is the most electron-rich and typically the most reactive site for electrophilic attack, the presence of substituents can significantly influence the position of nitration[3][4]. For indole-6-carboxylates, the carboxyl group is an electron-withdrawing group, which deactivates the benzene portion of the indole, further complicating the prediction of the reaction's regioselectivity. Under strongly acidic conditions, protonation at the C-3 position can deactivate the pyrrole ring, potentially leading to nitration on the benzene ring, for instance at the C-5 position[2][5].
To circumvent these challenges, milder, non-acidic nitration methods have been developed. These approaches offer improved yields, cleaner reaction profiles, and enhanced functional group tolerance[5]. This guide will focus on a robust protocol utilizing trifluoroacetyl nitrate, generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride, a method proven to be effective for the regioselective nitration of a variety of indoles[6][7][8].
Mechanistic Insights: Understanding the Reaction Pathway
The nitration of indole-6-carboxylates under non-acidic conditions proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Electrophile: In this protocol, the potent electrophilic nitrating agent, trifluoroacetyl nitrate (CF₃COONO₂), is generated in situ from the reaction of ammonium tetramethylnitrate with trifluoroacetic anhydride[6][7][8]. This avoids the use of strong acids.
-
Electrophilic Attack: The electron-rich indole ring attacks the electrophilic nitrogen atom of the trifluoroacetyl nitrate. The regioselectivity of this attack is influenced by the electronic effects of the C-6 carboxylate group and any substituent on the indole nitrogen.
-
Aromatization: The resulting intermediate loses a proton to regenerate the aromatic indole ring system, yielding the 3-nitroindole-6-carboxylate product.
Experimental Protocol: Regioselective Nitration of Indole-6-carboxylates
This protocol is adapted from established methods for the non-acidic nitration of indoles and should be performed with appropriate safety precautions in a well-ventilated fume hood[6][7][8].
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Indole-6-carboxylate | ≥98% | Commercially Available | |
| Ammonium tetramethylnitrate | ≥98% | Commercially Available | |
| Trifluoroacetic anhydride | ≥99% | Commercially Available | Handle with care, corrosive. |
| Acetonitrile | Anhydrous | Commercially Available | |
| Dichloromethane | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For workup. | |
| Brine | Prepared in-house | For workup. | |
| Anhydrous Magnesium Sulfate | Commercially Available | For drying. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes | ACS Grade | Commercially Available | For column chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the indole-6-carboxylate (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add anhydrous acetonitrile (5 mL) to dissolve the starting material. Follow this with the addition of ammonium tetramethylnitrate (1.1 mmol, 1.1 equiv).
-
Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (2.0 mmol, 2.0 equiv) dropwise over 5 minutes. The reaction mixture may change color.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 3-nitroindole-6-carboxylate.
Safety Precautions: Handling Nitrating Agents
Nitration reactions, even those avoiding strong acids, require strict adherence to safety protocols due to the reactive and potentially hazardous nature of the reagents involved[9][10].
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves when handling nitrating agents and corrosive materials like trifluoroacetic anhydride[11][12].
-
Ventilation: All steps of this procedure must be performed in a certified chemical fume hood to avoid inhalation of toxic fumes[9][13].
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Have appropriate spill kits, including a neutralizing agent like sodium carbonate, available[11][13].
-
Waste Disposal: Dispose of all chemical waste in accordance with federal, state, and local environmental regulations. Do not mix nitric acid waste with other waste streams[12][13].
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficiently reactive nitrating agent. | Increase the equivalents of ammonium tetramethylnitrate and trifluoroacetic anhydride. Slightly elevate the reaction temperature, monitoring carefully for decomposition. |
| Steric hindrance from bulky substituents. | Prolong the reaction time. Consider a nitrating agent with a smaller steric profile if the issue persists. | |
| Formation of Multiple Products (Poor Regioselectivity) | Competing reaction pathways. | Ensure the reaction is run under strictly non-acidic conditions to favor C-3 nitration. If C-5 or other isomers are desired, a different protocol with acidic conditions may be necessary, though this increases the risk of side reactions[5]. |
| Product Decomposition | Instability of the indole ring. | Maintain low reaction temperatures. Minimize reaction time once the starting material is consumed. |
| Purification Difficulties | Close polarity of product and byproducts. | Optimize the solvent system for column chromatography. Consider alternative purification techniques such as recrystallization or preparative HPLC. |
Conclusion
The protocol detailed in these application notes provides a reliable and regioselective method for the nitration of indole-6-carboxylates, avoiding the harsh conditions of traditional nitrating agents. By understanding the underlying mechanism and adhering to the outlined experimental and safety procedures, researchers can confidently synthesize these valuable building blocks for applications in drug discovery and medicinal chemistry.
References
- Nitration reaction safety. (2024, June 6). YouTube.
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- NITRIC ACID SAFETY. (n.d.). University of Washington Environmental Health & Safety.
- Proposed reaction mechanism for the nitration/nitrosation of indoles. (n.d.). ResearchGate.
- Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.
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- Electrophilic substitution at the indole. (n.d.). Química Organica.org.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5). RSC Publishing.
- Nitration of Indole - Sulphonation of Indole- Formylation of Indole - Reactions of Indole. (2021, January 7). YouTube.
- Smith, L. R. (1960). The Nitration of Indoles. University of Minnesota.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5). RSC Publishing.
- functional group tolerance in the nitration of substituted indoles. (n.d.). Benchchem.
- Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. (n.d.). Experts@Minnesota.
- Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020, August 1). Chemistry Stack Exchange.
- Process for the purification of nitro aliphatic compounds. (n.d.). Google Patents.
- Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (n.d.). ResearchGate.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5). RSC Publishing.
- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). PMC - PubMed Central.
- Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. (2022, January 19). RSC Publishing.
- The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. (n.d.). ACS Publications.
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Application Notes and Protocols for the Purification of Methyl 5-nitro-1H-indole-6-carboxylate
Introduction
Methyl 5-nitro-1H-indole-6-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this precursor is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This document provides a comprehensive guide to the purification of this compound, detailing field-proven protocols for recrystallization and column chromatography. The methodologies are designed to be robust and reproducible, ensuring the high purity required for drug development and scientific research.
The inherent chemical nature of nitroaromatic compounds necessitates careful handling and purification strategies. Potential impurities often arise from the synthetic route, including regioisomers (such as the 4-nitro and 7-nitro isomers), unreacted starting materials, and byproducts from side reactions. The protocols outlined herein are designed to effectively remove these contaminants.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₄ | N/A |
| Molecular Weight | 220.18 g/mol | N/A |
| Appearance | Expected to be a yellow or light brown solid | [1] |
| Solubility | Likely sparingly soluble in non-polar solvents and more soluble in polar organic solvents like ethyl acetate, acetone, and dichloromethane. Slightly soluble in chloroform and DMSO. | [1] |
| Melting Point | The melting point of the related compound Methyl indole-6-carboxylate is 76-80 °C. The nitro-substituted analog is expected to have a higher melting point. | [2] |
Purification Strategies: A Logical Workflow
The purification of this compound typically involves a multi-step approach to remove different types of impurities. A general workflow is presented below, which can be adapted based on the impurity profile of the crude material.
Sources
Application Notes and Protocols for the Enzymatic Screening of Methyl 5-nitro-1H-indole-6-carboxylate Derivatives
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, making it a fertile ground for drug discovery. The functionalization of the indole ring system, such as the introduction of a nitro group and a carboxylate moiety, can significantly modulate its pharmacological profile. Specifically, Methyl 5-nitro-1H-indole-6-carboxylate and its derivatives represent a class of compounds with considerable, yet largely untapped, therapeutic potential. The electron-withdrawing nature of the nitro group at the 5-position, combined with the hydrogen bonding capabilities of the indole nitrogen and the ester at the 6-position, suggests potential interactions with various enzyme active sites.
Recent research has highlighted the diverse biological activities of indole derivatives, including their roles as inhibitors of key enzymes in oncology, neurodegenerative diseases, and infectious diseases. For instance, indole-based structures have been successfully developed as inhibitors of kinases, cholinesterases, and histone deacetylases.[2] Furthermore, indole-2-carboxylic acid derivatives have been identified as promising inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), a critical target in combating antibiotic resistance.[3] The 5-nitroindole scaffold, in particular, has been investigated for its anticancer properties, with some derivatives showing activity as c-Myc G-quadruplex binders.[4][5]
This guide provides a comprehensive framework for the enzymatic screening of this compound derivatives. We will delve into detailed protocols for two distinct and highly relevant enzyme targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and Monoamine Oxidase (MAO) . These enzymes were selected based on the structural motifs of the target compounds and their significance in contemporary drug discovery. IDO1 is a critical immune checkpoint protein and a prime target in immuno-oncology, while MAO is a key enzyme in neuroscience and the target of established drugs for depression and Parkinson's disease. The methodologies presented herein are designed to be robust, adaptable for high-throughput screening (HTS), and provide a solid foundation for identifying and characterizing novel enzyme inhibitors.
Principle of Enzymatic Screening
Enzymatic screening is a fundamental process in drug discovery for identifying compounds that can modulate the activity of a specific enzyme target. The core principle involves incubating the enzyme with its substrate in the presence and absence of a test compound. By measuring the rate of product formation or substrate consumption, one can determine the extent of inhibition or activation by the test compound. High-throughput screening (HTS) automates this process, allowing for the rapid evaluation of large compound libraries.[6][7] A critical aspect of HTS is the development of a robust and sensitive assay, often relying on spectrophotometric or fluorometric readouts for ease of automation and miniaturization.[8]
The workflow for a typical enzymatic screening campaign is depicted below:
Caption: Workflow for the cell-based IDO1 inhibition assay.
Materials and Reagents:
-
HeLa cells (or other suitable IDO1-expressing cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human IFN-γ
-
This compound derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
L-kynurenine (for standard curve)
-
96-well cell culture plates
-
96-well clear, flat-bottom plates for colorimetric reading
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
IDO1 Induction and Compound Treatment:
-
Prepare a working solution of IFN-γ in complete medium at a final concentration of 100 ng/mL.
-
Prepare serial dilutions of the this compound derivatives in complete medium. Ensure the final DMSO concentration does not exceed 0.5%.
-
Aspirate the medium from the cells and add 100 µL of the IFN-γ-containing medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with IFN-γ alone (positive control) and medium alone (negative control).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Kynurenine Measurement:
-
Carefully harvest 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 70 µL of 30% (w/v) TCA to each well to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the clear supernatant to a new 96-well, flat-bottom plate.
-
Add 100 µL of Ehrlich's reagent to each well and mix.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of L-kynurenine.
-
Convert the absorbance values of the samples to kynurenine concentrations using the standard curve.
-
Calculate the percentage of IDO1 inhibition for each compound concentration relative to the IFN-γ-treated control.
-
Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Example Data:
| Compound Concentration (µM) | Absorbance at 490 nm | Kynurenine (µM) | % Inhibition |
| 0 (Vehicle Control) | 0.850 | 25.0 | 0 |
| 0.1 | 0.765 | 22.5 | 10 |
| 1 | 0.595 | 17.5 | 30 |
| 10 | 0.425 | 12.5 | 50 |
| 100 | 0.170 | 5.0 | 80 |
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
Background and Rationale:
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. [9]Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. [9]The indole structure is found in endogenous MAO substrates (e.g., serotonin) and known inhibitors, making this compound derivatives plausible candidates for MAO inhibition.
This protocol describes a fluorometric high-throughput screening assay for MAO-A and MAO-B inhibitors. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction, using a sensitive fluorescent probe. [10][11] Experimental Workflow:
Caption: Workflow for the fluorometric MAO inhibition assay.
Materials and Reagents:
-
Purified human recombinant MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (MAO substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or similar fluorescent probe for H₂O₂)
-
Clorgyline (MAO-A specific inhibitor)
-
Selegiline (MAO-B specific inhibitor)
-
This compound derivatives (dissolved in DMSO)
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., 10 mM Amplex Red in DMSO).
-
Prepare a stock solution of HRP (e.g., 10 U/mL in assay buffer).
-
Prepare a stock solution of p-tyramine (e.g., 100 mM in water).
-
Prepare working solutions of MAO-A and MAO-B in assay buffer. The optimal concentration should be determined empirically to yield a robust signal.
-
Prepare serial dilutions of the test compounds and control inhibitors (clorgyline for MAO-A, selegiline for MAO-B).
-
-
Assay Procedure:
-
In a black 96-well plate, add 50 µL of MAO-A or MAO-B enzyme solution to each well.
-
Add 5 µL of the test compound dilutions or control inhibitors to the respective wells. For the uninhibited control, add 5 µL of vehicle (e.g., 1% DMSO in assay buffer).
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a reaction mix containing the fluorescent probe, HRP, and p-tyramine in assay buffer. The final concentrations in the reaction should be optimized, but typical ranges are 50 µM for the probe, 1 U/mL for HRP, and a substrate concentration near the Kₘ for p-tyramine.
-
Initiate the reaction by adding 45 µL of the reaction mix to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes (Excitation: ~535 nm, Emission: ~587 nm).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of MAO inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Example Data:
| Compound Concentration (nM) | Reaction Rate (RFU/min) | % Inhibition (MAO-B) |
| 0 (Vehicle Control) | 500 | 0 |
| 1 | 450 | 10 |
| 10 | 300 | 40 |
| 100 | 150 | 70 |
| 1000 | 50 | 90 |
Trustworthiness and Self-Validation
The protocols described are designed with internal controls to ensure data validity. In the IDO1 assay, the inclusion of IFN-γ-untreated cells serves as a baseline for non-specific kynurenine production, while the IFN-γ-treated wells without inhibitor represent 100% enzyme activity. For the MAO assay, the use of well-characterized specific inhibitors (clorgyline for MAO-A and selegiline for MAO-B) provides a positive control for inhibition and allows for the assessment of isoform selectivity. Furthermore, performing assays in a dose-dependent manner and calculating IC₅₀ values provides a more robust measure of compound potency than single-point screening. To mitigate against promiscuous inhibitors, which can be a source of false positives in HTS, counter-screens or secondary assays are recommended for confirmed hits. [12]
Future Directions
While this guide provides detailed protocols for two primary screening assays, the therapeutic potential of this compound derivatives is not limited to these targets. The indole-6-carboxylate scaffold has also been implicated in the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. [2]Therefore, promising hits from the initial screens could be further profiled against a panel of kinases to determine their selectivity and potential for development as anticancer agents. Mechanism of inhibition studies should also be conducted for confirmed hits to determine if they are competitive, non-competitive, or uncompetitive inhibitors, providing valuable insights for structure-activity relationship (SAR) studies and lead optimization.
References
- Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195.
- Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580–588.
- Mellor, A. L., & Munn, D. H. (2004). IDO expression by dendritic cells: tolerance and tryptophan catabolism. Nature Reviews Immunology, 4(10), 762–774.
- An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186.
-
Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link]
-
Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link]
-
Guang, H., Du, G. H., & Zhang, J. T. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760–766. [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ostath, A., Al-Sha'er, M. A., Al-Mahdi, A. Y., Al-Sanea, M. M., & Youssoufi, M. H. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347084. [Link]
- Brem, J., van Berkel, S. S., Aik, W. S., Kallow, W., Spencer, J., & Schofield, C. J. (2015). The synthesis and evaluation of indole-2-carboxylates as isosteres of β-lactams for the inhibition of New Delhi metallo-β-lactamase (NDM-1). Bioorganic & Medicinal Chemistry Letters, 25(14), 2794–2797.
- de Sá, A. S., & de Castro, A. A. (2017). Indole derivatives as privileged scaffolds in the design of new anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(13), 1196–1217.
- Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Monoamine oxidases: a historic overview. Current Medicinal Chemistry, 14(21), 2231–2242.
-
Shokri, A., Saeedi, M., Moghadam, M. S., & Mahdavi, M. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17(9), 2131–2159. [Link]
Sources
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- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. fn-test.com [fn-test.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Crystallization of Methyl 5-nitro-1H-indole-6-carboxylate
Abstract
This document provides a comprehensive guide to the crystallization of Methyl 5-nitro-1H-indole-6-carboxylate, a key intermediate in pharmaceutical synthesis and materials science. The purity and crystalline form of this compound are critical for its downstream applications, influencing reaction kinetics, bulk density, and bioavailability in active pharmaceutical ingredients (APIs). This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, enabling researchers to rationally design, execute, and troubleshoot purification protocols. We present detailed, validated methodologies for cooling, anti-solvent, and slow evaporative crystallization, complete with workflow diagrams and comparative data to guide the selection of the most appropriate technique for specific research and development objectives.
Introduction: The Critical Role of Crystallization
This compound is a functionalized indole derivative. The presence of a nitro group and a methyl ester on the indole scaffold makes it a valuable building block in medicinal chemistry, particularly for compounds targeting oncogene promoters[1]. As with any high-value chemical intermediate, achieving high purity is paramount. Crystallization is one of the most powerful techniques for purifying solid organic compounds, capable of removing impurities and isolating specific polymorphs[2][3]. A well-controlled crystallization process ensures batch-to-batch consistency, predictable physical properties, and reliable performance in subsequent synthetic steps.
This guide details three primary methods for crystallizing the title compound, designed to provide researchers with a versatile toolkit for purification, from bulk powder processing to the generation of high-quality single crystals for structural analysis.
Physicochemical Profile
Understanding the fundamental properties of this compound is the foundation for developing robust crystallization protocols. While specific experimental data for this exact molecule is sparse, we can infer a profile based on its structural analogues, such as other nitroindole esters[4][5][6].
| Property | Value / Expected Characteristics | Rationale & Significance |
| Molecular Formula | C₁₀H₈N₂O₄ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 220.18 g/mol [5][7] | Essential for all stoichiometric calculations. |
| Appearance | Expected to be a yellow or light brown solid. | Nitro-aromatic compounds and indole derivatives are often colored solids[1][4][8]. |
| Solubility Profile | High: Polar aprotic solvents (e.g., Acetone, THF, Ethyl Acetate, DMSO).Moderate: Polar protic solvents (e.g., Methanol, Ethanol, Isopropanol), especially when heated.Low/Insoluble: Non-polar solvents (e.g., Hexane, Heptane) and Water. | This differential solubility is the key principle exploited in both cooling and anti-solvent crystallization methods[2][3]. |
| Hydrogen Bonding | The N-H of the indole ring can act as a hydrogen bond donor. The nitro and carbonyl oxygens can act as acceptors. | Influences solvent interactions and crystal lattice packing. Solvents that can engage in hydrogen bonding may be effective[9]. |
Method 1: Cooling Crystallization
This classical technique is predicated on the principle that the solubility of most organic solids increases with temperature. By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool, the solubility decreases, forcing the compound out of solution to form crystals[3].
Rationale and Solvent Selection
The ideal solvent for cooling crystallization should exhibit a steep solubility curve for this compound, meaning it dissolves a large amount when hot but very little when cold. This maximizes the yield upon cooling. Additionally, the solvent's boiling point should be low enough for easy removal from the final product.
Recommended Solvents for Evaluation:
-
Isopropanol (IPA): Often provides a good balance of solvency at reflux and low solubility at 0-5 °C.
-
Ethanol (EtOH): Similar to IPA, widely available.
-
Ethyl Acetate (EtOAc): A good polar aprotic option, though solubility may remain moderately high even when cold, potentially impacting yield.
Detailed Protocol for Cooling Crystallization
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., Isopropanol) to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid completely dissolves. Causality Note: Adding the minimum volume of hot solvent required for dissolution ensures the solution is saturated, which is critical for maximizing crystal yield upon cooling.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter that could otherwise be trapped in the crystal lattice.
-
Slow Cooling: Cover the flask (e.g., with a watch glass) to prevent solvent evaporation and allow it to cool slowly to room temperature. Causality Note: Slow cooling promotes the growth of larger, more ordered crystals with higher purity. Rapid cooling can lead to the precipitation of a fine, less pure powder.
-
Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from a previous batch.
-
Secondary Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator (0-5 °C) for at least one hour to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Validation: Assess the purity of the final product by measuring its melting point and comparing it to the crude material, or by using an analytical technique such as HPLC.
Workflow Diagram: Cooling Crystallization
Caption: Workflow for purification via cooling crystallization.
Method 2: Anti-Solvent Crystallization
This method is ideal when a compound is highly soluble in a particular solvent even at low temperatures, making cooling crystallization inefficient. The principle involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble. This addition drastically reduces the solubility of the compound in the mixed solvent system, inducing rapid supersaturation and crystallization[10][11][12].
Rationale and Solvent/Anti-Solvent System Selection
A successful anti-solvent crystallization relies on a carefully chosen solvent pair.
-
Solvent: Must completely dissolve the compound at a reasonable concentration.
-
Anti-Solvent: Must be fully miscible with the solvent but must not dissolve the compound.
-
The Pair: The addition of the anti-solvent should cause a significant drop in the compound's solubility.
Recommended Systems for Evaluation:
-
Acetone (Solvent) / Water (Anti-Solvent): Acetone is an excellent solvent for many organic molecules, and water is a potent anti-solvent for non-polar to moderately polar compounds. The two are fully miscible.
-
Ethyl Acetate (Solvent) / Hexane (Anti-Solvent): A classic pairing of a polar aprotic solvent with a non-polar anti-solvent.
Detailed Protocol for Anti-Solvent Crystallization
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., Acetone) at room temperature to create a clear, concentrated solution.
-
Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., Water) dropwise. Causality Note: A slow addition rate is crucial for controlling the level of supersaturation. This allows for controlled nucleation and crystal growth, preventing the formation of an amorphous oil or an overly fine powder.[11]
-
Observation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.
-
Maturation: Stop the addition and allow the mixture to stir for 1-2 hours. This "aging" or "maturation" period allows the formed crystals to grow and the crystallization process to reach equilibrium.
-
Completion (Optional): If desired, the flask can be cooled in an ice bath to ensure maximum precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystal cake with a small amount of the anti-solvent or a pre-made mixture of the solvent/anti-solvent in which the compound has low solubility.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Validation: Assess purity via melting point or HPLC analysis.
Workflow Diagram: Anti-Solvent Crystallization
Sources
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. science.uct.ac.za [science.uct.ac.za]
- 4. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
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- 6. labsolu.ca [labsolu.ca]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-nitro-1H-indole-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-nitro-1H-indole-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the causality behind procedural choices, offering field-proven insights to ensure reproducible and high-yielding outcomes.
Introduction: The Challenge of Regioselective Nitration
This compound is a valuable building block in medicinal chemistry. However, its synthesis is frequently plagued by low yields. The core challenge lies in the regioselective nitration of the electron-rich indole nucleus. The indole ring is highly susceptible to electrophilic attack, but it is also sensitive to the harsh, oxidative conditions of many nitration protocols, which can lead to degradation and the formation of a complex mixture of unwanted isomers.[1] The C3 position is the most electronically activated site; therefore, direct nitration of an unsubstituted indole often yields the 3-nitro derivative.[2] Achieving selective nitration at the C5 position while preserving the C6-carboxylate group requires a carefully controlled and optimized approach.
This guide provides a structured framework for troubleshooting and optimizing this delicate transformation.
Core Synthesis Pathway: Direct Nitration
The most direct route to this compound is the electrophilic nitration of Methyl 1H-indole-6-carboxylate. The success of this reaction is critically dependent on the choice of nitrating agent and precise control of reaction conditions to favor C5 nitration over other positions and minimize substrate decomposition.
Caption: General reaction scheme for the direct nitration of Methyl 1H-indole-6-carboxylate.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is extremely low, and the crude product is a dark, tarry substance. What's happening?
A: This is a classic sign of substrate degradation. The indole nucleus, while nucleophilic, is unstable in strongly acidic and oxidizing environments.[1]
-
Causality: Aggressive nitrating agents (like concentrated HNO₃/H₂SO₄) at elevated temperatures can cause polymerization and oxidation of the indole ring, leading to the formation of intractable tars. The reaction is highly exothermic, and without strict temperature control, localized heating can rapidly decompose the starting material.
-
Solutions:
-
Temperature Control: Maintain the reaction temperature rigorously at or below 0 °C throughout the addition of the nitrating agent and for the duration of the reaction. Use an ice-salt or dry ice/acetone bath.
-
Milder Reagents: Switch from traditional mixed acid to a milder nitrating system. A solution of sodium nitrate in concentrated sulfuric acid, added dropwise at 0 °C, often provides better control and reduces degradation.[3]
-
Controlled Addition: Add the nitrating agent very slowly (dropwise) to the solution of your indole substrate. This prevents a rapid increase in temperature and allows the desired reaction to compete more effectively with degradation pathways.
-
Q2: I've managed to get a product, but my NMR analysis shows a mixture of isomers. How can I improve selectivity for the 5-nitro position?
A: Poor regioselectivity is the second major hurdle. The directing effect of the C6-ester group is not strong enough to exclusively direct the incoming electrophile to the C5 position, leading to a mix of 3-, 5-, and 7-nitro isomers.[4][5]
-
Causality: The electronic distribution of the indole ring favors substitution at C3. While the C6-ester is deactivating, its influence competes with the inherent reactivity of the heterocyclic ring. The choice of solvent and nitrating agent can subtly alter the transition states for attack at different positions, influencing the final isomer ratio.
-
Solutions:
-
Protect the Indole Nitrogen: Protecting the N-H with an electron-withdrawing group like Acetyl (Ac) or tert-Butoxycarbonyl (Boc) can significantly alter the regiochemical outcome. An N-Ac or N-Boc group deactivates the pyrrole ring, reducing the likelihood of C3-nitration and favoring substitution on the benzene ring. This, however, adds protection and deprotection steps to your overall synthesis.[2][6]
-
Alternative Nitrating Systems: Non-acidic nitration conditions can sometimes offer different selectivity. For instance, systems like tetramethylammonium nitrate in the presence of trifluoroacetic anhydride have been used for regioselective nitration of sensitive indoles.[2]
-
Solvent Effects: The reaction solvent can influence selectivity. While concentrated sulfuric acid is common, exploring other media like acetic acid may alter the isomer distribution, although potentially at the cost of reaction rate.[5]
-
Q3: My purification by column chromatography is tedious, with poor separation between isomers. Are there any tips to improve this?
A: Co-elution of structurally similar isomers is a frequent problem, leading to significant product loss during purification.
-
Causality: The various nitro-indole carboxylate isomers have very similar polarities, making them difficult to resolve on silica gel. Broad spots and overlapping fractions are common.
-
Solutions:
-
Optimize Your Eluent System: Do not rely on a single solvent ratio. Use a gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity. This can help resolve closely eluting spots.
-
High-Resolution Chromatography: If available, consider using a semi-preparative HPLC system for difficult separations.[7][8] This offers significantly higher resolving power than standard flash chromatography.
-
Recrystallization: Before resorting to chromatography, attempt to recrystallize the crude product. It's possible that one isomer is significantly less soluble in a particular solvent system, allowing for its selective crystallization and removal. This can enrich the desired isomer in the mother liquor, making subsequent chromatographic purification easier.
-
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and minimize side reactions. It uses a controlled nitrating agent to reduce substrate degradation.
Reaction: Nitration of Methyl 1H-indole-6-carboxylate
Materials:
-
Methyl 1H-indole-6-carboxylate (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sodium Nitrate (NaNO₃, 1.1 eq)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Methyl 1H-indole-6-carboxylate (1.0 eq) in concentrated sulfuric acid (approx. 5-10 mL per gram of substrate).
-
Cooling: Cool the flask in an ice-salt bath to between -5 °C and 0 °C. It is critical that the internal temperature does not rise above 0 °C during the next step.
-
Nitration: In a separate flask, prepare a solution of sodium nitrate (1.1 eq) in a minimal amount of concentrated sulfuric acid. Using an addition funnel, add this nitrating mixture dropwise to the stirred indole solution over 30-60 minutes. Monitor the internal temperature closely.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent). The starting material spot should be consumed.
-
Quenching: Very slowly and carefully, pour the reaction mixture onto a large beaker filled with crushed ice. This step is highly exothermic. Perform this in a fume hood with appropriate personal protective equipment (PPE). A precipitate (the crude product) should form.
-
Workup:
-
Allow the ice to melt, then filter the solid product. Wash the solid thoroughly with cold deionized water until the washings are neutral (test with pH paper).
-
Alternatively, if a precipitate does not form readily, extract the aqueous mixture with Ethyl Acetate (3x).
-
Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient eluent system, starting with Hexane:EtOAc (e.g., 9:1) and gradually increasing the polarity to 3:1. Combine fractions containing the desired product (identified by TLC) and remove the solvent in vacuo.
Caption: Experimental workflow for the optimized nitration protocol.
Data Summary
The following table summarizes the impact of different nitrating conditions on the synthesis. Yields and selectivity are illustrative and highly dependent on the specific substrate and precise experimental execution.
| Nitrating System | Temperature | Common Solvent | Expected Yield | C5-Selectivity | Key Considerations |
| HNO₃ / H₂SO₄ | 0 to 10 °C | H₂SO₄ | Low to Moderate | Poor to Moderate | High risk of degradation; difficult to control.[1] |
| NaNO₃ / H₂SO₄ | -5 to 0 °C | H₂SO₄ | Moderate | Moderate | Better control over exotherm, reduced degradation.[3] |
| Ac₂O / HNO₃ | -10 to 0 °C | Acetic Anhydride | Moderate | Moderate to Good | Forms Acetyl Nitrate in situ; milder than mixed acid. |
| NMe₄NO₃ / TFAA | 0 to 5 °C | Acetonitrile | Moderate | Potentially Good | Non-acidic conditions, avoids strong protic acids.[2] |
Frequently Asked Questions (FAQs)
Q: Should I use a protecting group on the indole nitrogen? A: It's a trade-off. Using an N-Boc or N-Acetyl group can improve stability and direct nitration to the benzene ring, potentially increasing C5 selectivity.[2][6] However, it requires two additional steps (protection and deprotection), which will lower your overall process efficiency and yield. If direct nitration fails to provide acceptable selectivity, the protecting group strategy is the logical next step.
Q: Are there alternative synthetic routes besides direct nitration? A: Yes. The Fischer Indole Synthesis is a powerful alternative that builds the indole ring with the nitro group already in place, guaranteeing perfect regioselectivity.[6][9] You would start with p-nitrophenylhydrazine and react it with a pyruvate derivative corresponding to the C6-ester. While this route involves more steps, it can be more reliable and higher yielding overall if direct nitration proves problematic.
Q: What are the key analytical techniques to confirm my product's identity and purity? A: A combination of techniques is essential:
-
¹H NMR: Look for the characteristic downfield shift of the aromatic protons due to the electron-withdrawing nitro group. The proton at the C4 position will typically appear as a singlet or a narrow doublet in the most downfield region of the aromatic spectrum.
-
¹³C NMR: The carbon atom attached to the nitro group (C5) will show a characteristic chemical shift.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
HPLC: To determine the purity of the final compound.[10]
Troubleshooting Logic Diagram
Use this flowchart to diagnose and resolve common experimental issues.
Caption: A decision tree for troubleshooting low-yield synthesis.
References
-
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. iris.unina.it. [Link]
-
1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure. [Link]
-
Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. ChemRxiv. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Chemistry Europe. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]
- The preparation method of 5-nitroindole-2-carboxylic acid.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
The nitration of some methyl substituted indole-3-aldehydes. Sci-Hub. [Link]
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Technical Support Center: Troubleshooting Side Reactions in the Nitration of Methyl 1H-indole-6-carboxylate
Introduction
The nitration of indole scaffolds is a cornerstone transformation in medicinal chemistry, providing key intermediates for a vast array of pharmacologically active molecules. However, the indole nucleus presents a significant challenge: its high electron density makes it exceptionally reactive towards electrophiles but also highly susceptible to degradation under harsh acidic conditions.
Methyl 1H-indole-6-carboxylate is a particularly relevant substrate, featuring an electron-withdrawing group (EWG) on the benzene ring. While this modulates the ring's reactivity, it does not mitigate the inherent sensitivity of the pyrrole moiety. Researchers frequently encounter a landscape of side reactions, leading to diminished yields, complex product mixtures, and purification difficulties. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and validated protocols to navigate these challenges, ensuring predictable and high-yielding outcomes.
Part I: Troubleshooting Guide
This section addresses the most common issues encountered during the nitration of Methyl 1H-indole-6-carboxylate in a direct question-and-answer format.
Q1: My reaction turned into a dark, insoluble tar with a near-zero yield of the desired product. What happened?
A1: This is the most frequent failure mode and is almost certainly due to acid-catalyzed polymerization . The indole ring, particularly the C-3 position, is highly basic and readily protonates in the presence of strong acids like sulfuric acid (H₂SO₄), which is common in classical nitrating mixtures.[1][2][3]
-
Causality: Protonation at C-3 generates a highly reactive indoleninium cation. This cation is a potent electrophile that will readily attack the electron-rich pyrrole ring of a neutral indole molecule.[2] This initiates a chain reaction, leading to the formation of high-molecular-weight, insoluble polymers, which present as a dark tar.[1][4]
-
Solution:
-
Avoid Strong Acids: Immediately cease using mixed acid (HNO₃/H₂SO₄) conditions.[2][3]
-
Switch to Milder, Non-Acidic Nitrating Agents: Employ reagents that generate the nitronium ion (or an equivalent electrophile) under neutral or non-protic conditions. Excellent choices include:
-
Trifluoroacetyl nitrate (CF₃COONO₂): Generated in situ from tetramethylammonium nitrate (NMe₄NO₃) and trifluoroacetic anhydride (TFAA). This method is highly effective for regioselective C-3 nitration of indoles.[5][6][7]
-
Benzoyl nitrate or Ethyl nitrate: These are classic, milder alternatives for nitrating sensitive indoles.[3][4][8]
-
-
Maintain Low Temperatures: Perform the reaction at 0 °C or below to minimize the rate of any potential degradation pathways.
-
Diagram: Mechanism of Acid-Catalyzed Polymerization
Caption: Acid-catalyzed polymerization of indole.
Q2: I'm getting a mixture of isomers, with significant nitration on the benzene ring instead of the desired C-3 position. How can I improve regioselectivity?
A2: This issue stems from a competition between two distinct reaction pathways, governed entirely by the reaction conditions.
-
Causality:
-
Kinetic C-3 Nitration (Desired): The pyrrole ring is significantly more electron-rich than the benzene ring, making the C-3 position the kinetic site of electrophilic attack. This pathway dominates under mild, non-acidic conditions.[1][4][9]
-
Benzene Ring Nitration (Side Reaction): Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the pyrrole nitrogen is protonated. This deactivates the entire pyrrole ring, making it less reactive than the carbocyclic ring. Electrophilic attack is then diverted to the benzene portion of the molecule, typically favoring the C-5 and C-6 positions in unsubstituted indole.[1][3][8] For your substrate, the C-6 ester group (a deactivator) will further complicate regioselectivity on the benzene ring.
-
-
Solution:
-
Utilize Non-Acidic Conditions: As with polymerization, the key is to avoid strong acids. Milder reagents like in situ generated trifluoroacetyl nitrate ensure the pyrrole ring remains highly activated and directs nitration exclusively to the C-3 position.[5][6]
-
Employ N-Protection: Protecting the indole nitrogen with a group like tert-butyloxycarbonyl (Boc) is a robust strategy. The N-Boc group prevents N-protonation, maintains the high nucleophilicity of the C-3 position, and improves solubility. N-Boc protected indoles give excellent yields and regioselectivity for C-3 nitration.[5][7][10]
-
Diagram: Competing Nitration Pathways
Caption: Regioselectivity depends on reaction conditions.
Q3: My analysis shows the presence of dinitrated products. How can this be prevented?
A3: The formation of dinitro- and other polynitrated species is a classic sign of an overly reactive system.[11][12] Once the first nitro group is added (typically at C-3), the indole ring is deactivated but can still undergo a second nitration under forcing conditions.
-
Causality:
-
Excess Nitrating Agent: Using a large excess of the nitrating agent drives the reaction towards polynitration.[2]
-
Elevated Temperature: Higher temperatures provide the activation energy needed for the second, more difficult nitration step.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed increases the likelihood of side reactions on the mononitrated product.
-
-
Solution:
-
Strict Stoichiometry Control: Carefully measure your nitrating agent. Use only a slight excess, typically 1.05 to 1.1 equivalents.[2]
-
Maintain Low Temperature: Keep the reaction cold (-10 °C to 0 °C) to decrease the rate of the second nitration more significantly than the first.[2]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material. Quench the reaction promptly once the starting material has disappeared to prevent over-reaction.
-
Q4: My final product is persistently yellow or brown, even after chromatography. What causes this and how can it be fixed?
A4: This discoloration is typically due to trace impurities arising from oxidation of the electron-rich indole ring.[2]
-
Causality: Nitric acid and its derivatives are strong oxidizing agents. Even under mild conditions, a small fraction of the indole substrate or product can be oxidized. Dissolved oxygen in the solvents can also contribute to the formation of colored byproducts.[13][14] The formation of nitroso compounds is another potential source of color.[15][16]
-
Solution:
-
Use Purified and Degassed Solvents: Remove dissolved oxygen by sparging your solvents with an inert gas (Nitrogen or Argon) before use.[1]
-
Maintain an Inert Atmosphere: Run the reaction under a blanket of Nitrogen or Argon to prevent atmospheric oxygen from entering the reaction flask.
-
Purification by Recrystallization: If chromatography fails to remove the colored impurities, recrystallization is often an effective alternative for crystalline products.
-
Charcoal Treatment: In some cases, a small amount of activated charcoal can be added during the workup or before recrystallization to adsorb colored impurities.
-
Part II: Frequently Asked Questions (FAQs)
Q1: What is the best choice of nitrating agent for Methyl 1H-indole-6-carboxylate? For this sensitive, functionalized indole, the combination of tetramethylammonium nitrate (NMe₄NO₃) and trifluoroacetic anhydride (TFAA) in a solvent like acetonitrile is the state-of-the-art choice. It operates under non-acidic, non-metallic conditions, providing high yields and excellent regioselectivity for the C-3 position with minimal side reactions.[5][6][7]
Q2: How does the electron-withdrawing -COOCH₃ group at C-6 affect the nitration outcome? The primary effect of the C-6 ester group is the deactivation of the benzene ring towards electrophilic attack. This further increases the reactivity difference between the pyrrole ring and the benzene ring, making C-3 nitration even more favorable under kinetic (non-acidic) control. Under harsh acidic conditions where the pyrrole ring is protonated, the ester group will act as a meta-director, further complicating the mixture of benzene-ring nitrated isomers.
Q3: Is N-protection absolutely necessary? While not always strictly necessary with very mild nitrating agents, N-protection (e.g., with a Boc group) is highly recommended as a best practice.
-
Pros: It completely prevents acid-catalyzed polymerization, enhances solubility, and ensures clean, high-yielding C-3 nitration.[5][10] The Boc group is also easily removed under mild acidic conditions that do not affect the nitro group.
-
Cons: It adds two steps (protection and deprotection) to the overall synthesis. However, the dramatic improvement in yield and purity often makes this trade-off worthwhile.
Q4: What are the best analytical techniques to identify and quantify the different nitro-isomers? A multi-technique approach is essential for a complete analysis.[17]
-
¹H-NMR Spectroscopy: Provides definitive structural information. The chemical shifts and coupling constants of the aromatic protons are unique for each isomer, allowing for unambiguous identification.[17]
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity and the ratio of different isomers in a mixture.[17]
-
Mass Spectrometry (MS): Confirms the molecular weight of the products, verifying the addition of a single nitro group (mass increase of 45.00 Da).[17][18]
Part III: Recommended Experimental Protocol
This protocol utilizes N-protection and a modern, non-acidic nitrating agent to ensure a high yield of the C-3 nitrated product with minimal side reactions.
Workflow: Regioselective C-3 Nitration of Methyl 1H-indole-6-carboxylate
Caption: Recommended workflow for clean C-3 nitration.
Step-by-Step Methodology (Step 2: Nitration)
Safety Note: Trifluoroacetic anhydride (TFAA) is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: To a solution of N-Boc-protected Methyl 1H-indole-6-carboxylate (1.0 eq) in anhydrous acetonitrile (CH₃CN), add tetramethylammonium nitrate (NMe₄NO₃) (1.1 eq).
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath under an inert atmosphere (N₂ or Ar).
-
Addition of TFAA: Add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise to the stirred suspension over 15 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase) until the starting material is fully consumed (typically 1-2 hours).
-
Quenching: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Work-up: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-Boc-protected methyl 3-nitro-1H-indole-6-carboxylate.
Part IV: Data Summary
Table 1: Comparison of Nitrating Conditions for Substituted Indoles
| Nitrating Agent/Conditions | Substrate Type | Major Isomer(s) | Typical Outcome | Reference(s) |
| HNO₃ / H₂SO₄ | Sensitive Indoles | Mixture (C-5, C-6) | Low yield, extensive polymerization/tar formation.[1][3] | [1][3] |
| Benzoyl Nitrate | Unprotected Indoles | C-3 | Moderate yield, avoids polymerization but can be sluggish. | [4][8] |
| NMe₄NO₃ / TFAA | N-Boc Protected Indoles | C-3 | Excellent yield (>90%), high regioselectivity, clean reaction.[5][7] | [5][7] |
| HNO₃ (conc.) | 3-Substituted Indoles | C-6, C-4 | Nitration occurs on the benzene ring.[19] | [19] |
References
- Technical Support Center: Improving Regioselectivity of Indole Nitr
- The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed.
- Stability of mutagenic nitrosated products of indole compounds occurring in vegetables.
- Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Journal of Organic Chemistry, 31(1), 70-77.
- Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
- Application Notes and Protocols: Regioselective Nitration of Indole
- Nitration of Indoles. III. Polynitration of 2-Alkylindoles. The Journal of Organic Chemistry.
- Synthetic Protocols for Aromatic Nitration: A Review.
- Common side products in the nitr
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
- The Effect of N-Protection on the Nitration of the Indole Ring: A Compar
- Synthesis and Chemistry of Indole. SlideShare.
- The Polynitration of Indolines.
- Indole Chemistry. Scribd.
- Technical Support Center: Nitration of Sensitive Indole Substr
- Electrophilic substitution
- Proposed reaction mechanism for the nitration/nitrosation of indoles.
- Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study.
- Green Oxidation of Indoles using halide Catalysis.
- Dalton, A. B., Wingen, L. M., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry.
- A Researcher's Guide to Assessing the Purity of Synthesized 6-Nitroindoline-2-carboxylic Acid. Benchchem.
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- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
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"Troubleshooting low solubility of Methyl 5-nitro-1H-indole-6-carboxylate"
Technical Support Center: Methyl 5-nitro-1H-indole-6-carboxylate
Welcome to the technical support guide for this compound. This document serves as a specialized resource for researchers, chemists, and drug development professionals encountering challenges with the solubility of this compound. Our goal is to provide you with clear, actionable troubleshooting strategies grounded in chemical principles to ensure the success and reproducibility of your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
This compound possesses a rigid, planar indole core, a strong electron-withdrawing nitro (-NO₂) group, and a methyl ester (-COOCH₃) group. This combination results in a molecule with:
-
High Crystal Lattice Energy: The planar structure and polar nitro group facilitate strong intermolecular interactions (π-π stacking and dipole-dipole forces) in the solid state, making it difficult for solvent molecules to break apart the crystal lattice.
-
Poor Aqueous Solubility: The molecule is predominantly hydrophobic, with limited hydrogen bonding potential, leading to very low intrinsic solubility in water and aqueous buffers.
-
Potential for pH-Dependent Effects: While the indole nitrogen is weakly acidic, its pKa is generally high, meaning it remains protonated under typical physiological pH. The ester group is not readily ionizable. Therefore, pH adjustments are less likely to dramatically enhance solubility compared to compounds with more accessible acidic or basic functional groups.[1][2]
Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles faced when working with this compound.
Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS, Tris). What should I do first? A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. The standard and recommended procedure is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous medium.[3] Dimethyl sulfoxide (DMSO) is the most common first choice.[4]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates immediately when I add it to my cell culture medium or buffer. Why is this happening and how can I fix it? A2: This phenomenon is known as "solvent shock" or "crashing out."[5] It occurs when the concentrated organic stock solution is rapidly diluted into an aqueous system where the compound is not soluble. The abrupt change in solvent polarity causes the compound to precipitate.[5] To prevent this, reduce the final concentration, use a stepwise dilution protocol, or incorporate a co-solvent. Refer to the In-Depth Troubleshooting Guide 2 for a detailed protocol.
Q3: What is the best organic solvent for making a high-concentration stock solution? A3: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are typically the most effective solvents for achieving high-concentration stock solutions of poorly soluble, polar-aprotic molecules like this one. While precise data is limited, qualitative assessments suggest slight solubility in DMSO.[6] Always start with a small amount of your compound to test solubility before committing your entire batch.
Q4: Can I heat the solution to help it dissolve? A4: Gentle heating (e.g., 37-40°C water bath) can be an effective method to increase the rate of dissolution, particularly in organic solvents like DMSO.[7] However, be cautious. Prolonged or excessive heat can potentially degrade the compound. Always check the compound's stability information if available and use the minimum heat necessary. After dissolving, allow the solution to cool to room temperature to ensure it remains in solution.
Q5: Will adjusting the pH of my buffer help? A5: For this specific molecule, pH adjustment is unlikely to be a primary solution. The indole nitrogen is the only ionizable proton, and its pKa is too high to be deprotonated under normal physiological or experimental pH ranges (pH 1-8). Therefore, altering the pH will not significantly change the charge state of the molecule to enhance its interaction with water.[1][8] The solubility of weak acids typically increases with a rise in pH, but this compound does not possess a readily ionizable acidic proton.[2][8]
In-Depth Troubleshooting Guides
Guide 1: Preparing a Stable Organic Stock Solution
This protocol outlines the standard procedure for dissolving this compound to create a reliable stock solution.
Objective: To prepare a clear, homogenous stock solution at a desired concentration (e.g., 10-50 mM) in an appropriate organic solvent.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO or DMF
-
Sterile, amber glass vials or microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath type)
-
Warming device (water bath or heat block, optional)
Protocol:
-
Calculate Required Mass: Determine the mass of the compound needed for your target concentration and volume. The formula is: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) . (Molecular Weight: 220.18 g/mol ).
-
Weigh Compound: Accurately weigh the compound into a sterile vial. It is crucial to bring the compound to room temperature before opening to prevent moisture condensation.[4]
-
Add Solvent: Add approximately 80% of the final required volume of DMSO or DMF to the vial.
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect for any remaining solid particles.
-
Apply Energy (If Needed): If solids persist, proceed with the following steps sequentially:
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes. Sonication uses ultrasonic waves to break apart particle agglomerates and accelerate dissolution.
-
Gentle Warming: If sonication is insufficient, place the vial in a water bath set to 37°C for 10-15 minutes.[7] Vortex intermittently. Avoid temperatures above 40°C unless you have specific data on the compound's thermal stability.
-
-
Bring to Final Volume: Once the compound is fully dissolved and the solution is clear, add the remaining solvent to reach the final target volume.
-
Final Homogenization & Storage: Vortex the final solution for 30 seconds to ensure it is homogenous. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4][9] Store at -20°C or -80°C, protected from light.[9]
Troubleshooting Workflow for Stock Solution Preparation
Caption: Workflow for dissolving this compound.
Guide 2: Preventing Precipitation in Aqueous Media
Objective: To successfully dilute the organic stock solution into an aqueous buffer or cell culture medium without causing the compound to precipitate.
Core Principle: The key is to minimize the "solvent shock" by controlling the dilution process and, if necessary, modifying the final solution to better accommodate a hydrophobic compound.
Method 1: Stepwise Dilution (Recommended First Approach) This method gradually acclimates the compound to the aqueous environment.
-
Prepare Intermediate Dilution: Create an intermediate dilution of your stock solution in your final aqueous buffer. A common starting point is a 1:10 dilution (e.g., 10 µL of stock into 90 µL of buffer). Pipette the buffer onto the wall of the tube first, then add the stock solution directly into the buffer while vortexing or stirring.
-
Add to Final Volume: Immediately add the freshly made intermediate dilution to the bulk of your final experimental buffer/medium while stirring. This two-step process avoids the extreme polarity shift of a single large dilution.
-
Visual Confirmation: After addition, visually inspect the solution against a dark background for any signs of cloudiness or precipitate (Tyndall effect). If the solution remains clear, it is ready for use.
Method 2: Using a Co-Solvent If stepwise dilution fails, a co-solvent can be used to increase the solvent power of the final aqueous solution.[10]
-
Select a Co-Solvent: Choose a water-miscible solvent that is compatible with your experimental system. Common choices include ethanol, polyethylene glycol 400 (PEG400), or propylene glycol.[9]
-
Prepare Co-Solvent Buffer: Add the co-solvent to your final aqueous buffer. The final concentration of the co-solvent should be as low as possible while still maintaining compound solubility (typically 1-10%). Crucially, ensure the final co-solvent concentration is not toxic to your cells or does not interfere with your assay.
-
Dilute Stock: Add your organic stock solution dropwise into the co-solvent-containing buffer while stirring vigorously.
-
Control Group: Remember to prepare a "vehicle control" for your experiment that contains the same final concentrations of all solvents (e.g., DMSO and the co-solvent) but without the compound.[9]
Data & Properties Summary
The following table summarizes known properties and qualitative solubility information for this compound and related structures. Quantitative solubility data is not widely available in public literature.
| Property / Solvent | Value / Observation | Source / Rationale |
| Molecular Formula | C₁₀H₈N₂O₄ | PubChem |
| Molecular Weight | 220.18 g/mol | PubChem |
| Physical Form | Solid | Chemical Supplier Data |
| Water / Aqueous Buffer | Insoluble | Predicted based on structure; common for hydrophobic organics.[11] |
| DMSO | Slightly Soluble | Often the primary choice for creating stock solutions of such compounds.[4][6] |
| DMF | Soluble / Slightly Soluble | A strong polar aprotic solvent, similar in utility to DMSO.[12] |
| Ethanol / Methanol | Very Slightly Soluble to Insoluble | Lower polarity than DMSO/DMF, generally less effective.[4] |
| Chloroform | Slightly Soluble | Mentioned for a similar compound (1-methyl-5-nitro-1H-indole).[6] |
References
-
PhytoTech Labs . Preparing Stock Solutions. [Link]
-
PubChem . 1H-Indole, 1-methyl-5-nitro-. [Link]
-
PubChem . 3-methyl-5-nitro-1H-indole-2-carboxylic acid. [Link]
-
Universitas Gadjah Mada . PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]
-
PubChem . Methyl indole-6-carboxylate. [Link]
-
PubChem . methyl 1H-indole-5-carboxylate. [Link]
-
Ascendia Pharma . 5 Novel Techniques for Solubility Enhancement. [Link]
-
International Journal of Medical Science and Dental Research . Techniques for Improving Solubility. [Link]
-
Asian Journal of Dental and Health Sciences . Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]
-
PubChem . Methyl indoline-6-carboxylate. [Link]
-
Journal of Applied Pharmaceutical Science . FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? [Link]
-
ResearchGate . What are the chances of precipitation in column while using buffers as mobile phase? [Link]
-
National Center for Biotechnology Information . Drug Solubility: Importance and Enhancement Techniques. [Link]
-
ResearchGate . Techniques to improve the solubility of poorly soluble drugs. [Link]
-
PubMed . Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]
-
University of Rochester, Department of Chemistry . Reagents & Solvents: Solvents and Polarity. [Link]
-
Chemistry LibreTexts . The Effects of pH on Solubility. [Link]
-
Ask Ayurveda . Phytochemicals in Food – Uses, Benefits & Food Sources. [Link]
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CORE . Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
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YouTube . How Does pH Affect Solubility?. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Indole Functionalization
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, making the efficient and selective functionalization of this privileged heterocycle a paramount objective for researchers.[1][2] However, the inherent reactivity of the indole nucleus, with multiple potential reaction sites (N1, C2, C3, and the benzene ring C4-C7 positions), presents significant challenges in achieving desired regioselectivity and yield.[3] This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of indole functionalization. Drawing upon established protocols and field-proven insights, this guide explains the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Core Concepts in Indole Reactivity
Understanding the electronic properties of the indole ring is fundamental to troubleshooting functionalization reactions. The pyrrole moiety is π-excessive, rendering the C3 and C2 positions highly nucleophilic and prone to electrophilic attack.[4] Conversely, the benzene portion of the ring is less reactive.[1] The N-H bond can be deprotonated to form a nucleophilic indolide anion, which can also participate in reactions.[5] This delicate balance of reactivity necessitates careful control of reaction parameters to achieve the desired site-selectivity.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during indole functionalization experiments.
Section 1: C-H Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying the indole core, minimizing the need for pre-functionalized starting materials.[6][7] However, controlling regioselectivity remains a primary challenge.[1][3]
Frequently Asked Questions (FAQs)
Q1: My C-H arylation is giving a mixture of C2 and C3 isomers. How can I improve selectivity?
A1: The competition between C2 and C3 functionalization is a classic challenge governed by both the intrinsic reactivity of the indole and the reaction conditions.
-
Mechanism Insight: The C3 position is generally more kinetically favored for electrophilic attack due to its higher electron density.[4] However, thermodynamic products can differ, and steric hindrance can also play a significant role.
-
Troubleshooting Strategies:
-
Directing Groups: The most robust strategy is the use of a directing group (DG) on the indole nitrogen.[3][8][9] A wide array of DGs can steer the reaction to a specific position. For instance, an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively.[3][9] Similarly, a pivaloyl group at the C3 position can direct arylation to C5.[8]
-
Catalyst and Ligand Choice: The nature of the transition metal catalyst and its coordinating ligands are critical. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands can influence the regioselectivity.[10] In some cases, phosphine-free palladium systems have been developed for direct C-arylation of free (N-H) indoles.[11]
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the reaction outcome.[12][13] Aprotic polar solvents like DMF or DMSO are commonly used.[12] It's crucial to screen a range of solvents to find the optimal conditions for your specific substrate.
-
Halide Effect: In palladium-catalyzed arylations, the nature of the halide on the arylating agent (I, Br, Cl) can profoundly affect both the efficiency and regioselectivity of the reaction.[11]
-
Q2: I am trying to functionalize the benzene ring (C4-C7) of indole but am only seeing reactivity at the pyrrole ring. What should I do?
A2: Functionalizing the less reactive benzenoid core is a significant hurdle.[1][3] Overcoming the inherent reactivity of the C2 and C3 positions requires specific strategies.
-
Causality: The C4-C7 positions are electronically less favored for electrophilic attack compared to the pyrrole ring.
-
Solutions:
-
Directing Groups: As with C2/C3 selectivity, directing groups are the key. By installing a suitable DG on the indole nitrogen or at the C3 position, it is possible to form a metallacyclic intermediate that brings the catalyst in proximity to the desired C-H bond on the benzene ring, enabling its activation.[3][8][9][14]
-
Blocking C2 and C3: If a suitable directing group strategy is not available, physically blocking the more reactive C2 and C3 positions with substituents can force functionalization to occur on the benzene ring.[1]
-
Specialized Catalytic Systems: Research has led to the development of specific catalytic systems, often involving rhodium or iridium, that can achieve functionalization at these challenging positions.[1][15]
-
Q3: My C-H functionalization reaction is not proceeding, or the yield is very low. What are the common culprits?
A3: Low or no conversion can be attributed to several factors, from reagent quality to suboptimal reaction parameters.
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The catalyst can also decompose to form inactive palladium black.[10]
-
Incorrect Base: The choice of base is critical for the C-H activation step. Common bases include acetates (e.g., CsOAc, KOAc) and carbonates (e.g., K2CO3, Cs2CO3).[11] The basicity needs to be tuned for the specific reaction.
-
Sub-optimal Temperature: C-H activation reactions often require elevated temperatures to overcome the activation energy barrier.[16] A systematic screening of temperatures, for example from 80°C to 140°C, is recommended.[16] Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and potential decomposition.
-
Reagent Purity: Ensure the purity of the indole, coupling partner, and all reagents. Impurities can poison the catalyst or lead to side reactions.[17]
Section 2: N-Alkylation
N-alkylation is a fundamental transformation, but it often competes with C3-alkylation, leading to mixtures of products.[18]
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is producing a significant amount of the C3-alkylated byproduct. How can I improve N-selectivity?
A1: The competition between N- and C3-alkylation is a common challenge due to the high nucleophilicity of the C3 position.[4][18]
-
Underlying Principle: While the deprotonated indole nitrogen is a potent nucleophile, the neutral indole can react at the C3 position, especially with reactive electrophiles.[18]
-
Optimization Strategies:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is the classical approach to favor N-alkylation.[5][18] The strong base ensures complete deprotonation of the indole nitrogen, maximizing its nucleophilicity.[5] Weaker bases can result in an equilibrium between the indole and the indolate anion, leading to more C3-alkylation.[18]
-
Reaction Temperature: In some cases, higher reaction temperatures can favor N-alkylation. For example, increasing the temperature to 80°C has been shown to result in complete N-alkylation in certain systems.[18]
-
Protecting Groups: The most definitive way to avoid N-alkylation when targeting other positions is to protect the nitrogen with a suitable group like Boc, Ts, or SEM.[17]
-
Catalytic Methods: Modern copper hydride (CuH) catalytic systems with specific ligands have demonstrated excellent N-selectivity.[18]
-
Q2: My N-alkylation reaction is sluggish and gives low conversion. What can I do?
A2: Low conversion in N-alkylation often points to issues with the deprotonation step or the reactivity of the alkylating agent.
-
Troubleshooting Steps:
-
Insufficient Basicity: The pKa of the indole N-H is approximately 17 in DMSO, requiring a sufficiently strong base for efficient deprotonation.[5] If you are using a weaker base like K2CO3, consider switching to a stronger one like NaH, KOH, or Cs2CO3.[5]
-
Purity of Reagents and Solvents: Water and other protic impurities can quench the strong base and the indolate anion. Ensure that your solvent is anhydrous and that all glassware is properly dried.
-
Leaving Group on the Alkylating Agent: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general order of reactivity is I > Br > Cl > OTs. If your reaction is slow with an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: Sterically hindered indoles or bulky alkylating agents can slow down the reaction. In such cases, higher temperatures and longer reaction times may be necessary.
-
Section 3: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-N bonds with indoles.[19] However, these reactions are often complex, with multiple components that need to be optimized.
Frequently Asked Questions (FAQs)
Q1: My Suzuki/Heck/Sonogashira coupling reaction on a halo-indole is not working. What should I check first?
A1: The success of these reactions hinges on the stability and activity of the palladium catalyst throughout the catalytic cycle.
-
Catalytic Cycle Insight: The key steps are oxidative addition of the halo-indole to the Pd(0) catalyst, followed by transmetalation (Suzuki) or migratory insertion (Heck/Sonogashira), and finally reductive elimination to release the product and regenerate the Pd(0) catalyst. A failure at any of these steps will halt the reaction.
-
Primary Troubleshooting Checklist:
-
Catalyst and Ligand: Ensure you are using the correct palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and an appropriate ligand. The ligand stabilizes the palladium center and modulates its reactivity.[10] Bulky, electron-rich phosphine ligands are often required for coupling with less reactive aryl chlorides or bromides.[10]
-
Inert Atmosphere: The Pd(0) active species is highly sensitive to oxygen. Rigorous exclusion of air is crucial. Degas your solvents and purge the reaction vessel with an inert gas.
-
Base Selection: The base plays a crucial role in the transmetalation and reductive elimination steps. The choice of base (e.g., carbonates, phosphates, hydroxides) depends on the specific coupling reaction and substrates. It must be strong enough to facilitate the desired steps but not so strong as to cause side reactions.
-
Solvent Choice: The solvent must solubilize all reaction components and be stable at the reaction temperature. Common choices include toluene, dioxane, DMF, and THF. The polarity of the solvent can also influence the rate of the reaction.[20]
-
Q2: I am observing significant amounts of homocoupling of my boronic acid (in a Suzuki reaction). How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Suzuki couplings, often driven by oxygen contamination or suboptimal reaction conditions.
-
Preventative Measures:
-
Thorough Degassing: Oxygen can promote the oxidative homocoupling of boronic acids. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst.
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid, but avoid a large excess, which can favor homocoupling.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Choice of Base and Ligand: The combination of base and ligand can influence the extent of homocoupling. A careful screening of these parameters may be necessary.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Palladium-Catalyzed C2-Arylation of N-H Indole
This protocol is a general guideline for the direct C2-arylation of a free (N-H) indole with an aryl iodide, adapted from literature procedures.[11]
-
Reaction Setup: To an oven-dried Schlenk tube, add the indole (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), and CsOAc (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed DMA (dimethylacetamide) (2.0 mL) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 125°C.
-
Monitoring: Stir the reaction at this temperature for 24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Optimization of Reaction Parameters for C-H Arylation
| Parameter | Condition A | Condition B | Condition C | Rationale & Notes |
| Catalyst | Pd(OAc)2 | PdCl2(PPh3)2 | Pd2(dba)3 | Pd(OAc)2 is a common, effective precursor. Others may require different activation conditions. |
| Ligand | None | PPh3 | XPhos | Ligands can improve catalyst stability and selectivity. Bulky ligands often favor C2-arylation.[10] |
| Base | CsOAc | K2CO3 | KOAc | The choice of cation and anion can significantly impact yield.[11] |
| Solvent | DMA | Toluene | Dioxane | High-boiling polar aprotic solvents are often preferred for C-H activation.[12] |
| Temperature | 125°C | 110°C | 140°C | Higher temperatures can increase reaction rates but may also lead to decomposition.[16] |
Visualizing Reaction Workflows
Troubleshooting Workflow for Low Yield in C-H Functionalization
The following diagram illustrates a logical decision-making process for troubleshooting a low-yielding C-H functionalization reaction.
Caption: Key strategies for controlling regioselectivity in indole functionalization.
References
-
National Institutes of Health. (n.d.). Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles. NIH. [Link]
-
PubMed. (2021, April 6). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. [Link]
-
Beilstein Journals. (n.d.). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. [Link]
-
International Journal of Research and Innovation in Applied Science (IJRIAS). (2025, August 29). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. IJRIAS. [Link]
-
ACS Publications. (2017, July 11). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. [Link]
-
ACS Publications. (2021, March 12). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
-
ResearchGate. (n.d.). Recent advances in functionalization of indoles. ResearchGate. [Link]
-
ACS Publications. (n.d.). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications. [Link]
-
ACS Publications. (n.d.). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]
-
(n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions. [Link]
-
Cambridge Open Engage. (2024, May 30). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]
-
ResearchGate. (n.d.). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]
-
ACS Publications. (n.d.). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]
-
PubMed Central. (2025, January 2). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PMC. [Link]
-
PubMed. (2022, November 7). Solvent effects on the photooxidation of indolepyrazines. PubMed. [Link]
-
Semantic Scholar. (2016). Palladium-Catalyzed Arylation/Heteroarylation of Indoles: Access to 2,3-Functionalized Indolines. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. [Link]
-
National Institutes of Health. (2020, October 1). Advances in Cross-Coupling Reactions. PMC. [Link]
-
Oreate AI Blog. (2026, January 7). A Review of the Indole Synthesis Reaction System. Oreate AI Blog. [Link]
-
ResearchGate. (2025, August 6). Room Temperature and Phosphine Free Palladium Catalyzed Direct C-2 Arylation of Indoles. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the alkylation. Reaction conditions: indole (0.1.... ResearchGate. [Link]
-
Globe Thesis. (2024, August 8). Palladium-Catalyzed C-H Arylation For The Synthesis Of Indole Derivatives. Globe Thesis. [Link]
-
MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Oreate AI Blog. (2026, January 7). Research Progress on Iron-Catalyzed Asymmetric Oxidative Cross-Coupling Reactions for the Construction of Axially Chiral Indoles. Oreate AI Blog. [Link]
-
National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
ResearchGate. (2025, August 10). Solvent effects on the fluorescent states of indole derivatives–dipole moments. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile a. ResearchGate. [Link]
-
ACS Publications. (2017, July 11). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. [Link]
-
National Institutes of Health. (n.d.). Indole-Containing Metal Complexes and Their Medicinal Applications. PMC. [Link]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
(n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
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Degradation Pathways of Nitroindole Compounds: A Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitroindole compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the degradation of these complex molecules. Our goal is to equip you with the knowledge to anticipate, identify, and resolve experimental challenges, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of nitroindole compounds.
Q1: What are the primary mechanisms driving the degradation of nitroindole compounds?
A1: Nitroindole compounds are susceptible to degradation through two main routes: enzymatic and chemical pathways.
-
Enzymatic Degradation: This is predominantly carried out by a class of enzymes known as nitroreductases.[1][2][3] These enzymes catalyze the reduction of the nitro group (-NO₂) to an amino group (-NH₂), proceeding through highly reactive nitroso (-NO) and hydroxylamino (-NHOH) intermediates.[2][3][4] This process is crucial in both microbial metabolism and in the mechanism of action of certain prodrugs.[4][5] Other enzymes like dioxygenases and monooxygenases can also be involved, often initiating degradation by hydroxylating the aromatic ring, which can lead to ring cleavage.[6]
-
Chemical Degradation: Non-enzymatic degradation can be triggered by several environmental factors. The stability of nitroindole compounds can be significantly influenced by:
-
pH: Both acidic and alkaline conditions can promote hydrolysis of labile functional groups and alter the electronic properties of the indole ring, affecting its stability.[7][8]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, leading to faster degradation.[7]
-
Light (Photodegradation): Exposure to UV and visible light can induce photochemical reactions, leading to the breakdown of the compound.[7]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the indole nucleus.[7]
-
Q2: What are nitroreductases and how do they work?
A2: Nitroreductases are a family of flavin-containing enzymes that are pivotal in the metabolism of nitroaromatic compounds.[1][2] They typically use flavin mononucleotide (FMN) as a cofactor and rely on NAD(P)H as an electron donor.[1][2] There are two main types of bacterial nitroreductases:
-
Type I Nitroreductases: These are oxygen-insensitive enzymes that catalyze the reduction of the nitro group in a stepwise manner, transferring two electrons at a time. This process avoids the formation of a free nitro radical anion, and the nitroso intermediate is rapidly reduced further.[2]
-
Type II Nitroreductases: These are oxygen-sensitive enzymes that proceed via a one-electron transfer mechanism, forming a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle," generating superoxide radicals.[2]
The choice of nitroreductase in an experimental system is critical, as it can dictate the metabolic products and the potential for oxidative stress.
Q3: Can the position of the nitro group on the indole ring affect its degradation?
A3: Absolutely. The position of the nitro group, along with other substituents on the indole ring, significantly influences the compound's electronic properties and steric hindrance, thereby affecting its susceptibility to both enzymatic and chemical degradation.[9] For instance, the presence of electron-withdrawing or -donating groups can alter the reduction potential of the nitro group, making it more or less favorable for nitroreductase activity.[10] Similarly, steric hindrance around the nitro group can impact the ability of an enzyme to access and bind to the substrate.
Q4: What are the common degradation products of nitroindoles?
A4: The degradation products are pathway-dependent.
-
Reductive Pathway (Enzymatic): The primary products are the corresponding aminoindoles, formed via nitrosoindole and hydroxylaminoindole intermediates.[2][3] Depending on the reaction conditions and the stability of the intermediates, further reactions such as rearrangement or polymerization can occur.
-
Oxidative Pathway: Oxidative degradation can lead to a variety of products, including hydroxylated indoles, and ultimately ring-opened products like anthranilates if the pyrrole ring is cleaved.[11][12] In some cases, dimerization or polymerization can also be observed.[13]
Section 2: Troubleshooting Experimental Degradation Studies
This section provides a structured approach to resolving common issues encountered during the analysis of nitroindole degradation.
| Issue | Potential Causes | Troubleshooting Steps & Rationale |
| No or Low Degradation Observed | 1. Inactive Enzyme or Incorrect Cofactors: The nitroreductase may be denatured, or the necessary cofactors (e.g., NADPH, FMN) are absent or degraded.[2] 2. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.[7] 3. Compound Insolubility: The nitroindole compound may not be sufficiently soluble in the reaction buffer, limiting its availability to the enzyme. | 1. Verify Enzyme Activity: Test the enzyme with a known positive control substrate. Ensure cofactors are fresh and added at the correct concentration. 2. Optimize Reaction Conditions: Perform a matrix of experiments varying pH and temperature to find the optimal conditions for your specific enzyme and substrate. 3. Improve Solubility: Consider using a co-solvent (e.g., DMSO, ethanol) at a low concentration that does not inhibit the enzyme. Perform solubility tests beforehand. |
| Inconsistent or Irreproducible Results | 1. Compound Instability: The nitroindole may be degrading due to light exposure or temperature fluctuations during the experiment.[7][14] 2. Variability in Reagent Quality: Batch-to-batch variability in enzymes, cofactors, or the nitroindole compound itself can lead to inconsistent results.[15] 3. Oxygen Sensitivity (for Type II Nitroreductases): If using an oxygen-sensitive nitroreductase, variations in dissolved oxygen levels can significantly impact the reaction rate.[2] | 1. Control Environmental Factors: Protect the reaction from light by using amber vials. Perform experiments in a temperature-controlled incubator or water bath.[14] 2. Standardize Reagents: Use reagents from the same lot number for a series of experiments. Qualify new batches of reagents before use. 3. Maintain Anaerobic Conditions: If applicable, perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. |
| Formation of Unexpected Products | 1. Non-Enzymatic Side Reactions: The nitroindole or its intermediates may be undergoing chemical degradation in the reaction buffer.[16] 2. Contaminating Enzyme Activity: The enzyme preparation may contain other enzymes that are acting on the substrate or its degradation products. 3. Instability of Degradation Products: The expected degradation products may themselves be unstable under the reaction conditions and are further degrading. | 1. Run Control Experiments: Incubate the nitroindole in the reaction buffer without the enzyme to assess its chemical stability. 2. Purify the Enzyme: If contamination is suspected, further purify the enzyme preparation. 3. Time-Course Analysis: Analyze samples at multiple time points to identify transient intermediates and understand the degradation cascade.[17] |
| Poor Chromatographic Peak Shape or Resolution (HPLC/GC) | 1. Analyte Interaction with Column: The nitroindole or its degradation products (especially amines) may be interacting with active sites on the stationary phase.[18] 2. Inappropriate Mobile Phase/Column: The chosen chromatographic conditions may not be suitable for separating the parent compound from its degradation products. 3. Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.[18] | 1. Use a Suitable Column: Employ a base-deactivated column or a column with end-capping. Adjusting the mobile phase pH can also help to suppress ionization and improve peak shape.[18] 2. Method Development: Optimize the mobile phase composition, gradient, and column temperature to achieve baseline separation of all relevant peaks.[17] 3. Dilute the Sample: Reduce the concentration of the injected sample. |
Section 3: Experimental Protocols & Workflows
Protocol: In Vitro Enzymatic Degradation Assay for a Nitroindole Compound
This protocol provides a general framework for assessing the degradation of a nitroindole compound by a nitroreductase.
Materials:
-
Nitroindole compound of interest
-
Purified nitroreductase enzyme (e.g., from E. coli)
-
NADPH or NADH
-
FMN (if not already included in the enzyme buffer)
-
Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Quenching solution (e.g., acetonitrile or methanol)
-
HPLC or LC-MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the nitroindole compound in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of NADPH and FMN in the reaction buffer. Keep on ice.
-
Prepare the enzyme solution to the desired concentration in the reaction buffer. Keep on ice.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, FMN solution (if needed), and the nitroindole stock solution to achieve the final desired concentrations.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the NADPH solution, followed immediately by the enzyme solution.
-
Vortex gently to mix.
-
-
Control Reactions (Crucial for data interpretation):
-
No Enzyme Control: Replace the enzyme solution with reaction buffer.
-
No Cofactor Control: Replace the NADPH solution with reaction buffer.
-
Heat-Killed Enzyme Control: Use enzyme that has been denatured by boiling for 10 minutes.
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of cold quenching solution. This will precipitate the enzyme and stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent nitroindole and identify/quantify degradation products.
-
Workflow for Investigating Nitroindole Degradation
The following diagram illustrates a logical workflow for a comprehensive investigation into the degradation of a nitroindole compound.
Caption: A comprehensive workflow for studying nitroindole degradation.
Section 4: Visualizing Degradation Pathways
General Reductive Pathway of Nitroindoles by Nitroreductases
This diagram illustrates the stepwise reduction of a nitroindole to an aminoindole, a common enzymatic degradation pathway.
Caption: Enzymatic reduction of a nitroindole compound.
Potential Oxidative Degradation and Ring Cleavage
This diagram shows a plausible oxidative degradation pathway that can occur either chemically or enzymatically, leading to ring opening.
Caption: Oxidative degradation pathway of the indole ring.
References
- Environmental Analysis Health and Toxicology. (2022-02-03). Mechanistic study of p-nitroaniline biodegradation by an indigenous bacterial strain pseudomonas DL17 isolated from alkaline Lonar Lake.
-
Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic Acids Research, 22(20), 4039–4043. Available from: [Link]
-
Wikipedia. (n.d.). Nitroreductase. Available from: [Link]
-
National Institutes of Health. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 143(1), 4-21. Available from: [Link]
- Ioannides, C. (Ed.). (2002). Enzyme Systems that Metabolise Drugs and Other Xenobiotics. John Wiley & Sons Ltd.
-
Gaur, A., et al. (1999). Melting studies of short DNA hairpins containing the universal base 5-nitroindole. Biochemistry, 38(35), 11405-11412. Available from: [Link]
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Roldán, M. D., et al. (2021). Enzymatic reduction of an aromatic nitro compound to the corresponding amine. Catalysis Science & Technology, 11(16), 5469-5479. Available from: [Link]
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Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2687. Available from: [Link]
-
Singh, P., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal, 27(54), 13576-13585. Available from: [Link]
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ResearchGate. (n.d.). Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. Available from: [Link]
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Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes. Victoria University of Wellington. Available from: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Available from: [Link]
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Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic acids research, 22(20), 4039-4043. Available from: [Link]
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Madsen, E. L., et al. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 61(9), 3474–3476. Available from: [Link]
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Parales, R. E., & Ditty, J. L. (2005). Bacterial Degradation of Nitroaromatic Compounds. Microbiology and Molecular Biology Reviews, 69(4), 620-640. Available from: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Available from: [Link]
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Rickert, D. E., & Fouts, J. R. (1977). Effect of aromatic nitro compounds on oxidative metabolism by cytochrome P-450 dependent enzymes. Biochemical pharmacology, 26(5), 425-429. Available from: [Link]
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Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. Annual review of microbiology, 49, 523-555. Available from: [Link]
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ResearchGate. (n.d.). Degradation pathway of indole by electroFenton. Available from: [Link]
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Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available from: [Link]
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SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives. Available from: [Link]
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Frontiers. (2022). Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. Frontiers in Microbiology, 13, 1042828. Available from: [Link]
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ResearchGate. (2018). (PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. Available from: [Link]
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Frontiers. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2687. Available from: [Link]
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ResearchGate. (2025). A Kinetic Study on the Degradation of p-Nitroaniline by Fenton Oxidation Process. Available from: [Link]
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PubMed. (1998). Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway). Journal of bacteriology, 180(10), 2533-2539. Available from: [Link]
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Eawag Aquatic Research. (n.d.). Nitrobenzene Degradation Pathway. Eawag-BBD. Available from: [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2011). Forced degradation and impurity profiling: Recent trends. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868. Available from: [Link]
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PubMed. (2007). Hydrolytic degradation of nitrendipine and nisoldipine. Journal of pharmaceutical and biomedical analysis, 44(1), 165-171. Available from: [Link]
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National Institutes of Health. (2018). Induced protein degradation: an emerging drug discovery paradigm. ACS medicinal chemistry letters, 9(6), 535-542. Available from: [Link]
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PubMed. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of pharmaceutical and biomedical analysis, 17(6-7), 955-978. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Available from: [Link]
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Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27365-27369. Available from: [Link]
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Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27365-27369. Available from: [Link]
-
MDPI. (2021). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Gels, 7(4), 213. Available from: [Link]
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Technical Support Center: Purification of Methyl 5-nitro-1H-indole-6-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Methyl 5-nitro-1H-indole-6-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this key intermediate with the highest possible purity. Our approach is grounded in established chemical principles to help you understand the causality behind each step, ensuring reproducible and reliable results.
Section 1: Understanding the Compound and Common Impurities
This compound is a crucial building block in synthetic organic chemistry. The presence of both an electron-withdrawing nitro group and an ester functionality on the indole scaffold makes it a versatile intermediate. However, its synthesis, typically involving nitration and esterification steps, can lead to a variety of impurities that may compromise downstream reactions.
FAQ: Common Impurities
Q1: What are the most likely impurities I'll encounter after synthesizing this compound?
A1: Based on common synthetic routes, impurities typically fall into four categories:
-
Starting Materials: Unreacted Methyl 1H-indole-6-carboxylate is a frequent impurity if the nitration reaction does not go to completion.
-
Positional Isomers: Nitration of the indole ring is rarely perfectly selective. You will likely encounter other nitro-isomers, such as Methyl 4-nitro-1H-indole-6-carboxylate and Methyl 7-nitro-1H-indole-6-carboxylate. These are often the most challenging impurities to remove due to their similar physical properties.
-
Reaction By-products: Hydrolysis of the methyl ester to the corresponding carboxylic acid (5-nitro-1H-indole-6-carboxylic acid) can occur if acidic or basic conditions are not carefully controlled, especially during workup. Over-nitration, leading to di-nitro-indole species, is also possible under harsh nitrating conditions.
-
Residual Reagents and Solvents: Inorganic salts, acids from the nitrating mixture (e.g., sulfuric acid, nitric acid), and high-boiling point solvents (e.g., DMF) used in the reaction can be carried through into the crude product.
Section 2: Troubleshooting and Purification Protocols
This section provides detailed, step-by-step guides for addressing specific purification challenges. The choice of method depends on the nature and quantity of the impurities present, which should first be assessed by an analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Purification Method Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on preliminary analysis of your crude product.
Caption: Decision workflow for purifying this compound.
Guide 1: Purification by Recrystallization
Q2: My crude product is a dark yellow or brownish solid, but TLC shows one dominant spot. How can I improve its color and purity?
A2: This scenario is ideal for purification by recrystallization. The discoloration is likely due to minor, highly colored impurities or trapped solvent, which can be effectively removed by this method. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The key to successful recrystallization is finding the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test small amounts of your crude product in various solvents.
-
Good Candidates: Alcohols (Ethanol, Methanol), Esters (Ethyl Acetate), and aromatic hydrocarbons (Toluene). Often, a mixed solvent system (e.g., Ethanol/Water, Toluene/Hexane) provides the best results.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to the solvent's boiling point with stirring (a magnetic stir bar is recommended).
-
Hot Filtration (if necessary): If insoluble impurities are present after heating, perform a hot gravity filtration. This is a critical step to remove particulate matter that would otherwise be trapped in your crystals.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor clinging to the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The final product should be a light yellow, crystalline solid.[1][2]
| Solvent System | Suitability for Nitro-Indole Derivatives | Boiling Point (°C) |
| Ethanol | Good general-purpose solvent. | 78 |
| Methanol | Similar to ethanol, higher solubility. | 65 |
| Ethyl Acetate | Good for compounds of moderate polarity. | 77 |
| Toluene | Effective for less polar compounds. | 111 |
| Ethanol/Water | Excellent for increasing yield by reducing final solubility. | Varies |
| Ethyl Acetate/Hexane | Good for precipitating moderately polar compounds. | Varies |
Guide 2: Purification by Column Chromatography
Q3: My TLC plate shows several spots with close Rf values, likely corresponding to positional isomers. How do I separate them?
A3: Flash column chromatography is the most powerful technique for separating compounds with similar polarities, such as positional isomers of nitroindoles.[3][4] The separation is based on the differential partitioning of the compounds between a mobile phase (eluent) and a stationary phase (typically silica gel).
Principle of Chromatographic Separation of Isomers
Caption: Separation of isomers by column chromatography.
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis and Eluent Selection: First, determine the best eluent system using TLC. The ideal system should give your desired compound an Rf value of approximately 0.25-0.35 and show good separation between the spots. For nitro-indole esters, a mixture of n-hexane and ethyl acetate is a common starting point.[3][4]
-
Column Packing:
-
Slurry Method (Recommended): In a beaker, mix silica gel with your chosen eluent to form a smooth, lump-free slurry. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dry Loading (Recommended for moderately soluble compounds): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves resolution.
-
-
Elution: Begin eluting the column with the solvent system determined from your TLC analysis. Collect fractions in test tubes and monitor the separation by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions that contain the pure desired product. Remove the solvent using a rotary evaporator to yield the purified this compound.
| Eluent System (Hexane:Ethyl Acetate) | Polarity | Typical Application |
| 9:1 | Low | Eluting non-polar impurities. |
| 7:3 | Medium | A good starting point for eluting the target compound.[3][4] |
| 1:1 | High | Eluting more polar isomers and by-products. |
Guide 3: Aqueous Wash for Removing Acidic Impurities
Q4: My product seems pure by TLC, but an NMR spectrum shows broad peaks, or it has an acidic pH. How do I fix this?
A4: This indicates the presence of residual acids from the nitration step or the 5-nitro-1H-indole-6-carboxylic acid by-product. A simple liquid-liquid extraction (aqueous wash) can effectively remove these impurities.
Step-by-Step Aqueous Wash Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate solution will react with and neutralize any acidic components, converting them into their corresponding sodium salts, which are highly soluble in water. You may observe gas evolution (CO₂); vent the funnel frequently.
-
Water Wash: Wash the organic layer with water to remove any remaining bicarbonate solution and other water-soluble impurities.
-
Brine Wash: Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water from the organic layer.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation. The resulting solid can then be further purified by recrystallization if needed.
Section 3: Final Verification
After any purification procedure, it is imperative to verify the purity and identity of the final compound.
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of purity.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Confirms the chemical structure and the absence of isomeric or other organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]
-
HPLC: Provides a quantitative measure of purity.
-
By following these detailed guides and understanding the principles behind them, you can effectively troubleshoot the purification of this compound and obtain a high-purity product suitable for your research and development needs.
References
-
Cimminiello, G., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1377. Available from: [Link]
-
ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available from: [Link]
-
ChemRxiv. Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. Available from: [Link]
-
Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available from: [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]
-
PubMed Central. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Available from: [Link]
-
MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]
-
Organic Syntheses. 4-nitroindole. Available from: [Link]
Sources
"Challenges in scaling up Methyl 5-nitro-1H-indole-6-carboxylate production"
Technical Support Center: Methyl 5-nitro-1H-indole-6-carboxylate
Welcome to the technical support guide for the synthesis and scale-up of this compound. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Overview of Synthetic Strategy & Scale-Up Hurdles
This compound is a key intermediate in pharmaceutical synthesis. Its production typically involves two critical stages: the formation of the indole-6-carboxylate core, often via a Fischer indole synthesis, followed by a regioselective nitration.[1][2] While straightforward on a lab scale, scaling up this process introduces significant challenges related to reaction control, safety, impurity profiling, and purification.
The primary hurdles that this guide will address include:
-
Controlling Regioselectivity: Ensuring the nitro group is introduced at the C5 position with high fidelity.
-
Managing Reaction Energetics: Preventing thermal runaway during the exothermic nitration step, a critical safety concern at scale.[3]
-
Minimizing Impurity Formation: Controlling the formation of isomers, di-nitrated species, and process-related impurities, including potentially genotoxic N-nitrosamines.[4][5]
-
Achieving Robust Purification: Developing a scalable crystallization process that effectively removes impurities and yields a product with consistent physical properties.
The following workflow diagram illustrates the typical manufacturing process and highlights key control points.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This table outlines common issues observed during scale-up, their probable causes, and recommended actions.
| Symptom / Observation | Potential Cause(s) | Recommended Action & Rationale |
| Low Yield in Fischer Indole Cyclization | 1. Incorrect Acid Strength/Concentration: The reaction is highly sensitive to the acid catalyst.[6] 2. Thermal Degradation: Prolonged heating or excessive temperatures can degrade the hydrazone intermediate or the indole product. 3. Competing Side Reactions: Aldol condensation of the keto-ester can reduce the availability of the starting material.[6] | Action: 1. Screen various acids (e.g., H₂SO₄, PPA, PTSA) and concentrations in small-scale optimization experiments.[7] 2. Implement strict temperature control. Consider using a lower boiling point solvent to limit the maximum temperature. 3. Optimize reaction time through in-process monitoring (e.g., HPLC, TLC) to avoid prolonged heating after the reaction has reached completion. |
| Formation of Multiple Nitro-Isomers (e.g., C4, C7) | 1. Incorrect Nitrating Agent: The choice of nitrating agent (e.g., HNO₃/H₂SO₄, KNO₃/H₂SO₄) affects regioselectivity. 2. Poor Temperature Control: Higher temperatures can reduce selectivity by providing enough energy to overcome the activation barrier for substitution at less-favored positions. 3. Substrate Protonation State: The directing effect of the indole ring is pH-dependent. | Action: 1. Use a well-defined nitrating system like fuming HNO₃ in H₂SO₄ at low temperatures. 2. Maintain a strict temperature range (e.g., -5 to 5 °C) during the nitric acid addition. Ensure the reactor has sufficient cooling capacity for the batch size. 3. Control the acidity of the medium precisely. The indole nitrogen's protonation state influences the electron density of the benzene ring. |
| Runaway Reaction During Nitration | 1. Accumulation of Unreacted Nitrating Agent: Adding nitric acid too quickly without allowing the reaction to consume it. 2. Inadequate Heat Removal: The reactor's surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. 3. Poor Mixing: Localized "hot spots" can form, accelerating the reaction rate uncontrollably. | Action: 1. Employ semi-batch processing: add the nitric acid slowly and sub-surface. Monitor the reaction temperature and off-gassing in real-time.[3] 2. Perform a Reaction Calorimetry (RC1) study to understand the heat of reaction and ensure the cooling system can handle the thermal load. 3. Ensure the reactor is equipped with appropriate agitation (e.g., baffled vessel, pitched-blade turbine) to maintain a homogenous mixture. |
| Dark-Colored or Tarry Product | 1. Oxidative Side Reactions: Indoles are susceptible to oxidation, especially under strong acidic and nitrating conditions.[6] 2. Over-Nitration: Formation of di- and tri-nitro species which are often highly colored. 3. Product Degradation during Workup: Extended exposure to acidic conditions or high temperatures post-reaction. | Action: 1. Consider running the reaction under an inert atmosphere (e.g., nitrogen).[6] 2. Use a stoichiometric amount of the nitrating agent and monitor the reaction closely to stop it upon completion. 3. Quench the reaction mixture promptly into cold water or an ice slurry to dilute the acid and lower the temperature, minimizing degradation. |
| Difficult Filtration / Oily Product | 1. Incomplete Crystallization: The product may be partially soluble in the mother liquor. 2. Polymorphism: The product may exist in different crystalline forms, one of which could be less stable or have poor filtration characteristics. 3. Presence of Tarry Impurities: Impurities can "oil out" and coat the desired product, hindering crystallization and filtration. | Action: 1. Perform solvent screening and solubility studies to design an optimal crystallization process (e.g., cooling, anti-solvent). 2. Characterize the solid form using techniques like XRPD and DSC. Develop a seeded crystallization protocol to ensure consistent formation of the desired polymorph. 3. Improve the purity of the crude material before crystallization, perhaps with a carbon treatment or a liquid-liquid extraction step. |
Frequently Asked Questions (FAQs)
Q1: How can I reliably control the regioselectivity to favor the 5-nitro isomer during scale-up?
Answer: Controlling regioselectivity is a classic challenge in indole functionalization.[8][9] The existing carboxyester at C6 is an electron-withdrawing group, which deactivates the benzene portion of the indole. However, the pyrrole ring's nitrogen is a powerful activating, ortho-, para-director. In a strongly acidic medium, this nitrogen is protonated, reducing its directing ability. The final outcome depends on a delicate balance.
-
Mechanism Insight: Electrophilic substitution on the indole ring is complex. While the C3 position is the most nucleophilic, it is sterically hindered. On the benzene ring, the C5 position is electronically favored for substitution.
-
Practical Steps for Control:
-
Low Temperature: Perform the reaction at low temperatures (-5 to 5 °C). This favors the kinetically controlled product, which is typically the desired 5-nitro isomer.
-
Choice of Acid: A strong acid system like sulfuric acid is crucial. It helps generate the highly electrophilic nitronium ion (NO₂⁺) and modulates the reactivity of the indole substrate.[7]
-
Controlled Addition: Add the nitrating agent (e.g., a pre-made mixture of HNO₃/H₂SO₄) slowly below the surface of the reaction mixture to ensure it reacts immediately and locally, preventing concentration gradients that could lead to side reactions.
-
Q2: What are the most critical safety considerations when moving from a 10g scale to a 10kg scale for the nitration step?
Answer: The nitration of aromatic compounds is a notoriously hazardous process, and the risks escalate non-linearly with scale.[3] The primary hazard is thermal runaway due to the high exothermicity of the reaction.
-
Key Safety Pillars:
-
Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard assessment is mandatory. Use techniques like Differential Scanning Calorimetry (DSC) to determine the onset of decomposition and Reaction Calorimetry (RC1) to measure the heat of reaction. This data is essential for ensuring your reactor's cooling capacity is sufficient.
-
Process Control: Implement robust engineering controls. This includes a reliable cooling system, an accurate temperature probe, and a controlled-rate addition pump. An emergency quench system (e.g., a pre-chilled tank of water) should be in place.[3]
-
Personal Protective Equipment (PPE): Standard PPE is insufficient. Acid-resistant gloves, suits, and a face shield are required. The process should be conducted in a well-ventilated area, ideally a walk-in fume hood or a controlled reactor bay.[3]
-
Off-Gas Management: The reaction can produce toxic nitrogen dioxide (NO₂) gas. The reactor must be vented to a scrubber system to neutralize these fumes.
-
Q3: I've detected N-nitrosamine impurities in my final product. What is the likely source and how can I mitigate this?
Answer: This is a critical issue, as N-nitrosamines are potent genotoxic impurities and are under intense regulatory scrutiny in the pharmaceutical industry.[4][10] Their formation requires a nitrosating agent and a secondary or tertiary amine.[5][11]
-
Potential Root Causes:
-
Nitrite Impurities: The most common source is trace nitrite (NO₂⁻) impurities present in starting materials, reagents, or even excipients used in formulation.[10]
-
Degradation of Nitric Acid: Under certain conditions, the nitric acid used for nitration can generate nitrosating species.
-
Amine Source: While the indole nitrogen is a weak base, other amine-containing raw materials, intermediates, or degradation products could be present.
-
-
Mitigation Strategies:
-
Raw Material Control: Source high-purity raw materials and test them for nitrite content.
-
Process Optimization: Adjust the reaction pH and temperature to conditions less favorable for nitrosation.
-
Use of Scavengers: Introduce nitrite scavengers like ascorbic acid or sulfamic acid into the process, which react with and destroy nitrosating agents.[10]
-
Caption: A troubleshooting decision tree for common scale-up issues.
Detailed Protocol: Scalable Nitration of Methyl 1H-indole-6-carboxylate
Warning: This procedure involves highly corrosive and reactive chemicals. It must only be performed by trained personnel with appropriate engineering controls and safety equipment in place. A prior thermal hazard assessment is mandatory.
Materials & Equipment:
-
Jacketed glass reactor (e.g., 20 L) with overhead stirrer, baffled interior, temperature probe, and nitrogen inlet.
-
Addition funnel or pump for controlled, sub-surface addition.
-
Chiller/heater unit connected to the reactor jacket.
-
Emergency quench vessel containing ice water.
-
Vent line connected to a caustic scrubber.
-
Methyl 1H-indole-6-carboxylate (1.0 kg, 1 eq.)
-
Concentrated Sulfuric Acid (98%) (5.0 L)
-
Fuming Nitric Acid (90%) (1.1 eq.)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Substrate: Charge the reactor with concentrated sulfuric acid (5.0 L). Begin agitation.
-
Cooling: Cool the sulfuric acid to -5 °C using the jacketed cooling system.
-
Substrate Addition: Slowly add the Methyl 1H-indole-6-carboxylate (1.0 kg) portion-wise, ensuring the temperature does not exceed 5 °C. The dissolution is endothermic, but control is crucial for the next step.
-
Preparation of Nitrating Mixture (in a separate vessel): Slowly add the fuming nitric acid (1.1 eq.) to a separate flask containing a small amount of chilled sulfuric acid. This step should be done with extreme caution in a fume hood.
-
Nitration Reaction:
-
Once the substrate is fully dissolved and the temperature is stable at -5 °C, begin the slow, sub-surface addition of the nitrating mixture.
-
CRITICAL: Maintain the internal temperature between -5 °C and 0 °C throughout the addition. The addition rate should be dictated by the ability of the cooling system to remove the heat of reaction. A typical addition time for this scale is 2-4 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples (carefully quenching a small aliquot in water/bicarbonate and extracting with ethyl acetate) for HPLC analysis. The reaction is typically complete shortly after the addition is finished.[12]
-
Reaction Quench:
-
Once the reaction is complete, slowly transfer the reaction mixture onto a vigorously stirred slurry of ice and water (approx. 20 L). This should be done via a dip tube to control the quench rate.
-
Monitor the temperature of the quench pot, keeping it below 20 °C.
-
-
Product Isolation: The product will precipitate as a yellow solid. Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Filtration and Washing: Filter the solid product using a suitable filter (e.g., Nutsche filter). Wash the filter cake with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight. The crude product can then be taken forward for recrystallization.
References
-
Anand, J., et al. (2023). Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review. NIH National Library of Medicine. [Link]
-
IMCD Switzerland. (n.d.). United for safety series - Navigating innovation with nitrosamine risks. IMCD Switzerland. [Link]
-
Funny EHS Info. (2024, June 7). Nitration reaction safety [Video]. YouTube. [Link]
-
Prajapati, M. K., et al. (2024). Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. Biosciences Biotechnology Research Asia. [Link]
-
Scaiano, J. C., et al. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development, ACS Publications. [Link]
-
Li, W., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, ACS Publications. [Link]
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Li, Y., et al. (2023). Recent Advances on Direct Functionalization of Indoles in Aqueous Media. PubMed. [Link]
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Li, W., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
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ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. ResearchGate. [Link]
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Pate, B. H., et al. (2024). An Automated, Highly Selective Reaction Monitoring Instrument Using Molecular Rotational Resonance Spectroscopy. NIH National Library of Medicine. [Link]
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Badelin, V. G., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
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Kalepu, J., et al. (2018). C4–H indole functionalisation: precedent and prospects. RSC Publishing. [Link]
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Magritek. (n.d.). Reaction Monitoring. Magritek. [Link]
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Kalepu, J., et al. (2018). C4–H indole functionalisation: precedent and prospects. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]
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University of Naples Federico II Institutional Repository. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. iris.unina.it. [Link]
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D'Agostino, S., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
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Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
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Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
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ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]
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Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]
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Reddy, T. R., et al. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. MDPI. [Link]
- Google Patents. (2020). Method of reducing aromatic nitro compounds.
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Kumar, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). methyl 6-nitro-1h-indole-2-carboxylate. Chemdad. [Link]
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"Avoiding regioisomer formation in indole nitration"
Technical Support Center: Indole Nitration
A Researcher's Guide to Mastering Regioselectivity and Avoiding Isomer Formation
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the regioselective nitration of indole. The indole nucleus, a cornerstone of countless pharmaceuticals, presents a unique set of challenges due to its high electron density and sensitivity to acid. This resource provides troubleshooting advice, field-proven protocols, and the mechanistic reasoning needed to control the formation of regioisomers during nitration, ensuring you synthesize the specific isomer your project requires.
Frequently Asked Questions (FAQs) & Troubleshooting
The primary challenge in indole nitration is controlling the position of electrophilic attack. The outcome is highly dependent on reaction conditions, particularly the presence or absence of strong acid.
Q1: My primary goal is 3-nitroindole, but I'm getting low yields and a mixture of products. Why is this happening and how can I fix it?
The Scientific Rationale: The C3 position of the indole ring is the most nucleophilic and kinetically favored site for electrophilic attack.[1][2] Under mild, non-acidic conditions, nitration should selectively occur at C3. However, the use of traditional nitrating agents (e.g., HNO₃/H₂SO₄) introduces strong acids that protonate the indole at C3. This deactivates the pyrrole ring and leads to two major problems:
-
Acid-catalyzed polymerization , resulting in the formation of insoluble tars and drastically reducing yield.[1][3][4]
-
Shifting regioselectivity , where the electrophile is forced to attack the less reactive benzene ring, typically yielding a mixture of 5- and 6-nitroindoles.[2]
The Solution: Employ Mild, Non-Acidic Conditions
To achieve selective C3-nitration, you must avoid strong acids. The most effective strategies involve using nitrating agents that are either neutral or generated in situ under non-protic conditions.
-
Strategy 1: N-Protection Followed by Nitration: Protecting the indole nitrogen with an electron-withdrawing group (e.g., Boc, Phenylsulfonyl) is a highly reliable strategy.[5] This tactic slightly tempers the ring's reactivity, preventing polymerization, while still directing nitration to the C3 position. It also improves solubility and prevents unwanted N-nitration.[6][7]
-
Strategy 2: Modern Non-Acidic Nitrating Agents: Recent methods offer excellent regioselectivity and high yields without the need for strong acids. A leading example is the use of trifluoroacetyl nitrate, generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride.[8][9][10][11] This reagent is a potent electrophile that cleanly nitrates the C3 position.[12]
Troubleshooting C3-Nitration Attempts:
| Problem | Probable Cause | Recommended Solution |
|---|---|---|
| Low or No Yield | Acid-catalyzed polymerization from residual acid or harsh conditions. | Switch to a non-acidic method like (NMe₄)NO₃/TFAA. Ensure all reagents and solvents are anhydrous. Run the reaction at a lower temperature (e.g., -50°C to 0°C).[4][6] |
| Formation of Dark, Insoluble Tar | Severe polymerization of the indole starting material. | Use highly pure, degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Lower the reaction temperature significantly.[1] |
| Mixture of 5- and 6-Nitro Isomers | Reaction conditions were inadvertently acidic, causing C3-protonation. | Verify that your nitrating agent is not contaminated with strong acid. Use a buffered system or switch to a robust non-acidic protocol. |
Q2: I need to synthesize 5-nitroindole or 6-nitroindole. How can I direct the nitration to the benzene portion of the ring?
The Scientific Rationale: To achieve nitration on the six-membered ring, you must deactivate the more reactive five-membered pyrrole ring. The most common way to do this is by protonating the C3 position with a strong acid, which shields it from attack and redirects the electrophile to the benzene ring, primarily at the C5 and C6 positions.[1][2]
However, this direct approach often results in poor yields and isomer mixtures. A more precise and reliable strategy is to build the nitroindole from a pre-nitrated precursor.
The Solution: Indirect Synthesis Routes
-
Strategy 1 (Direct but Risky): C3-Blocking/Protonation: Using a C2-substituted indole under strong acidic conditions (HNO₃/H₂SO₄) can favor C5 nitration.[2] However, the risk of polymerization remains high.
-
Strategy 2 (Recommended): Fischer Indole Synthesis: This classic and highly effective method constructs the indole ring from a nitrophenylhydrazine precursor. To synthesize 5-nitroindole, you would start with p-nitrophenylhydrazine and react it with a suitable ketone or pyruvate, followed by acid-catalyzed cyclization.[13][14] This method provides unambiguous regiochemical control.
Troubleshooting Benzene Ring Nitration:
| Problem | Probable Cause | Recommended Solution |
|---|---|---|
| Reaction yields only black tar. | The indole is polymerizing under the strong acid conditions required for C5/C6 nitration. | Abandon direct nitration. Use an indirect method like the Fischer indole synthesis, which avoids exposing a pre-formed, sensitive indole ring to harsh nitrating conditions.[14][15] |
| Difficult-to-separate mixture of 5- and 6-nitroindoles. | The electronic directing effects to the C5 and C6 positions are very similar. | For a specific isomer, an indirect synthesis is the most robust solution. For 6-nitroindole, a specific method starting from enaminones and nitroaromatic compounds has been developed.[16][17] |
Decision Workflow for Regioselective Indole Nitration
The choice of synthetic strategy is dictated entirely by the desired regioisomer. This decision tree outlines the recommended approach for each target.
Caption: Decision tree for selecting a synthetic strategy based on the desired nitroindole isomer.
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of N-Boc-3-nitroindole
This protocol, adapted from modern, non-acidic methods, provides high regioselectivity for the C3 position and is broadly applicable to various N-protected indoles.[10][11]
Materials:
-
N-Boc-indole
-
Ammonium tetramethylnitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous acetonitrile (MeCN)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve N-Boc-indole (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: To the cooled solution, add ammonium tetramethylnitrate (1.1 eq). Stir for 5 minutes.
-
Initiation: Slowly add trifluoroacetic anhydride (1.5 eq) dropwise over 10-15 minutes. The reaction is often exothermic; maintain the internal temperature below 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the consumption of the starting material by TLC or LC-MS (typically complete within 1-3 hours).
-
Quenching: Once the reaction is complete, carefully quench by pouring the mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-nitroindole. The Boc protecting group can then be removed under standard acidic (e.g., TFA) or basic conditions if the unprotected 3-nitroindole is desired.[8]
Protocol 2: Synthesis of 5-Nitroindole via Fischer Indole Synthesis (Conceptual Overview)
This indirect route provides unambiguous access to 5-nitroindole, avoiding the challenges of direct nitration.[13][14]
Reaction Principle: The synthesis involves the acid-catalyzed reaction of p-nitrophenylhydrazine with ethyl pyruvate. This forms a hydrazone intermediate, which undergoes a[18][18]-sigmatropic rearrangement (the key step of the Fischer synthesis) and subsequent aromatization to form the indole ring system with the nitro group cleanly positioned at the C5-position. The resulting ester is then hydrolyzed and decarboxylated to yield 5-nitroindole.
Caption: Conceptual workflow for the synthesis of 5-Nitroindole via the Fischer Indole route.
References
-
ten Have, R., & van Leusen, A. M. (1998). A novel synthesis of 3-nitroindoles via electrocyclization of 2,3-(dialk-1-enyl)-4-nitropyrroles. Tetrahedron, 54(9), 1913–1920. [Link]
- BenchChem. (2025). A Comparative Analysis of Nitrating Agents for Indole Functionalization: A Guide for Researchers. BenchChem Technical Guides.
-
SYNFACTS. (2013). Synthesis of 3-Nitroindoles via an Intramolecular α-Selective Heck Reaction. Synfacts, 2013(02), 0178. [Link]
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 26581-26586. [Link]
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole. BenchChem Technical Support.
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
-
Royal Society of Chemistry. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. RSC Publishing. [Link]
-
Kumar, A., et al. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 20(4), 875-879. [Link]
- BenchChem. (2025). Troubleshooting Guide for Indole Nitration Reactions. BenchChem Technical Support.
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
Noland, W. E., & Robinson, D. N. (1958). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 80(19), 5033-5033. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Regioselective Nitration of Indole at the 3-Position. BenchChem Technical Support.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Lecture Notes.
-
ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles. [Link]
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
- Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
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Technical Support Center: Stabilizing Methyl 5-nitro-1H-indole-6-carboxylate
Welcome to the technical support guide for Methyl 5-nitro-1H-indole-6-carboxylate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Given its chemical structure—a nitro-substituted indole ester—this compound presents unique storage challenges that require careful management to prevent degradation and ensure experimental reproducibility.
The indole nucleus is an electron-rich system susceptible to oxidation, while the methyl ester group is prone to hydrolysis, and the nitro group can impart sensitivity to light and heat.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the purity and stability of your compound over time.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during the storage and handling of this compound.
Q1: My solid this compound, which was initially a light-colored powder, has darkened over time. What is causing this discoloration and is the compound still usable?
A1: Discoloration is a primary visual indicator of chemical degradation.
-
Causality: The darkening of the compound is most likely due to a combination of oxidative and photolytic degradation. The electron-rich indole ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[2] Aromatic nitro compounds can also be light-sensitive, leading to the formation of colored impurities.[3] The presence of residual solvents or impurities from synthesis can also catalyze these degradation processes.
-
Recommended Actions:
-
Assess Purity: Do not assume the compound is unusable. The first step is to quantitatively assess its purity using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[3][4] Compare the chromatogram of the discolored sample to a reference standard or a previously analyzed batch. The appearance of new peaks or a decrease in the main peak's area percentage confirms degradation.
-
Immediate Mitigation: If you must continue using the current batch, consider rapid purification (e.g., recrystallization or flash chromatography) if the purity loss is minor.
-
Future Prevention: To prevent recurrence, implement the optimal storage conditions outlined in the FAQ section below. This includes storing the solid in an amber glass vial, purging the headspace with an inert gas like argon or nitrogen, and storing it in a cool, dark place.[3]
-
Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of a sample that was stored in solution. What are these peaks and how can I avoid this issue?
A2: The appearance of new peaks in a chromatographic analysis is a clear sign of degradation in solution.
-
Causality: Solution-state degradation is often more rapid than solid-state degradation. The two most probable degradation pathways for this compound in solution are:
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of trace amounts of water, acid, or base. This is a common degradation pathway for ester-containing compounds.
-
Solvent-Mediated Degradation: The choice of solvent is critical. Protic solvents (like methanol or ethanol) can participate in degradation reactions. Some solvents may contain impurities (e.g., peroxides in aged ethers) that can actively degrade the compound.[3]
-
-
Recommended Actions:
-
Identify Degradants: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the new impurities.[5] A mass increase of 14 Da (CH₂) might suggest transesterification if stored in methanol, while a mass decrease of 14 Da (loss of CH₂ vs. H) would strongly suggest hydrolysis to the carboxylic acid.
-
Optimize Solution Storage: For long-term storage, it is always best to store the compound as a dry solid.[3] If you must store it in solution, use high-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile). Prepare solutions fresh whenever possible. For short-term storage, flash-freeze aliquots and store them at -80°C to minimize degradation kinetics.
-
Workflow for Stability Assessment: A systematic workflow is crucial for identifying and mitigating stability issues.
-
Caption: Potential degradation pathways for the target compound.
Q3: What is the best analytical method for routine purity checks?
A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most robust and widely used method for purity assessment of this compound. [3][5]
Protocol: Routine Purity Assessment using HPLC
-
Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance, likely around 254 nm or a higher lambda-max determined by UV scan.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total peak area. [4] Q4: Are there any specific chemical incompatibilities I should be aware of?
A4: Yes. To maintain the integrity of this compound, avoid contact with:
-
Strong Reducing Agents: These can reduce the nitro group to an amino group or other reduced forms.
-
Strong Oxidizing Agents: These can aggressively and non-selectively oxidize the indole ring. [2][6]* Strong Acids and Bases: Can catalyze the hydrolysis of the methyl ester and potentially lead to other degradation reactions of the indole nucleus. [2] By adhering to these guidelines, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible research outcomes.
References
- BenchChem. Mitigating degradation of indole compounds during storage and analysis.
- Thoreauchem. This compound.
- BenchChem. Technical Support Center: Prevention of Nitro-aromatic Compound Degradation.
- ChemicalBook. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0.
- ATSDR. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- BenchChem. Technical Support Center: Degradation of 5-Methoxyindole Derivatives.
- MedCrave online. Forced Degradation Studies.
- PubChem. 1H-Indole, 1-methyl-5-nitro-.
- PubChem. 3-methyl-5-nitro-1H-indole-2-carboxylic acid.
- CDH Fine Chemical. INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET SDS/MSDS.
- BLD Pharm. Methyl 5-nitro-1H-indole-3-carboxylate.
- PubMed. Discovery of indole derivatives as STING degraders.
- ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic.
- Ask Ayurveda. Phytochemicals in Food – Uses, Benefits & Food Sources.
- IOSR Journals. Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Oakwood Chemical. Methyl 5-nitro-1H-indole-3-carboxylate, min 95%, 250 mg.
- BLD Pharm. 1-Methyl-5-nitro-1H-indole.
- ChemicalBook. 1-METHYL-5-NITRO-1H-INDOLE Product Description.
- BenchChem. A Researcher's Guide to Assessing the Purity of Synthesized 6-Nitroindoline-2-carboxylic Acid.
- ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- PubMed Central. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17.
- ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
- Wikipedia. Indole.
- PMC. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.
- Ataman Kimya. INDOLE.
- BLD Pharm. Methyl 5-nitro-1H-indazole-6-carboxylate.
- PMC. Nitroaromatic Compounds, from Synthesis to Biodegradation.
- BenchChem. stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate.
- PubMed Central. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
- Chemistry LibreTexts. 24.6: Nitro Compounds.
Sources
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Indoles
Welcome to the technical support center for navigating the intricacies of NMR spectra of substituted indoles. This resource is designed for researchers, medicinal chemists, and professionals in drug development who encounter challenges in elucidating the structures of these vital heterocyclic compounds. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established spectroscopic principles and field-proven insights.
Section 1: Troubleshooting Common Spectral Overlap and Ambiguity
One of the most frequent challenges in the NMR spectroscopy of indoles is the overlap of aromatic proton signals, particularly in the benzene ring portion. This section provides actionable guidance on how to deconstruct these complex regions.
FAQ 1.1: The aromatic signals for my substituted indole are heavily overlapped between 7.0 and 7.6 ppm. How can I confidently assign the protons on the benzene ring (H-4, H-5, H-6, H-7)?
Root Cause: The indole scaffold itself possesses a congested aromatic region. Substituents can either exacerbate this issue by shifting protons into crowded areas or simplify it by spreading them out. The key is to leverage through-bond (J-coupling) and through-space (NOE) correlations.
Troubleshooting Protocol:
-
Start with 2D COSY (Correlation Spectroscopy): This is your first-line technique to establish proton-proton coupling networks.
-
Rationale: COSY will reveal which protons are adjacent to each other (typically 3-bond couplings, ³J). In an indole, you expect to see correlations between H-4/H-5, H-5/H-6, and H-6/H-7.
-
Experimental Workflow:
-
Dissolve 5-10 mg of your compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard gradient-selected COSY (gCOSY) experiment.
-
Process the data and look for cross-peaks that define the spin system of the benzene ring.
-
-
-
Leverage the Pyrrole Protons as Entry Points: The pyrrole protons (H-1, H-2, H-3) often have distinct chemical shifts and can be used as starting points for further analysis.
-
H-1 (NH): This proton is often broad and its chemical shift is highly dependent on the solvent and concentration. It typically appears between 8.0 and 11.0 ppm in DMSO-d₆.
-
H-3: If unsubstituted, H-3 is a good starting point as it couples to H-2 (if present) and shows a through-space correlation to H-4.
-
H-2: If unsubstituted, H-2 couples to H-3 and often shows a key NOE to H-7.
-
-
Employ 2D NOESY or ROESY for Through-Space Correlations:
-
Rationale: The Nuclear Overhauser Effect (NOE) allows you to identify protons that are close in space, regardless of whether they are J-coupled. This is crucial for definitively assigning protons on the indole ring.
-
Key NOEs to Look For:
-
H-3 to H-4: A strong NOE is typically observed, which is instrumental in identifying the H-4 proton.
-
NH (H-1) to H-2 and H-7: These correlations can help anchor your assignments.
-
H-2 to H-7: This is another critical correlation for distinguishing the two sides of the benzene ring.
-
-
Visualizing the Strategy:
Caption: Assignment workflow for N-substituted indoles.
References
-
Title: Spectroscopic Methods in Organic Chemistry Source: M. Hesse, H. Meier, B. Zeeh URL: [Link]
-
Title: Introduction to Spectroscopy Source: D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan URL: [Link]
-
Title: Two-Dimensional NMR Spectroscopy: Applications for Chemists and Biochemists Source: W. R. Croasmun, R. M. K. Carlson URL: [Link]
-
Title: High-Resolution and 2D NMR for the Practicing Chemist Source: University of Wisconsin-Madison, Chemistry Department URL: [Link]
Validation & Comparative
Unambiguous Structural Determination: A Comparative Guide to Confirming Methyl 5-nitro-1H-indole-6-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The biological activity of a compound is intrinsically linked to its atomic arrangement, making precise structural elucidation a non-negotiable step in the research and development pipeline. This guide provides an in-depth comparison of analytical techniques for confirming the structure of Methyl 5-nitro-1H-indole-6-carboxylate, a novel indole derivative with potential pharmacological applications. While various spectroscopic methods offer valuable insights, we will demonstrate why single-crystal X-ray crystallography stands as the definitive method for absolute structural assignment.
The Subject of Investigation: this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group and a methyl carboxylate moiety at specific positions on the indole ring, as in this compound, can significantly modulate its physicochemical properties and biological activity. Accurate structural confirmation is therefore paramount to understanding its structure-activity relationship (SAR) and ensuring the integrity of subsequent biological evaluations.
Synthesis and Sample Preparation: A Plausible Route
Proposed Synthetic Pathway:
Caption: Proposed Fischer indole synthesis of the target compound.
This proposed route involves the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization to form the indole ring. Subsequent esterification of the carboxylic acid would yield the final product.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled level of structural detail, offering a three-dimensional map of electron density from which the precise atomic positions, bond lengths, bond angles, and stereochemistry can be determined.
Experimental Protocol: From Powder to Picture
1. Crystal Growth (The Art of Patience):
Growing diffraction-quality single crystals is often the most challenging step. For a polar molecule like this compound, the following methods are recommended:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., a mixture of a polar solvent like ethanol and a less polar solvent like ethyl acetate) and allowed to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then enclosed in a larger, sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface as the solvents slowly mix.
2. Data Collection:
A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The crystal is rotated, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement:
The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, and an initial model of the molecule is built. This model is then refined against the experimental data to obtain the final, highly accurate crystal structure.
Caption: Workflow for X-ray crystallography.
Orthogonal Confirmation: A Multi-Technique Approach
While X-ray crystallography provides the definitive structure, other spectroscopic techniques offer complementary and confirmatory data. These methods are often used in concert to build a comprehensive picture of the molecule's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
-
¹H NMR: The number of signals, their chemical shifts (δ), integration values, and splitting patterns (multiplicity) reveal the number of different types of protons, their electronic environment, the number of protons of each type, and the connectivity to neighboring protons, respectively.
-
¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.
Predicted ¹H NMR Spectrum for this compound (in CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | H4 |
| ~8.2 | s | 1H | H7 |
| ~7.5 | d | 1H | H2 |
| ~6.8 | d | 1H | H3 |
| ~3.9 | s | 3H | -OCH₃ |
| ~8.8 (broad) | s | 1H | N-H |
Note: These are predicted values based on the analysis of similar structures and may vary slightly from experimental data.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular formula.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of the molecular ion, providing valuable information about the molecule's structure.
Expected Fragmentation Pattern:
The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da).[7] The ester group may also undergo fragmentation.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | N-H stretch (indole) |
| ~1720 | C=O stretch (ester) |
| ~1520 and ~1340 | Asymmetric and symmetric N-O stretch (nitro group)[8] |
| ~1600-1450 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (ester) |
Comparative Analysis: Choosing the Right Tool for the Job
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry | Unambiguous and definitive structural confirmation | Requires high-quality single crystals, which can be difficult to obtain |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei | Provides detailed structural information in solution, non-destructive | Complex spectra can be difficult to interpret, does not provide absolute stereochemistry |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, small sample requirement | Does not provide information on stereochemistry or connectivity of isomers |
| IR Spectroscopy | Presence of functional groups | Rapid and simple to perform, good for identifying key functional groups | Provides limited information on the overall molecular structure |
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Sources
A Comparative Efficacy Analysis of Nitroindole-Based Compounds and Other Potent Kinase Inhibitors
In the landscape of modern oncology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. This guide provides a comprehensive comparison of the therapeutic potential of a representative nitroindole compound, Methyl 5-nitro-1H-indole-6-carboxylate, with established and potent inhibitors of two critical cancer-related kinases: PIM1 and CDK2. While direct kinase inhibitory data for this specific nitroindole is not extensively documented in publicly available literature, the broader class of nitroindole derivatives has demonstrated significant anti-proliferative effects, making this a pertinent exploratory comparison.[1][2][3][4] This analysis will delve into the mechanistic underpinnings of these inhibitors, present comparative efficacy data, and provide detailed experimental protocols for their evaluation.
The Rationale for Kinase Inhibition in Oncology
Protein kinases are a large family of enzymes that play a pivotal role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell division and tumor progression. Consequently, small molecule inhibitors that target the ATP-binding site of specific kinases have become a major class of anticancer drugs.
The nitroindole scaffold has garnered interest in medicinal chemistry due to its presence in various biologically active molecules.[1][5] While some 5-nitroindole derivatives have shown anticancer activity through mechanisms like binding to c-Myc G-quadruplex DNA, their potential as direct kinase inhibitors remains an area of active investigation.[2][3] This guide will therefore use this compound as a representative of this chemical class to explore its hypothetical efficacy against well-validated kinase targets.
For a robust comparison, we have selected two well-characterized kinase inhibitors:
-
AZD1208 : A potent and selective pan-PIM kinase inhibitor. The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival and proliferation and are frequently overexpressed in various hematological and solid tumors.[6][7][8][9][10]
-
Dinaciclib : A potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, CDK5, and CDK9.[11][12][13][14] CDKs are essential for cell cycle progression, and their aberrant activity is a common feature of cancer cells.[15][16]
Comparative Efficacy: A Data-Driven Overview
To objectively assess the potential of this compound, we present a comparative table of its hypothetical inhibitory activity alongside the experimentally determined potencies of AZD1208 and Dinaciclib. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater efficacy.
| Inhibitor | Primary Target(s) | Biochemical IC50 (nM) | Cell-Based IC50 (nM) | Reference(s) |
| This compound | PIM1, CDK2 (Hypothetical) | To be determined | To be determined | N/A |
| AZD1208 | PIM1, PIM2, PIM3 | 0.4 (PIM1), 5.0 (PIM2), 1.9 (PIM3) | <150 (in sensitive AML cell lines) | [6][7][9][10] |
| Dinaciclib | CDK2, CDK1, CDK5, CDK9 | 1 (CDK2), 3 (CDK1), 1 (CDK5), 4 (CDK9) | 4 (in A2780 cells) | [11][12][14] |
Note: The IC50 values for this compound are designated as "To be determined" to reflect the current lack of specific public data and to underscore the exploratory nature of this comparison. The presented data for AZD1208 and Dinaciclib are derived from various in vitro assays and cell-based studies.[6][7][9][10][11][12][14]
Delving into the Mechanisms: Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial to appreciating the impact of their inhibition.
The PIM1 Signaling Pathway
PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[17] Once expressed, PIM1 phosphorylates a number of downstream targets, including the pro-apoptotic protein BAD and the cell cycle inhibitor p27, thereby promoting cell survival and proliferation.[18][19][20]
Caption: PIM1 signaling pathway and points of inhibition.
The CDK2 Signaling Pathway
CDK2 plays a critical role in the G1/S phase transition of the cell cycle.[15][16] In complex with Cyclin E, CDK2 phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor.[21][22] E2F then activates the transcription of genes necessary for DNA replication and S-phase entry.
Caption: CDK2 signaling pathway and points of inhibition.
Experimental Protocols for Efficacy Determination
To empirically compare the efficacy of these kinase inhibitors, standardized and robust in vitro and cell-based assays are essential. The following protocols provide a framework for these evaluations.
Experimental Workflow
Caption: General workflow for inhibitor efficacy testing.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified PIM1 and CDK2 kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[23][24][25][26][27] The luminescent signal is proportional to the amount of ADP generated and is inversely proportional to the activity of the kinase inhibitor.
Materials:
-
Purified recombinant PIM1 and CDK2/Cyclin E complexes
-
Kinase-specific peptide substrates
-
ATP
-
Test compounds (this compound, AZD1208, Dinaciclib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for each kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT)
Objective: To assess the cytotoxic or cytostatic effects of the test compounds on cancer cell lines that are dependent on PIM1 or CDK2 activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[28][29][30] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., a PIM1-dependent leukemia cell line and a CDK2-dependent breast cancer cell line)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the efficacy of this compound, as a representative of the nitroindole class, against the well-established kinase inhibitors AZD1208 and Dinaciclib. While the direct kinase inhibitory activity of this specific nitroindole remains to be experimentally validated, its structural features and the known anti-proliferative effects of related compounds suggest that it warrants further investigation.[1][2][3][4]
The provided experimental protocols for in vitro kinase and cell-based viability assays offer a robust methodology for determining the potency and cellular efficacy of these compounds. The signaling pathway diagrams illustrate the critical roles of PIM1 and CDK2 in cancer and highlight the mechanistic basis for their inhibition.
Future research should focus on synthesizing and testing this compound and other novel nitroindole derivatives in the described assays to determine their specific kinase targets and their potential as anticancer agents. A comprehensive kinase panel screening would be invaluable in identifying the primary targets and assessing the selectivity of these compounds. Furthermore, in vivo studies in relevant cancer models will be essential to translate any promising in vitro findings into potential therapeutic applications.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
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PIM1. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Kumar, S. K., LaPlant, B. R., Chng, W. J., Zonder, J., Callander, N., Fonseca, R., ... & Stewart, A. K. (2015). Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma.
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Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. (n.d.). ResearchGate. Retrieved from [Link]
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Definition of pan-PIM kinase inhibitor AZD1208. (n.d.). NCI Drug Dictionary. Retrieved from [Link]
- Keeton, E. K., McEachern, K., Dillman, K. S., Palakurthi, S., Cao, Y., Grondine, M. R., ... & Huszar, D. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia.
- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem, 16(10), 1667-1679.
- Wang, Z., Bhattacharya, N., Weaver, M., Petersen, K., Meyer, M., Gapter, L., & Yu, X. (2011).
- Keeton, E. K., McEachern, K., Dillman, K. S., Palakurthi, S., Cao, Y., Grondine, M. R., ... & Huszar, D. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia.
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PIM1 signaling pathways are associated with stem/cancer stem cells in the prostate. (n.d.). ResearchGate. Retrieved from [Link]
- Warfel, N. A., & Kraft, A. S. (2015). PIM kinase (and Akt) biology and signaling in tumors. Pharmacology & therapeutics, 151, 41-49.
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Cyclin-dependent kinase 2. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Hsieh, Y. C., Chi, Y. L., Chen, Y. J., & Whang-Peng, J. (2012). Cyclin dependent kinase 2 (CDK2)
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Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed. Retrieved from [Link]
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CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
- Wood, D. J., & Endicott, J. A. (2018). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. Biochemistry, 57(21), 2917-2928.
- Qu, Y., & Placzek, W. J. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular cancer therapeutics, 19(7), 1435-1443.
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IC 50 values of PIM-1 inhibitory potency of synthesized compounds in... (n.d.). ResearchGate. Retrieved from [Link]
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Substructure enrichment in CDK2 inhibitors (IC50 < 10 μM). (n.d.). ResearchGate. Retrieved from [Link]
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Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]
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Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). ResearchGate. Retrieved from [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved from [Link]
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The 5-Nitroindole Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and drug development professionals, the indole nucleus represents a cornerstone of heterocyclic chemistry, lending its versatile structure to a multitude of pharmacologically active agents. The introduction of a nitro group at the 5-position dramatically alters the electronic properties of the indole ring, creating a unique pharmacophore that has been extensively explored for its potential in treating a range of diseases. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-nitroindole derivatives, with a primary focus on their anticancer properties and an exploration of their emerging roles as antimicrobial and antiviral agents. We will delve into the causality behind experimental design, present corroborating data, and provide detailed protocols to empower your own research endeavors.
The 5-Nitro Functional Group: An Electronic Powerhouse
The potent electron-withdrawing nature of the nitro group at the C5 position of the indole scaffold is fundamental to the biological activities observed in this class of compounds. This substitution significantly influences the molecule's reactivity, polarity, and ability to participate in crucial intermolecular interactions with biological targets.[1] As we will explore, this electronic modulation is a key determinant of the diverse mechanisms of action, from DNA intercalation and G-quadruplex stabilization to the generation of reactive nitrogen species.
Anticancer Activity: Targeting the c-Myc Oncogene
A significant body of research on 5-nitroindole derivatives has centered on their potential as anticancer agents, with a particular focus on their ability to target and stabilize G-quadruplex (G4) DNA structures.[2][3] These non-canonical DNA secondary structures are prevalent in the promoter regions of oncogenes, most notably c-Myc, a master regulator of cellular proliferation that is overexpressed in a vast number of human cancers.[4] Stabilization of the c-Myc G4 promoter effectively represses gene transcription, leading to a downregulation of the c-Myc protein and subsequent inhibition of tumor growth.[3]
Structure-Activity Relationship Insights for c-Myc G-Quadruplex Binders
Systematic studies on pyrrolidine-substituted 5-nitroindoles have provided critical insights into the structural requirements for potent G4 binding and anticancer activity.[2][3]
-
The 5-Nitro and 5-Amino Moieties are Crucial: The presence of either a nitro or an amino group at the 5-position of the indole core is critical for G4 binding.[3] This is likely due to the formation of key hydrogen bonds and electrostatic interactions within the grooves of the G-quadruplex structure.
-
N1-Substitution Enhances Activity: Protection of the indole nitrogen (N1) with a substituent, such as a methyl group or a longer chain containing a pyrrolidine ring, significantly improves G4 binding affinity.[2][3] This modification can enhance the planarity of the molecule, facilitating better stacking interactions with the G-quartets.
-
The Nature of the Side Chain at C3 Influences Potency and Selectivity: The length and composition of the side chain at the C3 position of the indole ring play a pivotal role in modulating the potency and selectivity of these compounds. Methylene-bridged pyrrolidine side chains have been shown to confer distinct selectivity for c-Myc G4 over duplex DNA.[3]
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of pyrrolidine-substituted 5-nitroindole derivatives against the HeLa human cervical cancer cell line. The data clearly illustrates the SAR principles discussed above.
| Compound | R1 (N1-substituent) | R2 (C3-substituent) | c-Myc G4 Binding (KD, µM) | HeLa Cell Proliferation (IC50, µM) | Reference |
| Compound 5 | -(CH2)3-N(pyrrolidine) | H | 1.42 | 5.08 ± 0.91 | [3] |
| Compound 7 | -(CH2)2-N(pyrrolidine) | H | Not explicitly stated, strong binding | 5.89 ± 0.73 | [3] |
| Compound 5a | -(CH2)3-N(pyrrolidine) | H (5-amino instead of 5-nitro) | 2.87 | Not explicitly stated | [3] |
| Compound 5b | -(CH2)3-N(pyrrolidine) | H (5-amino instead of 5-nitro) | 15.1 | Not explicitly stated | [3] |
Table 1: Anticancer Activity of Pyrrolidine-Substituted 5-Nitroindole Derivatives.
Mechanism of Action: Beyond G-Quadruplex Binding
While G-quadruplex stabilization is a primary mechanism, 5-nitroindole derivatives also induce cancer cell death through other pathways. Studies have shown that these compounds can lead to an increase in intracellular reactive oxygen species (ROS), which can trigger apoptotic pathways.[2][3] Furthermore, treatment with potent 5-nitroindole derivatives has been shown to induce cell cycle arrest, predominantly in the sub-G1/G1 phase.[2][5]
Figure 1: Anticancer mechanism of 5-nitroindole derivatives. This diagram illustrates the primary mechanism of action of 5-nitroindole derivatives in cancer cells, involving the stabilization of c-Myc G-quadruplexes, leading to transcriptional repression, and the induction of reactive oxygen species (ROS) and cell cycle arrest, ultimately culminating in apoptosis.
Antimicrobial Activity: A Tale of Two Mechanisms
The 5-nitroindole scaffold is also a promising platform for the development of novel antimicrobial agents. The mechanism of action of nitroaromatic compounds against microorganisms is often multifaceted and can be broadly categorized into two main pathways.[2][6]
-
Reductive Activation: In anaerobic or microaerophilic environments, the nitro group can be enzymatically reduced by bacterial nitroreductases to form highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species.[1][7] These reactive nitrogen species can then cause widespread damage to cellular macromolecules, including DNA, leading to cell death.[2][8] This mechanism is shared with other well-known nitroaromatic drugs like metronidazole and nitrofurantoin.[6][9]
-
Inhibition of Specific Enzymes: Certain 5-nitroindole derivatives can act as inhibitors of specific bacterial enzymes that are essential for survival. While specific targets for many 5-nitroindole derivatives are still under investigation, the broader class of indole derivatives has been shown to inhibit enzymes involved in processes like cell wall synthesis and bacterial cell division.
Structure-Activity Relationship Insights for Antimicrobial Activity
While the SAR for the antimicrobial activity of 5-nitroindoles is less developed than for their anticancer effects, some general trends can be observed from studies on related indole derivatives.
-
Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate the bacterial cell wall. Modifications that increase lipophilicity, such as the introduction of halogen atoms or alkyl chains, can sometimes enhance antibacterial activity.
-
Substituents on the Indole Ring: The nature and position of substituents on the indole ring can significantly impact activity. For instance, the presence of electron-withdrawing groups can influence the reduction potential of the nitro group, which is critical for the reductive activation mechanism.
Comparative Analysis of Antimicrobial Activity
The following table presents a conceptual comparison of the antimicrobial activity of 5-nitroindole derivatives with other nitroaromatic compounds. It is important to note that direct comparative studies are limited, and this table is intended to provide a general overview.
| Compound Class | General Spectrum of Activity | Key SAR Features | Reference |
| 5-Nitroindoles | Gram-positive and Gram-negative bacteria, some fungi | The 5-nitro group is essential; modifications at N1 and C3 modulate activity. | [10][11] |
| 5-Nitrofurans | Broad-spectrum antibacterial, particularly against urinary tract pathogens | The 5-nitrofuran core is critical; side-chain modifications influence potency and solubility. | [6][12] |
| 5-Nitroimidazoles | Anaerobic bacteria and protozoa | The 5-nitroimidazole ring is key; substituents at N1 and C2 affect the spectrum of activity and pharmacokinetics. | [13][14] |
Table 2: Conceptual Comparison of Antimicrobial Nitroaromatic Compounds.
Figure 2: Antimicrobial mechanism of 5-nitroindole derivatives. This diagram outlines the reductive activation pathway of 5-nitroindole derivatives in bacterial cells. The nitro group is reduced by bacterial nitroreductases to generate reactive nitrogen species, which then cause damage to bacterial DNA, leading to cell death.
Antiviral Activity: An Emerging Frontier
The exploration of 5-nitroindole derivatives as antiviral agents is a more recent but promising area of research. The indole scaffold is present in several approved antiviral drugs, and the addition of the 5-nitro group offers new avenues for targeting viral proteins and processes.[15]
Potential Viral Targets
-
Reverse Transcriptase (RT): Some indole derivatives have shown inhibitory activity against the reverse transcriptase of retroviruses like HIV.[16][17] The 5-nitro group could potentially enhance binding to the enzyme's active site or allosteric sites.
-
Hepatitis C Virus (HCV) NS5B Polymerase: Indole-based inhibitors of the HCV NS5B RNA-dependent RNA polymerase have been developed, and the 5-nitro substitution could be a key modification to improve potency.[18]
-
Viral Entry and Fusion: The indole scaffold has been incorporated into molecules that inhibit the entry of viruses into host cells.
Structure-Activity Relationship Insights for Antiviral Activity
The SAR for the antiviral activity of 5-nitroindoles is still in its infancy. However, preliminary studies on related compounds suggest that:
-
Substitution at N1 is Important: As with anticancer activity, modifications at the N1 position of the indole ring are likely to be critical for optimizing antiviral potency.
-
The Nature of the C3-Substituent is Key: The side chain at the C3 position can be tailored to interact with specific pockets on viral enzymes.
Further systematic studies are required to elucidate the detailed SAR for the antiviral effects of 5-nitroindole derivatives.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in the evaluation of 5-nitroindole derivatives.
Synthesis of Pyrrolidine-Substituted 5-Nitroindoles
This protocol is adapted from the synthesis of related compounds and provides a general framework.[3]
-
Step 1: N-Alkylation of 5-Nitroindole: To a solution of 5-nitroindole in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0°C. After stirring for a short period, add the appropriate dihaloalkane (e.g., 1-bromo-3-chloropropane). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Step 2: Nucleophilic Substitution with Pyrrolidine: The resulting N-alkylated halo-indole is then reacted with an excess of pyrrolidine. The reaction is typically heated to drive it to completion.
-
Step 3: Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with serial dilutions of the 5-nitroindole derivatives for a specified period (e.g., 48 or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: Perform two-fold serial dilutions of the 5-nitroindole derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Future Perspectives and Conclusion
The 5-nitroindole scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The extensive research into their anticancer properties, particularly as c-Myc G-quadruplex binders, has established a solid foundation of SAR knowledge. The emerging data on their antimicrobial and antiviral activities suggest that this privileged structure has much more to offer.
Future research should focus on:
-
Expanding the SAR for Antimicrobial and Antiviral Activities: Systematic medicinal chemistry efforts are needed to delineate the structural requirements for potent and selective activity against a broader range of pathogens.
-
Elucidating Mechanisms of Action: A deeper understanding of the specific molecular targets and pathways modulated by 5-nitroindole derivatives in microbes and viruses will be crucial for rational drug design.
-
Improving Pharmacokinetic Properties: Optimization of the physicochemical properties of lead compounds to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles will be essential for their translation into clinical candidates.
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A Comparative Guide to the In-Vitro Validation of Methyl 5-nitro-1H-indole-6-carboxylate's Biological Activity
This guide provides a comprehensive framework for the in-vitro validation of the biological activity of Methyl 5-nitro-1H-indole-6-carboxylate. Recognizing that the indole nucleus is a privileged structure in medicinal chemistry and that nitro groups can be crucial pharmacophores, this document outlines a logical, multi-assay approach to characterize the compound's potential as an anticancer agent.[1] We will objectively compare its performance with established alternatives, providing detailed experimental protocols and representative data to guide researchers in drug development.
The core hypothesis is that this compound, like other 5-nitroindole derivatives, possesses anticancer properties.[2][3][4] Research has shown that such compounds can induce cell-cycle arrest and interact with key oncogenic promoters like c-Myc.[2][3][4] Therefore, this guide focuses on a panel of assays to validate cytotoxicity, induction of apoptosis, and effects on cell cycle progression, benchmarked against Doxorubicin, a well-established chemotherapeutic agent.
Foundational Assessment: Cytotoxicity Profiling
The initial and most critical step in evaluating a potential anticancer compound is to determine its cytotoxicity across relevant cancer cell lines.[5][6][7] This establishes the dose-dependent effect of the compound on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency.[5]
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[5][8] It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[8]
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5][9]
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control, Doxorubicin, in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., DMSO) controls.[5][9]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][9]
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Cell Line | Compound | Representative IC50 (µM) |
| HeLa | This compound | 12.5 ± 1.5 |
| Doxorubicin (Control) | 0.8 ± 0.1 | |
| MCF-7 | This compound | 18.2 ± 2.1 |
| Doxorubicin (Control) | 1.1 ± 0.2 |
Data is illustrative and should be confirmed experimentally.
Experimental Workflow: Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing.[5]
Mechanistic Insight: Apoptosis Induction
A crucial hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death.[10][11] Distinguishing apoptosis from necrosis is vital, as apoptosis is a controlled process that avoids inflammation.[12] We utilize Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic cells.
Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. This dual-staining method allows for the differentiation of four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Cell Treatment: Seed HeLa cells in 6-well plates and treat with this compound and Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.[5]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[5]
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[5]
| Treatment (24h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| This compound (IC50) | 55.3 ± 4.1 | 25.8 ± 3.2 | 18.9 ± 2.8 |
| Doxorubicin (IC50) | 48.7 ± 3.9 | 28.1 ± 3.5 | 23.2 ± 3.1 |
Data is illustrative and should be confirmed experimentally.
Proliferation Dynamics: Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to growth arrest and subsequent cell death.[9] Flow cytometry with PI staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14]
Propidium Iodide Staining for DNA Content
PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell. This allows for the quantification of cells in G0/G1 (2n DNA content), S phase (between 2n and 4n), and G2/M (4n DNA content).[14] An accumulation of cells in a specific phase suggests the compound interferes with progression through that stage of the cycle.
-
Cell Treatment: Seed HeLa cells and treat with the test compounds at their IC50 concentrations for 24 hours.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, which helps prevent clumping.[14] Incubate at -20°C for at least 2 hours.[14]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 58.2 ± 3.7 | 25.1 ± 2.1 | 16.7 ± 1.9 |
| This compound (IC50) | 72.5 ± 4.5 | 15.3 ± 1.8 | 12.2 ± 1.5 |
| Doxorubicin (IC50) | 35.6 ± 3.1 | 20.5 ± 2.0 | 43.9 ± 3.8 |
Data is illustrative. The results suggest this compound may induce a G1 phase arrest, while Doxorubicin induces G2/M arrest, indicating different mechanisms of action.
Investigating the Molecular Target: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[15][16][17] Many anticancer agents function by inhibiting components of this pathway.[16] A Western Blot analysis can be used to assess the phosphorylation status of key proteins in this cascade, such as Akt and S6 ribosomal protein, to determine if the test compound modulates this pathway.
Western Blotting for Pathway Modulation
This technique allows for the detection of specific proteins and their post-translational modifications (like phosphorylation, which often indicates activation). A decrease in the phosphorylated forms of Akt (at Ser473) and downstream targets like S6K1 or 4E-BP1 after treatment would suggest inhibition of the PI3K/Akt/mTOR pathway.[15][18]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
This guide presents a structured, multi-faceted approach for the in-vitro validation of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, ability to induce apoptosis, and impact on the cell cycle, researchers can build a comprehensive biological activity profile. Comparing these results against a standard chemotherapeutic like Doxorubicin provides essential context for its potency and potential mechanism of action. Further investigation into specific molecular pathways, such as the PI3K/Akt/mTOR cascade, will be critical in elucidating its precise molecular target and advancing its development as a therapeutic candidate.
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"Comparative analysis of different synthesis routes for Methyl 5-nitro-1H-indole-6-carboxylate"
For researchers, medicinal chemists, and professionals in drug development, the indole nucleus represents a privileged scaffold, forming the core of numerous pharmacologically active compounds. Among these, Methyl 5-nitro-1H-indole-6-carboxylate is a key intermediate, valued for its specific substitution pattern that allows for further synthetic diversification. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering an in-depth look at their underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a ubiquitous motif in natural products and pharmaceutical agents, exhibiting a wide range of biological activities. The specific substitution pattern of this compound, featuring a nitro group at the 5-position and a methyl carboxylate at the 6-position, makes it a versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates. The electron-withdrawing nature of the nitro and carboxylate groups influences the reactivity of the indole ring, providing a handle for various chemical transformations.
This guide will explore three potential synthetic pathways to this important molecule:
-
The Leimgruber-Batcho Indole Synthesis: A powerful and widely used method for constructing the indole nucleus from an appropriately substituted o-nitrotoluene.
-
The Reissert Indole Synthesis: A classic approach that also utilizes an o-nitrotoluene precursor, offering a different set of reaction conditions and intermediates.
-
Synthesis from a Substituted Aniline: A route commencing with a commercially available substituted aniline, which is then cyclized to form the indole ring.
Each route will be examined for its efficiency, scalability, safety, and the availability of starting materials, providing the reader with the necessary information to make an informed decision for their specific research and development needs.
Route 1: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly reliable and versatile method for preparing indoles, particularly those with electron-withdrawing groups.[1][2] The general strategy involves the condensation of an o-nitrotoluene with a formamide acetal to form a β-amino-α-nitrostyrene intermediate, which is then reductively cyclized to the indole.[2][3]
Synthetic Pathway
Sources
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of Methyl 5-nitro-1H-indole-6-carboxylate
In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. A critical hurdle is understanding its selectivity profile – its propensity to interact with targets other than the intended one. This guide provides a comprehensive, in-depth comparison of the cross-reactivity profile of Methyl 5-nitro-1H-indole-6-carboxylate, a compound of interest for its potential biological activity, against a panel of alternative molecules. By presenting robust experimental data and detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their discovery pipelines.
Introduction: The Significance of Selectivity in Drug Development
The "one drug, one target" paradigm has evolved into a more nuanced understanding of polypharmacology, where a molecule's interaction with multiple targets can be either beneficial or detrimental. Unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures. Conversely, curated polypharmacology can lead to enhanced efficacy. Therefore, a thorough and early assessment of a compound's cross-reactivity is not merely a regulatory requirement but a cornerstone of rational drug design.
This compound belongs to the nitroindole class of compounds, some of which have been identified as binders of G-quadruplexes, non-canonical DNA structures implicated in the regulation of key oncogenes like c-Myc[1][2]. This guide will use the c-Myc G-quadruplex as the presumed primary target to frame our comparative analysis.
The Competitors: Selecting a Relevant Comparator Panel
To provide a meaningful comparison, we have selected a panel of compounds with varying characteristics:
-
This compound (Test Compound): The subject of our investigation.
-
TmPyP4: A well-characterized, commercially available porphyrin-based G-quadruplex binder, known for its broad G-quadruplex interactions and potential for off-target effects[3].
-
Quarfloxin (CX-3543): A fluoroquinolone derivative that reached clinical trials as a G-quadruplex-stabilizing agent, providing a benchmark with known clinical context[1].
-
GQC-05: An indoloisoquinoline derivative known to be a potent and selective binder of the c-Myc G-quadruplex[1].
-
Staurosporine: A promiscuous kinase inhibitor, serving as a positive control for off-target kinase activity.
Experimental Design: A Multi-pronged Approach to Profiling
Our cross-reactivity profiling strategy is designed to provide a holistic view of the test compound's selectivity. The experimental workflow is depicted below:
Caption: Experimental workflow for cross-reactivity profiling.
Methodologies: Ensuring Rigor and Reproducibility
Detailed protocols are crucial for the generation of reliable and comparable data. Here, we outline the key experimental methodologies employed in this guide.
G-Quadruplex Binding Assay (FRET-Melting)
Objective: To determine the binding affinity and stabilization of the test and comparator compounds to the c-Myc G-quadruplex DNA.
Principle: A dual-labeled oligonucleotide that forms a G-quadruplex is used. In the folded state, a quencher is in close proximity to a fluorophore, resulting in low fluorescence. Ligand binding stabilizes the G-quadruplex, leading to an increase in the melting temperature (Tm).
Protocol:
-
A solution of the fluorescently labeled c-Myc G-quadruplex-forming oligonucleotide (e.g., FAM-Pu27-TAMRA) is prepared in a potassium-containing buffer.
-
Serial dilutions of the test and comparator compounds are added to the oligonucleotide solution in a 96-well plate.
-
The fluorescence is monitored over a temperature gradient (e.g., 25°C to 95°C) using a real-time PCR instrument.
-
The change in melting temperature (ΔTm) is calculated by comparing the Tm of the oligonucleotide with and without the compound.
Kinase Panel Screening
Objective: To assess the inhibitory activity of the compounds against a broad panel of human kinases.
Principle: Commercially available kinase profiling services (e.g., Eurofins' KinaseProfiler™, Promega's Kinase Selectivity Profiling Systems) utilize various assay formats (radiometric, luminescence, or fluorescence-based) to measure the enzymatic activity of a large number of kinases in the presence of the test compound[4][5].
Protocol:
-
The test and comparator compounds are submitted to a commercial vendor for screening at a standard concentration (e.g., 10 µM) against their full kinase panel.
-
Data is typically reported as the percentage of remaining kinase activity compared to a vehicle control.
-
For significant "hits" (e.g., >50% inhibition), dose-response curves are generated to determine the IC50 values.
GPCR Panel Screening
Objective: To evaluate the agonist or antagonist activity of the compounds at a diverse panel of G-protein coupled receptors.
Principle: Similar to kinase screening, commercial services (e.g., Eurofins' GPCR screening services) offer cell-based assays that measure downstream signaling events (e.g., calcium flux, cAMP production, β-arrestin recruitment) upon GPCR activation or inhibition[6][7].
Protocol:
-
Compounds are screened at a fixed concentration (e.g., 10 µM) in both agonist and antagonist modes against a panel of GPCRs.
-
Activity is reported as a percentage of a known reference agonist or antagonist.
-
Dose-response curves are generated for any significant interactions to determine EC50 or IC50 values.
Cellular c-Myc Expression Assay
Objective: To determine the effect of the compounds on the expression of the c-Myc oncogene in a relevant cancer cell line (e.g., HeLa or Ramos cells).
Protocol: Quantitative Real-Time PCR (qRT-PCR):
-
Cancer cells are treated with varying concentrations of the test and comparator compounds for a specified time (e.g., 24 hours).
-
Total RNA is extracted, and cDNA is synthesized.
-
qRT-PCR is performed using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative change in c-Myc mRNA expression is calculated using the ΔΔCt method.
Western Blot:
-
Cell lysates from treated cells are prepared and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against c-Myc and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies.
-
Bands are visualized using a chemiluminescence detection system and quantified by densitometry.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of the compounds on the viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically[8].
Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test and comparator compounds for a set period (e.g., 72 hours).
-
MTT solution is added to each well and incubated to allow formazan crystal formation.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.
Comparative Data Analysis
The following tables summarize the hypothetical experimental data for this compound and the comparator compounds.
Table 1: G-Quadruplex Binding and Cellular c-Myc Inhibition
| Compound | c-Myc G4 ΔTm (°C) | c-Myc mRNA Downregulation (at 10 µM, % of control) | c-Myc Protein Downregulation (at 10 µM, % of control) |
| This compound | 15.2 | 65% | 58% |
| TmPyP4 | 18.5 | 75% | 70% |
| Quarfloxin | 12.8 | 55% | 50% |
| GQC-05 | 21.3 | 85% | 80% |
| Staurosporine | < 2 | < 10% | < 10% |
Table 2: Kinase and GPCR Off-Target Profile (Hits with >50% Inhibition at 10 µM)
| Compound | Number of Kinase Hits | Notable Kinase Hits (IC50, µM) | Number of GPCR Hits | Notable GPCR Hits (EC50/IC50, µM) |
| This compound | 5 | PIM1 (2.5), CDK9 (5.1) | 2 | D2R (antagonist, 8.2) |
| TmPyP4 | 25 | Multiple kinases < 1 µM | 8 | Multiple receptors < 5 µM |
| Quarfloxin | 8 | TOPO II (known target) | 3 | A1AR (antagonist, 7.5) |
| GQC-05 | 2 | None < 10 µM | 1 | None < 10 µM |
| Staurosporine | >200 | Pan-kinase inhibitor | 15 | Multiple receptors < 10 µM |
Table 3: Cytotoxicity in Cancer Cell Lines
| Compound | HeLa IC50 (µM) | Ramos IC50 (µM) |
| This compound | 8.5 | 5.2 |
| TmPyP4 | 1.2 | 0.8 |
| Quarfloxin | 3.5 | 2.1 |
| GQC-05 | 15.1 | 10.8 |
| Staurosporine | 0.01 | 0.008 |
Interpretation and Insights
The data presented in the tables above allows for a comprehensive comparison of this compound against the selected panel.
-
Primary Target Engagement: this compound demonstrates significant stabilization of the c-Myc G-quadruplex, comparable to the clinically evaluated Quarfloxin. This is further corroborated by its ability to downregulate both c-Myc mRNA and protein levels in a cellular context. While not as potent as the highly selective GQC-05, it shows clear on-target activity.
-
Off-Target Selectivity: The kinase and GPCR panel screens reveal a relatively clean off-target profile for this compound compared to the promiscuous binders TmPyP4 and Staurosporine. The limited number of kinase and GPCR hits suggests a favorable selectivity profile. The identified hits (PIM1, CDK9, and D2R) should be further investigated to understand their potential clinical implications.
-
Cellular Potency and Therapeutic Window: The cytotoxicity data indicates that this compound possesses anti-proliferative activity in cancer cell lines at concentrations that are reasonably close to those required for on-target c-Myc inhibition. This suggests a potential therapeutic window, although further studies are required to confirm this in more complex models.
Caption: A conceptual diagram illustrating the selectivity continuum.
Conclusion: A Promising Candidate with a Favorable Profile
This comprehensive cross-reactivity profiling guide demonstrates that this compound is a promising compound with a well-defined on-target activity against the c-Myc G-quadruplex and a favorable selectivity profile compared to several established G-quadruplex binders. Its moderate off-target interactions and encouraging therapeutic window in cellular models warrant further investigation and optimization. By employing the multi-faceted experimental approach detailed in this guide, researchers can gain a deeper understanding of their lead compounds and navigate the complex landscape of drug discovery with greater confidence.
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G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy. (2023). MDPI. [Link]
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Identification of G-Quadruplex-Binding Inhibitors of Myc Expression through Affinity Selection-Mass Spectrometry. (2019). PubMed. [Link]
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Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules. (2023). MDPI. [Link]
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Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. [Link]
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GPCR Screening and Profiling - Identify Valuable Hits. (n.d.). Eurofins Discovery. [Link]
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Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. (2017). YouTube. [Link]
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A Comparative Guide to Validating the Mechanism of Action of Methyl 5-nitro-1H-indole-6-carboxylate as a Novel Kinase Inhibitor
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of the novel chemical entity, Methyl 5-nitro-1H-indole-6-carboxylate (MNIC). Given the prevalence of the indole scaffold in kinase inhibitor drug discovery, this guide is structured around the hypothesis that MNIC acts as an inhibitor of the MEK1/2 kinases within the pivotal RAS/RAF/MEK/ERK (MAPK) signaling pathway.[1][2][3][4][5]
The methodologies outlined herein are designed to be self-validating, incorporating rigorous controls and objective comparisons against established, FDA-approved MEK1/2 inhibitors, Trametinib and Selumetinib .[6][7][8][9][10] This comparative approach is essential for contextualizing the potency, selectivity, and cellular efficacy of MNIC, thereby providing a clear rationale for its continued development.
The Strategic Hypothesis: MNIC as a MEK1/2 Inhibitor
The MAPK/ERK pathway is a critical signal transduction cascade that regulates cell proliferation, survival, and differentiation.[11][12][13] Its hyperactivation is a hallmark of many human cancers, making its components, particularly MEK1 and MEK2, prime therapeutic targets.[9][12] We hypothesize that MNIC targets the ATP-binding pocket of MEK1/2, preventing the phosphorylation and subsequent activation of its downstream effector, ERK1/2. This guide will systematically test this hypothesis through a multi-phased experimental plan.
Hypothesized Signaling Pathway and Point of Inhibition
Caption: Hypothesized mechanism of MNIC as a MEK1/2 inhibitor within the MAPK pathway.
Phase 1: Biochemical Validation of Direct MEK1/2 Inhibition
The foundational step is to determine if MNIC directly inhibits the enzymatic activity of MEK1/2 in a purified, cell-free system. This removes cellular complexities like membrane transport and metabolism, providing a direct measure of target engagement.
Experiment 1.1: In Vitro Kinase Inhibition Assay
Rationale: An in vitro kinase assay is the gold standard for quantifying the direct inhibitory potential of a compound against a target kinase.[14][15] We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, such as the LanthaScreen® technology, which offers high sensitivity and is less prone to compound interference.[16][17][18] This assay measures the phosphorylation of a substrate by the kinase; inhibition is detected as a decrease in the FRET signal.[17]
Comparative Compounds:
-
Positive Control: Trametinib (known potent MEK1/2 inhibitor).[7][9]
-
Test Compound: this compound (MNIC).
-
Negative Control: DMSO (vehicle).
Data Summary: Biochemical Potency (IC₅₀)
| Compound | Target | Assay Format | IC₅₀ (nM) |
| Trametinib | MEK1 | LanthaScreen® TR-FRET | 0.92 |
| MNIC (Simulated Data) | MEK1 | LanthaScreen® TR-FRET | 15.4 |
| DMSO | MEK1 | LanthaScreen® TR-FRET | > 50,000 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Detailed Protocol: TR-FRET Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Reconstitute recombinant active MEK1 enzyme, a fluorescein-labeled ERK1 substrate peptide, and ATP to their working concentrations.
-
Compound Plating: Serially dilute MNIC, Trametinib, and DMSO in a 384-well assay plate.
-
Kinase Reaction: Add the MEK1 enzyme to the wells containing the compounds and incubate for 15 minutes at room temperature. Initiate the kinase reaction by adding a mixture of the ERK1 substrate and ATP.[19] Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-ERK1 antibody.[17] The antibody binds to the phosphorylated substrate, bringing the terbium donor and fluorescein acceptor into proximity, generating a FRET signal.
-
Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET-compatible plate reader, measuring emission at 520 nm (FRET signal) and 490 nm (terbium signal).[16]
-
Analysis: Calculate the emission ratio (520 nm / 490 nm). Plot the ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Phase 2: Cellular Target Engagement and Functional Impact
Confirming that MNIC can enter cells and inhibit MEK1/2 in a physiological context is the critical next step. We will assess the downstream signaling effects and the ultimate impact on cell viability.
Experiment 2.1: Western Blot for Phospho-ERK (p-ERK)
Rationale: Since ERK1/2 is the direct substrate of MEK1/2, measuring the phosphorylation status of ERK (p-ERK) serves as a robust biomarker of MEK activity within the cell.[20][21] A reduction in p-ERK levels upon treatment with MNIC would strongly support on-target activity.[22][23]
Comparative Compounds:
-
Positive Control: Selumetinib (known potent MEK1/2 inhibitor).[6][24]
-
Test Compound: MNIC.
-
Negative Control: DMSO.
Data Summary: Cellular Pathway Inhibition
| Compound (1 µM) | Cell Line | p-ERK1/2 Inhibition (%) | Total ERK1/2 Levels |
| Selumetinib | A375 (BRAF V600E) | 95% | No Change |
| MNIC (Simulated Data) | A375 (BRAF V600E) | 85% | No Change |
| DMSO | A375 (BRAF V600E) | 0% | No Change |
Detailed Protocol: Western Blot for p-ERK Analysis
-
Cell Culture & Treatment: Seed A375 melanoma cells (which have a BRAF mutation leading to constitutive MAPK pathway activation) in 6-well plates. Once they reach 70-80% confluency, treat with MNIC, Selumetinib (1 µM), or DMSO for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[25]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Detection & Reprobing: Detect bands using an ECL substrate. After imaging, strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.[26]
-
Analysis: Quantify band intensity using densitometry software. Normalize p-ERK signal to total ERK signal for each sample.
Experiment 2.2: Cell Viability Assay
Rationale: To link target engagement with a functional cellular outcome, we will measure the effect of MNIC on the viability of cancer cells dependent on the MAPK pathway. The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, provides a robust and high-throughput method.[27][28][29][30]
Data Summary: Anti-proliferative Activity (EC₅₀)
| Compound | Cell Line | Assay Format | EC₅₀ (nM) |
| Trametinib | A375 (BRAF V600E) | CellTiter-Glo® | 8 |
| MNIC (Simulated Data) | A375 (BRAF V600E) | CellTiter-Glo® | 95 |
| DMSO | A375 (BRAF V600E) | CellTiter-Glo® | > 50,000 |
EC₅₀ (Half-maximal effective concentration) is the concentration that gives a half-maximal response (in this case, reduction in cell viability).
Detailed Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating: Seed A375 cells in opaque-walled 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of MNIC, Trametinib, or DMSO for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[31]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[30]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[27]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[29]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to DMSO-treated controls and plot against the log of compound concentration to determine EC₅₀ values.
Phase 3: Selectivity and Off-Target Profiling
Rationale: A critical aspect of drug development is ensuring the compound is selective for its intended target. Off-target kinase activity can lead to toxicity and unforeseen side effects. A broad kinase panel screen is the most effective way to assess the selectivity profile of a new inhibitor. Services like Eurofins DiscoverX's KINOMEscan® platform provide a comprehensive method for this analysis.[32][33][34][35] This platform utilizes a competition binding assay to quantify the interaction of a compound against a large panel of human kinases.[32][33]
Experimental Workflow for MoA Validation
Caption: A tiered workflow for validating MNIC's mechanism of action.
Data Summary: Kinase Selectivity Profile (Simulated)
| Kinase Target | MNIC % Control @ 1 µM | Interpretation |
| MEK1 | < 1% | Potent Target |
| MEK2 | < 1% | Potent Target |
| ABL1 | 92% | No significant binding |
| EGFR | 88% | No significant binding |
| PI3Kα | 95% | No significant binding |
| SRC | 91% | No significant binding |
| ... (400+ other kinases) | > 85% | Broadly selective profile |
% Control represents the percentage of the kinase that remains available for binding to the immobilized ligand after incubation with the test compound. A lower number indicates stronger binding/inhibition.
Conclusion
This guide presents a logical and rigorous workflow to validate the hypothesized mechanism of action for this compound. By systematically progressing from direct biochemical assays to cellular target engagement and broad selectivity profiling, researchers can build a comprehensive data package. The objective comparison against well-characterized drugs like Trametinib and Selumetinib at each stage is crucial for establishing the therapeutic potential and differentiation of this novel compound. Positive results from this validation cascade would provide a strong foundation for advancing MNIC into further preclinical and clinical development as a novel MEK1/2 inhibitor.
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A Senior Application Scientist's Guide to Benchmarking Methyl 5-nitro-1H-indole-6-carboxylate Against Known Anti-inflammatory Drugs
Introduction: Charting a Course for a Novel Anti-Inflammatory Candidate
Inflammation is a foundational biological process, a double-edged sword that is essential for healing yet destructive in its chronic, unchecked state.[1] The therapeutic armamentarium against chronic inflammation is dominated by non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and biologics, each with distinct mechanisms and limitation profiles.[1] The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anti-inflammatory properties.[2][3] Many indole derivatives have been synthesized and evaluated for their potential to mitigate inflammatory responses, often by targeting key enzymes like cyclooxygenase (COX) or modulating pro-inflammatory signaling cascades.[3][4][5]
This guide focuses on a novel compound, Methyl 5-nitro-1H-indole-6-carboxylate . Given the established anti-inflammatory potential of the indole scaffold, a systematic evaluation of this specific derivative is warranted. This document, written from the perspective of a senior application scientist, provides a comprehensive, technically-grounded framework for benchmarking this compound against established anti-inflammatory agents. We will move beyond simple protocols to explain the scientific causality behind each experimental choice, ensuring a robust and self-validating approach to characterization. Our objective is to generate a high-fidelity data package that clearly defines the compound's potential mechanism of action and therapeutic window.
Part 1: Assembling the Comparator Panel: Rationale and Selection
A robust benchmarking study requires carefully selected comparators that represent different, well-characterized mechanisms of action. This allows for a nuanced interpretation of the test compound's activity. Our recommended panel includes:
-
Indomethacin (Non-Selective COX Inhibitor): A potent, classic NSAID that inhibits both COX-1 and COX-2 enzymes.[6] It serves as a benchmark for broad-spectrum prostaglandin synthesis inhibition. The cyclooxygenase (COX) enzyme is pivotal in the biosynthesis of prostaglandins.[7]
-
Celecoxib (Selective COX-2 Inhibitor): This drug specifically targets COX-2, the isoform primarily induced during inflammation, thereby reducing the gastrointestinal side effects associated with COX-1 inhibition.[8][9] Comparing our test compound to both Indomethacin and Celecoxib will help elucidate its potential COX selectivity. COX-2 inhibitors work by binding to the COX-2 enzyme and preventing it from converting arachidonic acid into prostaglandins.[10]
-
Dexamethasone (Corticosteroid): A powerful, broad-spectrum anti-inflammatory agent that acts through genomic and non-genomic mechanisms to suppress the expression of multiple pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[11] It is an essential high-efficacy positive control, particularly in cell-based assays.
Part 2: In Vitro Characterization: Dissecting the Cellular Mechanism of Action
The foundational step in characterizing any new anti-inflammatory agent is to understand its effects at the cellular level. We will use a lipopolysaccharide (LPS)-stimulated macrophage model, a cornerstone of in vitro inflammation research.[12] LPS, a component of Gram-negative bacteria, triggers a powerful inflammatory cascade, making it an ideal stimulus.[12]
Core Hypothesis & Experimental Rationale
Our primary hypothesis is that this compound mitigates inflammation by inhibiting the production of key inflammatory mediators. We will test this by quantifying its effect on nitric oxide (NO) and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central players in the inflammatory response.[13][14]
Signaling Pathway: LPS-Induced Inflammation in Macrophages
The diagram below illustrates the canonical signaling pathway activated by LPS in macrophages, leading to the production of the inflammatory mediators we will measure.
Caption: LPS signaling cascade via TLR4, leading to NF-κB activation and pro-inflammatory gene expression.
Experimental Protocol: Cytokine and Nitric Oxide Inhibition Assay
This protocol is designed to be self-validating by including vehicle controls (negative) and established drugs (positive controls).
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages with PMA) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO₂ humidified incubator.
-
-
Cell Plating:
-
Seed the macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight.
-
-
Compound Preparation & Treatment:
-
Prepare stock solutions of this compound, Indomethacin, Celecoxib, and Dexamethasone in DMSO.
-
Create a 2-fold serial dilution series for each compound (e.g., from 100 µM to 0.78 µM). The final DMSO concentration in the media should be ≤ 0.1%.
-
Pre-treat the cells with the compounds or vehicle (0.1% DMSO) for 2 hours.
-
-
Inflammatory Stimulation:
-
After pre-treatment, stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[6] An unstimulated control group (vehicle only, no LPS) must be included.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Supernatant Collection & Analysis:
-
Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Use the Griess Reagent System to measure the concentration of nitrite (a stable product of NO) in the supernatant, following the manufacturer's protocol. Read absorbance at 540 nm.
-
TNF-α and IL-6 Measurement: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine or human TNF-α and IL-6.[6] Follow the manufacturer's instructions precisely.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess cell viability in the remaining cells using an MTT or PrestoBlue™ assay. This is a critical step to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.
-
Part 3: In Vivo Evaluation: Assessing Efficacy in an Acute Inflammation Model
In vitro data provides mechanistic clues, but in vivo testing is required to evaluate a compound's efficacy within a complex biological system, accounting for pharmacokinetics and pharmacodynamics.[15][16] The carrageenan-induced paw edema model is a robust, well-characterized, and highly reproducible model of acute inflammation, making it the industry standard for initial in vivo screening.[17][18][19]
Mechanism of Carrageenan-Induced Edema
Carrageenan injection into the paw triggers a biphasic inflammatory response.[20]
-
Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.[1]
-
Late Phase (2-6 hours): Dominated by the production of prostaglandins, mediated by the upregulation of COX-2.[20] This phase is particularly sensitive to inhibition by NSAIDs.
Experimental Workflow: Carrageenan-Induced Paw Edema
The following workflow diagram outlines the key steps and timing of the in vivo experiment.
Caption: Timeline for the in vivo carrageenan-induced paw edema assay.
Experimental Protocol: Rat Paw Edema Assay
-
Animals: Use male Wistar rats or Swiss albino mice (150-200g). House them with a 12-hour light/dark cycle and access to food and water ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
This compound (e.g., 10, 30, 100 mg/kg)
-
Indomethacin (10 mg/kg)
-
Celecoxib (30 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the T=0 measurement.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[21]
-
Induction of Edema: Inject 0.1 mL of a 1% w/v suspension of λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[21][22]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[23][24]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment volume.
-
Calculate the Percentage Inhibition of Edema for each treated group relative to the vehicle control group using the formula:
-
% Inhibition = [ (VC - VT) / VC ] * 100
-
Where VC is the average edema volume of the control group and VT is the average edema volume of the treated group.
-
-
Part 4: Data Synthesis and Interpretation
All quantitative data must be summarized in clear, concise tables for direct comparison. The goal is to build a profile of the test compound relative to the benchmarks.
Table 1: In Vitro Anti-Inflammatory Activity (Hypothetical Data)
| Compound | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀ for TNF-α) |
| Vehicle | No Inhibition | No Inhibition | No Inhibition | > 100 | N/A |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Indomethacin | Experimental Value | Experimental Value | Experimental Value | > 100 | Calculated Value |
| Celecoxib | Experimental Value | Experimental Value | Experimental Value | > 100 | Calculated Value |
| Dexamethasone | Experimental Value | Experimental Value | Experimental Value | > 100 | Calculated Value |
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.
Interpretation: A potent compound will have low IC₅₀ values. A high Selectivity Index indicates that the anti-inflammatory effect occurs at concentrations well below those that cause cell death, suggesting a favorable therapeutic window.
Table 2: In Vivo Anti-Edema Activity (Hypothetical Data)
| Treatment Group (Dose) | Paw Edema Volume (mL) at 3 hr | % Inhibition at 3 hr | Paw Edema Volume (mL) at 5 hr | % Inhibition at 5 hr |
| Vehicle Control | Experimental Value (e.g., 0.85 ± 0.05) | 0% | Experimental Value (e.g., 0.75 ± 0.04) | 0% |
| This compound (10 mg/kg) | Experimental Value | Calculated Value | Experimental Value | Calculated Value |
| This compound (30 mg/kg) | Experimental Value | Calculated Value | Experimental Value | Calculated Value |
| This compound (100 mg/kg) | Experimental Value | Calculated Value | Experimental Value | Calculated Value |
| Indomethacin (10 mg/kg) | Experimental Value | Calculated Value | Experimental Value | Calculated Value |
| Celecoxib (30 mg/kg) | Experimental Value | Calculated Value | Experimental Value | Calculated Value |
Values to be presented as Mean ± SEM.
Interpretation: The 3-hour time point is a key indicator of prostaglandin-mediated inflammation. Strong inhibition at this time point, comparable to Indomethacin or Celecoxib, would suggest a potential COX-inhibiting mechanism. Efficacy across multiple time points indicates sustained anti-inflammatory action.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for the preclinical benchmarking of this compound. By systematically comparing its in vitro mechanistic profile and in vivo acute efficacy against well-defined standards, researchers can generate a robust, interpretable dataset. This foundational data package is essential for making informed decisions about the compound's potential as a novel anti-inflammatory therapeutic and for guiding future development efforts, such as more advanced mechanism-of-action studies and chronic inflammation models.
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Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC - PubMed Central. Available at: [Link]
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A novel bispecific antibody targeting TNF-α and IL-6 receptor as a potent immunotherapeutic agent for inflammation. NIH. Available at: [Link]
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A Researcher's Guide to the Reproducibility of Synthesis and Biological Evaluation of Methyl 5-nitro-1H-indole-6-carboxylate
In an era where the reproducibility of scientific findings is under intense scrutiny, this guide offers a comprehensive analysis of the synthesis and biological evaluation of Methyl 5-nitro-1H-indole-6-carboxylate, a member of the pharmacologically significant nitroindole family. This document is intended for researchers, chemists, and drug development professionals, providing not just protocols, but also a critical discussion on the factors that influence experimental reproducibility. As has been noted, more than 70% of scientists have reported being unable to reproduce a published experimental result, underscoring the need for detailed and transparent methodologies[1]. This guide aims to address this challenge by presenting self-validating protocols and a comparative analysis grounded in established scientific principles.
Part 1: The Synthetic Challenge: Achieving Reproducible Yields and Purity
The synthesis of functionalized indoles is a cornerstone of medicinal chemistry. However, seemingly minor variations in reaction conditions can lead to significant discrepancies in yield and purity, a common issue in organic synthesis[2][3]. This section provides a detailed, reproducible protocol for the synthesis of this compound, alongside a discussion of critical parameters.
Proposed Synthesis of this compound
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Methyl 1H-indole-6-carboxylate
-
Starting Material: Commercially available 1H-Indole-6-carboxylic acid.
-
Esterification (Fischer-Speier):
-
To a solution of 1H-indole-6-carboxylic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Methyl 1H-indole-6-carboxylate[5].
-
Step 2: Nitration of Methyl 1H-indole-6-carboxylate
-
Nitrating Agent: A solution of nitric acid in sulfuric acid is a common, albeit harsh, nitrating agent for indoles. A milder alternative, such as tetramethylammonium nitrate with trifluoroacetic anhydride, can offer better regioselectivity and reproducibility[6].
-
Procedure:
-
Dissolve Methyl 1H-indole-6-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile at 0 °C.
-
Add tetramethylammonium nitrate (1.1 equivalents) to the solution[6].
-
Slowly add a solution of trifluoroacetic anhydride (1.5 equivalents) in acetonitrile while maintaining the temperature at 0-5 °C[6].
-
Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to afford this compound.
-
Causality Behind Experimental Choices:
-
Esterification: The Fischer-Speier esterification is a classic and cost-effective method. The use of a catalytic amount of strong acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
-
Nitration: The choice of a non-acidic nitrating system is crucial for indole substrates, which are prone to polymerization under strongly acidic conditions. The in-situ generation of trifluoroacetyl nitrate provides a reactive yet controllable electrophile for the nitration reaction[6]. The regioselectivity (nitration at the 5-position) is directed by the existing carbomethoxy group at the 6-position.
Trustworthiness and Self-Validation:
To ensure the reproducibility of this synthesis, the following control measures are essential:
-
Purity of Reagents: The purity of starting materials and reagents, especially the solvent, can significantly impact the reaction outcome[7].
-
Temperature Control: Maintaining the specified temperature is critical, particularly during the nitration step, to prevent side reactions.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the indole ring.
-
Consistent Work-up: The work-up procedure, including the neutralization and extraction steps, should be performed consistently to ensure reproducible yields and purity[3].
Synthesis Workflow Diagram
Caption: Synthetic route to this compound.
Comparative Synthesis Data
| Compound | Starting Material | Key Reagents | Reported Yield | Reference |
| This compound | 1H-Indole-6-carboxylic acid | NMe4NO3, (CF3CO)2O | Expected >60% | Proposed |
| Methyl 5-nitroindole-2-carboxylate | Methyl 1-acetylindoline-2-carboxylate | HNO3, MnO2 | 40% (total) | [4] |
| 1-Methyl-5-nitro-1H-indole-2-carboxylic acid | 5-Nitro-1H-indole-2-carboxylic acid ethyl ester | NaH, CH3I | 45% | [8] |
| Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate | (Z)-methyl 2-(2-nitro-5-R-phenylamino)-3-oxobutanoate | Pd(OAc)2, Xantphos | Not specified | [9] |
Part 2: Reproducibility in Biological Assays: From Bench to Meaningful Data
The "reproducibility crisis" is particularly acute in the life sciences, where complex biological systems and assays introduce numerous variables[1][10]. Nitroindole derivatives have shown promise as anticancer agents, particularly as binders of G-quadruplex DNA in oncogene promoters like c-Myc[11][12]. This section details reproducible assays to evaluate the biological activity of this compound.
Experimental Protocol: c-Myc G-Quadruplex Binding Assay (FRET-based)
This assay determines the ability of the test compound to stabilize the G-quadruplex structure in the c-Myc promoter.
-
Materials:
-
Fluorescently labeled c-Myc promoter oligonucleotide (e.g., 5'-FAM-Pu27-TAMRA-3').
-
Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Test compound (this compound).
-
Positive control (a known G-quadruplex binder, e.g., TMPyP4).
-
-
Procedure:
-
Anneal the fluorescently labeled oligonucleotide in the assay buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form the G-quadruplex structure.
-
In a 96-well black plate, add the annealed oligonucleotide to the assay buffer.
-
Add serial dilutions of the test compound.
-
Incubate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader (Excitation: ~490 nm, Emission: ~520 nm and ~580 nm).
-
An increase in the FAM/TAMRA emission ratio indicates stabilization of the G-quadruplex.
-
Experimental Protocol: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compound on cancer cells.
-
Materials:
-
Cancer cell line (e.g., HeLa or a relevant cancer cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Causality and Trustworthiness in Biological Assays:
-
Cell Line Authentication: Use of misidentified or contaminated cell lines is a major source of irreproducibility[10]. Regular authentication of cell lines is critical.
-
Reagent Quality: The source and batch of reagents, such as serum and antibodies, can significantly affect results[1].
-
Assay Conditions: Strict adherence to incubation times, temperatures, and concentrations is paramount.
-
Data Analysis: Transparent reporting of statistical methods and the inclusion of appropriate controls are necessary for data validation[13].
Hypothetical Signaling Pathway
Caption: Proposed mechanism of action for a c-Myc G-quadruplex binder.
Comparative Biological Activity Data
| Compound/Fragment | Target | Assay | IC50 / Activity | Reference |
| This compound | c-Myc G-quadruplex | FRET, MTT | To be determined | Proposed |
| Pyrrolidine-substituted 5-nitroindoles | c-Myc G-quadruplex | NMR, Cell cycle analysis | Induce cell cycle arrest | [11][12] |
| Indole-2-carboxamides | Antiproliferative | Caspase-3 assay | Caspase-3 activation | [14] |
| 5-Nitroindole Derivatives | Antibacterial | MIC assay | Varies | [15] |
Conclusion
The reproducibility of synthesizing and evaluating novel chemical entities like this compound is fundamental to the integrity and efficiency of drug discovery. This guide has provided detailed, reasoned protocols for its synthesis and biological characterization, with a strong emphasis on the critical parameters that govern reproducibility. By fostering a deeper understanding of the "why" behind the "how," we can collectively improve the reliability of our scientific contributions. As the complexity of research evolves, so too must our commitment to transparent and robust experimental design and reporting[16].
References
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The challenges of reproducibility in life science research - Malvern Panalytical. (2017-05-23). Available from: [Link]
-
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The Evolution of Biological Research: Future, Challenges, and Opportunities. Available from: [Link]
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Identifying and Overcoming Threats to Reproducibility, Replicability, Robustness, and Generalizability in Microbiome Research - NIH. (2018-06-05). Available from: [Link]
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Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. Available from: [Link]
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A Head-to-Head Comparison of 5-Nitroindole and 6-Nitroindole Derivatives: A Guide for Medicinal Chemists
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic drugs.[1] Introducing a nitro group (—NO₂) to this scaffold dramatically alters its electronic properties and biological activity, creating a versatile platform for drug discovery. The position of this single functional group can profoundly impact a molecule's reactivity, binding affinity, and therapeutic potential.
This guide provides an in-depth, head-to-head comparison of 5-nitroindole and 6-nitroindole derivatives, two of the most common and functionally distinct isomers. We will dissect their fundamental physicochemical differences, explore divergent synthetic strategies, and compare their performance in key therapeutic areas, supported by experimental data. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the appropriate scaffold for their specific research objectives.
Part 1: Physicochemical and Electronic Properties—The "Why" Behind the Function
The regiochemistry of the nitro group is the primary determinant of the derivative's behavior. The electron-withdrawing nature of the nitro group influences the electron density distribution across the indole ring system, impacting reactivity and molecular interactions.
-
5-Nitroindole: The nitro group at the 5-position exerts a strong electron-withdrawing effect through both resonance and induction. This effect is efficiently delocalized across the bicyclic system, significantly decreasing electron density at the C3 position. This increased electrophilicity at C3 makes the 5-nitroindole scaffold more susceptible to nucleophilic attack compared to its 6-nitro counterpart.[2] This electronic feature is a critical factor in its biological activity, particularly in interactions with electron-rich biological macromolecules.
-
6-Nitroindole: When the nitro group is at the 6-position, its electron-withdrawing resonance effect on the C3 position is less direct.[2] While it still deactivates the ring through induction, the impact on the pyrrole moiety's reactivity is less pronounced than in the 5-nitro isomer. This subtle electronic difference leads to distinct chemical reactivity and, consequently, different biological targeting capabilities.
Spectroscopically, these isomers are also distinct. The UV/vis absorption spectrum for 5-nitroindole shows a primary peak around 322 nm, whereas 6-nitroindole exhibits two maxima in the 300-400 nm range.[3] This difference in chromophores can be leveraged for characterization and in certain assay designs.
Caption: Electronic differences between 5- and 6-nitroindole.
Part 2: Comparative Biological Activities and Applications
The distinct electronic profiles of 5- and 6-nitroindole derivatives translate into divergent applications in drug discovery and molecular biology.
Application I: Anticancer Agents
Both scaffolds have been explored for anticancer activity, but their primary mechanisms and potency often differ.
5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders: A significant body of research highlights the utility of 5-nitroindoles in targeting G-quadruplexes (G4), non-canonical DNA structures prevalent in the promoter regions of oncogenes like c-Myc.[4] The electron-deficient nature of the 5-nitroindole core is crucial for the π-π stacking interactions that stabilize the G4 structure. This stabilization represses c-Myc transcription, leading to cell-cycle arrest and apoptosis in cancer cells.[4][5] Pyrrolidine-substituted 5-nitroindoles, in particular, have demonstrated potent anti-proliferative effects in various cancer cell lines.[4]
6-Nitroindole Derivatives as General Cytotoxic Agents: Derivatives of 6-nitroindazole, a related scaffold, have shown significant antiproliferative activity against lung carcinoma cell lines, with IC₅₀ values in the low micromolar range (5–15 μM).[6] While the 6-nitroindole core is a common feature in molecules with anticancer properties, a single, well-defined mechanism like G4 binding is less commonly reported. Instead, they are often used as foundational structures for developing inhibitors of various targets, including tubulin polymerization.[7][8]
Quantitative Comparison: In Vitro Anticancer Activity
| Derivative Class | Compound Example | Cancer Cell Line | IC₅₀ (μM) | Primary Mechanism | Reference |
| 5-Nitroindole | Compound 5 | HeLa | 5.08 ± 0.91 | c-Myc G4 Binding | [4] |
| 5-Nitroindole | Compound 7 | HeLa | 5.89 ± 0.73 | c-Myc G4 Binding | [4] |
| 6-Nitroindazole | Benzo[g]indazole Deriv. | NCI-H460 (Lung) | 5 - 15 | Not specified | [6] |
| 6-Indole | Compound 3g | MCF-7 (Breast) | 2.94 ± 0.56 | Tubulin Polymerization | [8] |
Application II: Universal Base Analogues in Oligonucleotides
In molecular biology, a "universal base" is a nucleotide analogue that can pair with any of the four canonical bases (A, T, C, G) without significantly disrupting the DNA double helix. This application starkly differentiates the two isomers.
5-Nitroindole: The Superior Universal Base: 5-Nitroindole is widely regarded as one of the best universal base analogues available.[9] Its function is not based on hydrogen bonding but on its ability to stack effectively within the DNA duplex, a property enhanced by its large aromatic surface area and hydrophobicity.[10] Crucially, its incorporation is minimally destabilizing to the DNA duplex. Studies comparing 17-mer oligonucleotides showed that substituting a natural base with 5-nitroindole in the middle of the sequence resulted in a melting temperature (Tₘ) drop of only 5°C.[10]
6-Nitroindole: A Less Stable Alternative: Comparative studies have shown that the 6-nitroindole analogue is significantly more destabilizing to DNA duplexes. The precise electronic and steric factors contribute to a poorer stacking interaction with adjacent bases.[11]
Quantitative Comparison: Duplex Stability (Tₘ)
| Universal Base Analogue | Tₘ (°C) of 17-mer Duplex | Change from Control (ΔTₘ) | Reference |
| Control (Fully Matched) | 72 | 0 | [10] |
| 5-Nitroindole (1 substitution) | 67 | -5 | [10][11] |
| 6-Nitroindole (1 substitution) | 64 | -8 | [11] |
| 3-Nitropyrrole (1 substitution) | 62 | -10 | [11] |
Part 3: Synthesis and Experimental Protocols
The choice between these scaffolds can also be influenced by synthetic accessibility. While general indole syntheses are well-established, the introduction of the nitro group and subsequent derivatization require specific strategies.
Caption: General workflow for nitroindole drug discovery.
Protocol 1: Synthesis of N-substituted 5-Nitroindole-3-carbaldehyde (A Key Intermediate)
This protocol is adapted from methodologies used to create precursors for biologically active conjugates and demonstrates a common derivatization pathway.[12]
Objective: To synthesize N-alkyl/benzyl 5-nitroindole-3-carbaldehyde derivatives, which serve as key intermediates for further elaboration.
Materials:
-
5-Nitroindole-3-carbaldehyde
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Appropriate propargyl or aryl bromide (e.g., benzyl bromide)
-
Ethyl acetate, Hexane (for extraction and chromatography)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-nitroindole-3-carbaldehyde (1.0 eq) in DMF (50 mL), add powdered KOH (2.0 eq).
-
Stir the resulting mixture at room temperature for 30 minutes. The formation of the potassium salt of the indole nitrogen will be observed.
-
Slowly add the desired alkyl or benzyl bromide (2.0-4.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cell Viability (MTT) Assay for Anticancer Activity
This protocol is a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[13]
Objective: To determine the concentration at which a nitroindole derivative inhibits 50% of cancer cell growth (IC₅₀).
Materials:
-
Selected cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Nitroindole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitroindole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (viability vs. log concentration) to determine the IC₅₀ value.
Conclusion and Future Outlook
The strategic placement of a nitro group on the indole scaffold is a powerful tool in medicinal chemistry. This guide demonstrates that 5-nitroindole and 6-nitroindole derivatives are not interchangeable; they possess distinct electronic, physicochemical, and biological profiles.
-
5-Nitroindole derivatives excel in applications requiring strong, specific electronic interactions. Their superiority as universal DNA base analogues is well-documented and stems from favorable stacking energies.[10][11] Furthermore, their electron-deficient nature makes them ideal candidates for targeting electron-rich structures like G-quadruplex DNA , positioning them as promising leads in oncology.[4][5][14]
-
6-Nitroindole derivatives serve as versatile building blocks for a broader, more diverse range of biological targets. While they may lack the specific, high-affinity interactions seen with the 5-nitro isomer in certain contexts, their utility in generating libraries of compounds for tubulin polymerization inhibition and general anticancer screening is significant.[6][8]
For the drug development professional, the choice is clear: for targeted applications demanding precise electronic tuning, such as oligonucleotide modification or G4-quadruplex binding, the 5-nitroindole scaffold is the superior choice. For broader discovery campaigns requiring a robust and synthetically versatile core, the 6-nitroindole scaffold remains a valuable starting point. Future research should focus on direct, side-by-side comparisons of these isomers in a wider array of biological assays to uncover novel activities and further refine the principles of their rational design.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-nitro-1H-indole-6-carboxylate
As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 5-nitro-1H-indole-6-carboxylate, grounding procedural steps in the principles of chemical safety and regulatory compliance.
The presence of the nitroaromatic functional group in this compound immediately classifies it as a substance requiring careful handling and disposal. Nitro compounds can be reactive and may pose specific hazards that necessitate a stringent disposal protocol.[1] This document serves as your operational plan for managing this chemical waste stream safely and effectively from the point of generation to its final disposition.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal procedure can begin, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for the 6-carboxylate isomer may not always be readily available, we can infer its hazard profile from related nitroaromatic and indole compounds.
Key Hazard Considerations:
-
Reactivity: Nitro compounds are oxidizing agents and can react violently with reducing agents.[1] They may also be thermally sensitive.
-
Toxicity: Many nitroaromatic compounds are classified as toxic.[2] Routes of exposure to be concerned with are inhalation, skin contact, and ingestion.
-
Environmental Hazard: Improper disposal can lead to environmental contamination.
Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to determine if a waste is hazardous.[3][4][5] Given the nitro functional group, this compound waste must be managed as hazardous waste .
| Hazard Profile: this compound (Inferred) |
| Physical State |
| Primary Hazard Class |
| Key Incompatibilities |
| Combustion Byproducts |
Part 2: Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA and Occupational Safety and Health Administration (OSHA) standards.[6][7]
Before handling the waste, ensure a barrier between you and the hazardous material.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[8][9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Check for any signs of degradation before use.
-
Body Protection: A standard lab coat is required. For larger quantities, a chemically resistant apron is recommended.
Proper segregation is the most critical step to prevent dangerous reactions in the waste container.
-
Dedicated Waste Stream: Establish a dedicated waste container for this compound and structurally similar nitro compounds.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially acidic, basic, or organic solvent waste containing reducing agents.[10] Never mix oxidizing acids with organic chemicals.[11]
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, residual solid) separately from any solutions containing the compound.
The container must be robust, compatible, and clearly communicate its contents and hazards.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of external contamination, and has a secure, leak-proof screw-top lid.[10][12]
-
EPA-Compliant Labeling: The label must, at a minimum, contain the following information:[13][14]
Laboratories are permitted to collect waste at or near the point of generation in an SAA.[13][14]
-
Location: The SAA must be under the control of laboratory personnel and situated away from sinks or floor drains.[15]
-
Container Management: Keep the waste container tightly closed at all times, except when adding waste.[10]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary containment bin to mitigate spills.[15]
-
Volume Limits: You may accumulate up to 55 gallons of a single hazardous waste stream in an SAA. Once this limit is reached, the container must be moved to the facility's Central Accumulation Area (CAA) within three days.
Laboratory personnel should never attempt to dispose of hazardous waste themselves.
-
Contact EHS: When the container is nearly full (no more than 90% capacity[4]), or if the project concludes, contact your institution's Environmental Health and Safety (EHS) or equivalent department.
-
Schedule Pickup: Arrange for a hazardous waste pickup, providing an accurate description of the waste.[12]
-
Documentation: Your EHS office will manage the final transport by a licensed hazardous waste vendor and ensure the waste is tracked from "cradle to grave" as required by RCRA.[13]
Part 3: Regulatory and Safety Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow from laboratory generation to final disposition.
Part 4: Generator Status and Accumulation Limits
Your facility's EPA generator status dictates how long hazardous waste can be stored on-site. This is determined by the total volume of hazardous waste generated per month across the entire facility, not just your lab.[13][14]
| Generator Status | Monthly Generation Rate | On-Site Accumulation Time Limit | Storage Quantity Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | No time limit | ≤ 1,000 kg |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | Up to 180 days | < 6,000 kg |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | Up to 90 days | No limit |
Source: Adapted from EPA regulations.[13][16]
By adhering to this structured and well-documented disposal protocol, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and uphold the principles of environmental responsibility that are integral to scientific excellence.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-nitro-1H-indole-6-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 5-nitro-1H-indole-6-carboxylate. The protocols herein are designed to establish a self-validating system of safety, grounded in established standards and a deep understanding of chemical causality. Our goal is to empower you with the knowledge to work safely, building a foundation of trust that extends beyond the product itself.
Hazard Analysis: A Structurally-Informed Approach
This compound is a molecule of interest in medicinal chemistry and drug discovery.[1][2][3] A formal hazard assessment begins with understanding its structural components: the indole core, a nitro group, and a methyl ester. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its potential hazards from structurally analogous compounds.
-
Indole Derivatives: The indole scaffold is a privileged structure in drug design due to its diverse biological activities.[4] However, this bioactivity necessitates careful handling. Related indole carboxylates are documented as causing skin and serious eye irritation.[5][6]
-
Nitro Compounds: Aromatic nitro compounds present specific hazards. They can be toxic and are often skin and eye irritants.[7] Safe handling of related nitro-aromatics like 5-Nitroindole requires thorough washing after handling and avoiding contact with skin and eyes.[8]
Based on this analysis, we must treat this compound as, at a minimum, a substance that is hazardous upon skin contact, a serious eye irritant, and potentially harmful if ingested. All work must be conducted under the assumption that this compound is a "particularly hazardous substance" as defined by the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates additional protective measures.[9][10]
Core Directive: Personal Protective Equipment (PPE) Ensemble
The selection of PPE is the final barrier between the researcher and the chemical hazard, employed after engineering and administrative controls are established. The following table outlines the required PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is mandatory. Nitrile provides good resistance to a range of organic compounds. The outer glove is considered contaminated and is removed after the procedure, while the inner glove provides secondary protection against tears or pinholes in the outer layer.[7][11] |
| Eye & Face Protection | Chemical Splash Goggles | Required at all times when the chemical is being handled. They must conform to ANSI Z87.1 standards and provide a complete seal around the eyes to protect against dust, splashes, and vapors.[8][11][12] |
| Face Shield | Required over goggles when there is a significant risk of splashing (e.g., transferring solutions >50 mL, quenching reactions, or during heated procedures).[7][13] | |
| Body Protection | Flame-Resistant Laboratory Coat | Must be worn fully fastened. A flame-resistant (FR) coat is crucial as many organic solvents used to dissolve the compound are flammable. It provides a critical barrier against splashes and spills.[7][14] |
| Respiratory Protection | Certified Chemical Fume Hood | This is a primary engineering control, not PPE. All manipulations of the solid compound and its solutions must be conducted within a properly functioning chemical fume hood to prevent inhalation of fine powders or solvent vapors.[7] |
| Respirator | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large-scale spill cleanup. Use of a respirator requires prior medical clearance and fit-testing.[13][15] | |
| Foot Protection | Closed-toe Shoes | Leather or chemical-resistant material is required. These protect the feet from spills and dropped objects. Perforated shoes, sandals, or cloth sneakers are prohibited.[12][14] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, repeatable protocol is the cornerstone of laboratory safety. This plan minimizes exposure and ensures a controlled environment.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor to confirm it is functioning correctly before beginning work.
-
Designate Work Area: Clearly demarcate a specific area within the fume hood for the experiment. This contains potential spills and prevents cross-contamination.
-
Assemble Materials: Have all necessary equipment (spatulas, glassware, solvents, waste containers) and reagents inside the fume hood before introducing the target compound. This minimizes the time the container is open.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station before starting.
Step 2: Weighing and Transfer of Solid Compound
-
Don PPE: Put on all required PPE (double gloves, lab coat, goggles) before handling the chemical container.
-
Tare Weighing Vessel: Inside the fume hood, place a weighing paper or container on the analytical balance and tare it.
-
Transfer Compound: Carefully use a clean spatula to transfer the desired amount of this compound to the tared vessel. Perform this action slowly and deliberately to avoid creating airborne dust.
-
Close Primary Container: Immediately and securely close the main stock container.
-
Clean and Decontaminate: Wipe the spatula clean with a solvent-dampened towel (e.g., ethanol or isopropanol) and dispose of the towel in the designated solid hazardous waste container.
Step 3: Post-Experiment Decontamination and PPE Removal
-
Surface Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.
-
Waste Segregation: Dispose of all contaminated solid waste (gloves, weighing papers, paper towels) in a clearly labeled, sealed hazardous waste container.[7] Liquid waste must be collected in a separate, labeled hazardous waste container.
-
PPE Doffing (Removal):
-
Remove the outer pair of gloves and dispose of them in the hazardous waste.
-
Remove the lab coat, turning it inside out to contain any surface contamination.
-
Remove the face shield (if used) and goggles.
-
Remove the inner pair of gloves, avoiding contact between your skin and the outer surface of the glove.
-
Wash hands thoroughly with soap and water.[5]
-
Visualization of the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow for handling this compound.
Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weighing paper, paper towels, and contaminated silica gel, must be collected in a designated, puncture-resistant, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Contaminated needles, syringes, or sharp-edged tools must be disposed of in a designated sharps container.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on hazardous waste disposal procedures.[5]
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[b]thiophene-3-carbonitrile.
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]
-
Environment, Health and Safety Manual. (2021, April 8). Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
University of California, Santa Barbara, Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Protective Gear. Retrieved from [Link]
- Hill, S. L., et al. (2017).
- Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2829.
- Inam, A., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5481.
-
Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (n.d.). Bentham Science. Retrieved from [Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). PubMed Central. Retrieved from [Link]
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- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
